(Rac)-Lys-SMCC-DM1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C53H75ClN6O15S |
|---|---|
分子量 |
1103.7 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[4-[[(3S)-3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11-,29-12-/t30-,31+,32?,34?,35+,38+,39+,40-,41+,46+,52+,53+/m1/s1 |
InChIキー |
UBRZDBDIKWWPEN-RJEGTFOVSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS[C@H]5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (Rac)-Lys-SMCC-DM1
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Lys-SMCC-DM1 is the pivotal, biologically active catabolite of antibody-drug conjugates (ADCs) that utilize the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker to conjugate the potent microtubule inhibitor, DM1, to a monoclonal antibody. This guide provides a comprehensive technical overview of the mechanism of action of this compound, from the initial binding of the parent ADC to a target cell to the ultimate induction of apoptosis. Detailed experimental protocols for key assays and quantitative data on its cytotoxic activity are presented to support researchers in the field of targeted cancer therapy.
Introduction: The Architecture of an SMCC-DM1 Antibody-Drug Conjugate
Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. ADCs employing the SMCC-DM1 linker-payload system are comprised of three key components:
-
Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells (e.g., HER2).
-
SMCC Linker: A non-cleavable thioether linker that stably connects the DM1 payload to lysine residues on the antibody. Its stability in circulation is a key feature, preventing premature release of the cytotoxic agent.
-
DM1 (Mertansine): A derivative of maytansine, a potent antimitotic agent that inhibits tubulin polymerization.
The subject of this guide, this compound, is the racemate of the final active metabolite that is generated within the target cancer cell following the complete proteolytic degradation of the antibody component of the ADC.
The Multi-Step Mechanism of Action
The cytotoxic effect of an SMCC-DM1 ADC is a precisely orchestrated, multi-step process that relies on the cellular machinery of the target cancer cell.
Binding and Internalization
The journey begins with the high-affinity binding of the ADC's monoclonal antibody to its specific antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to engulf the ADC-antigen complex, forming an endosome.
Intracellular Trafficking and Lysosomal Degradation
The endosome containing the ADC-antigen complex is trafficked through the endo-lysosomal pathway. The endosome matures and fuses with a lysosome, an organelle containing a host of hydrolytic enzymes and characterized by an acidic environment. Within the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.
Release of the Active Catabolite: this compound
Due to the non-cleavable nature of the SMCC linker, the DM1 payload is not released as a free drug. Instead, the proteolytic degradation of the antibody results in the liberation of DM1 still attached to the SMCC linker and the lysine residue to which it was originally conjugated. This final, active catabolite is this compound.
Cytotoxic Effect: Microtubule Disruption
This compound, once released into the cytoplasm, exerts its potent cytotoxic effect by targeting tubulin, the fundamental protein subunit of microtubules. DM1 binds to the plus ends of microtubules, suppressing their dynamic instability. This disruption of microtubule polymerization and depolymerization leads to:
-
Mitotic Arrest: The cell is unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.
-
Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
The following diagram illustrates the signaling pathway from ADC internalization to the induction of apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The potency of ADCs that release this compound, such as Trastuzumab Emtansine (T-DM1), has been evaluated across a range of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxic activity.
| Cell Line | Cancer Type | Target Antigen Expression | ADC | IC50 (ng/mL) | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2-High | T-DM1 | 6.2 | ~0.04 | [1] |
| BT-474 | Breast Cancer | HER2-High | T-DM1 | 10.3 | ~0.07 | [1] |
| HCC1954 | Breast Cancer | HER2-High | T-DM1 | 14.7 | ~0.10 | [1] |
| MDA-MB-361 | Breast Cancer | HER2-Medium | T-DM1 | 38.6 | ~0.26 | [1] |
| MDA-MB-453 | Breast Cancer | HER2-Medium | T-DM1 | 180.2 | ~1.23 | [1] |
| SGC7901 | Gastric Cancer | HER2-Low | T-DM1 | >1000 | >6.85 | [2] |
| MCF-7 | Breast Cancer | HER2-Low/Negative | T-DM1 | 1560 | ~10.68 | [1] |
| JIMT-1 | Breast Cancer | HER2-Positive (Trastuzumab Resistant) | T-DM1 | 11.7 | ~0.08 | [3] |
| KPL-4 | Breast Cancer | HER2-Positive | Lys-SMCC-DM1 | 27.4 | 24.8 | |
| MDA-MB-468 | Breast Cancer | HER2-Negative | Lys-SMCC-DM1 | 44.7 | 40.5 |
Note: IC50 values for T-DM1 are converted from µg/mL to ng/mL and an approximate molar concentration is provided for comparison, assuming an average molecular weight of ~146 kDa. IC50 values for Lys-SMCC-DM1 are directly from the source.
Experimental Protocols
A thorough investigation of the mechanism of action of this compound involves several key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC or its catabolites.
Objective: To determine the IC50 of an SMCC-DM1 ADC or this compound in a panel of cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SMCC-DM1 ADC or this compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC or this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or control medium.
-
Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72-96 hours).
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Intracellular Catabolism and Quantification of this compound by LC-MS/MS
This protocol details the treatment of cancer cells with an SMCC-DM1 ADC and the subsequent extraction and quantification of the this compound catabolite.
Objective: To quantify the intracellular concentration of this compound following ADC treatment.
Materials:
-
Target cancer cells (e.g., BT-474)
-
SMCC-DM1 ADC
-
Cell culture plates (e.g., 6-well)
-
Ice-cold PBS
-
Acetonitrile with an internal standard
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Treat the cells with the SMCC-DM1 ADC at a specified concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Lysis and Metabolite Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add 500 µL of cold acetonitrile containing an appropriate internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the simultaneous detection of Lys-SMCC-DM1, MCC-DM1, and DM1.[4]
-
Chromatographic Separation: Employ a C18 or similar reverse-phase column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each analyte.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Quantify the concentration of this compound in the cell lysates based on the standard curve and normalized to the internal standard.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Objective: To determine the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Lyophilized, high-purity tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound stock solution
-
Positive control (e.g., Vinblastine) and negative control (e.g., Paclitaxel)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in ice-cold polymerization buffer.
-
Prepare serial dilutions of this compound and controls.
-
-
Assay Setup:
-
On ice, add the diluted compounds to the wells of the 96-well plate.
-
To initiate polymerization, add the cold tubulin solution containing GTP to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each concentration.
-
Determine the IC50 of this compound for tubulin polymerization inhibition.
-
Mandatory Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, provide visual representations of key experimental and logical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced cytotoxicity of T-DM1 in HER2-low carcinomas via autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity of Trastuzumab (Tz) and Se-Trastuzumab (Se-Tz) against the Her/2 Breast Cancer Cell Lines JIMT-1 and BT-474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1: A Core Component of Antibody-Drug Conjugates
This technical guide provides a comprehensive overview of (Rac)-Lys-SMCC-DM1, a critical drug-linker component utilized in the development of Antibody-Drug Conjugates (ADCs), particularly as an active catabolite of Trastuzumab emtansine (T-DM1). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its structure, synthesis, mechanism of action, and relevant experimental protocols.
Introduction to this compound
This compound is the racemic form of Lys-SMCC-DM1, which is a key metabolite of the HER2-targeting ADC, T-DM1.[1][2] It is composed of three key moieties: the amino acid lysine (Lys), a non-cleavable linker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the potent microtubule-inhibiting cytotoxic agent, DM1 (a derivative of maytansine).[3][4] The conjugation of the SMCC linker to the ε-amino group of a lysine residue on an antibody, followed by the attachment of DM1, results in the formation of an ADC.[5] Upon internalization of the ADC into target cancer cells, proteolytic degradation of the antibody portion in the lysosome releases Lys-SMCC-DM1, which then exerts its cytotoxic effect.[6][]
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound and related compounds is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S | [8] |
| Molecular Weight | 1103.71 g/mol | [8] |
| CAS Number | 1281816-04-3 (for Lys-SMCC-DM1) | [8] |
| Purity (typical) | >98% | [2] |
| Solubility in DMSO | ≥ 100 mg/mL (90.60 mM) | [9] |
| In Vitro Cytotoxicity (IC₅₀) | ||
| KPL-4 cells | 24.8 nM | [5] |
| MDA-MB-468 cells | 40.5 nM | [5] |
| Pharmacokinetics (T-DM1 catabolites in human plasma) | ||
| MCC-DM1 (Mean Cₘₐₓ) | 34.4 ng/mL | [10] |
| Lys-MCC-DM1 (Mean Cₘₐₓ) | 1.35 ng/mL | [10] |
Synthesis and Conjugation
The synthesis of an antibody-drug conjugate utilizing a Lys-SMCC-DM1 linker-payload combination is a multi-step process. Below are generalized experimental protocols for the key stages.
Synthesis of SMCC-DM1 Intermediate
This protocol describes the conjugation of the SMCC linker to the DM1 payload.
Materials:
-
DM1 (Maytansinoid)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Acetonitrile (ACN)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.25)
-
Argon or Nitrogen gas
-
High-Performance Liquid Chromatography (HPLC) system for monitoring and purification
Protocol:
-
Dissolve DM1 in a minimal amount of a suitable organic solvent (e.g., DMA or DMSO).
-
In a separate reaction vessel, dissolve SMCC in acetonitrile.
-
Under an inert atmosphere (argon or nitrogen), add the DM1 solution to the SMCC solution. A typical molar ratio is a slight excess of SMCC.
-
Add phosphate buffer to the reaction mixture. A common solvent ratio is 2:1 acetonitrile to phosphate buffer.[5]
-
Allow the reaction to proceed at room temperature for approximately 2 hours.[5]
-
Monitor the reaction progress by HPLC to confirm the consumption of starting materials and the formation of the SMCC-DM1 product.
-
Upon completion, purify the crude product using preparative HPLC.
-
Lyophilize the purified fractions to obtain the SMCC-DM1 intermediate as a white powder.[5]
Conjugation of SMCC-DM1 to an Antibody (Lysine-based)
This protocol outlines the conjugation of the SMCC-DM1 intermediate to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer
-
SMCC-DM1 intermediate
-
Conjugation buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)[11]
-
Dimethylacetamide (DMA) or other suitable organic solvent
-
Quenching solution (e.g., 20 mM glycine)[12]
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Protocol:
-
Prepare the antibody solution at a specific concentration (e.g., 3 mg/mL) in the conjugation buffer.[12]
-
Prepare a stock solution of SMCC-DM1 in an organic solvent such as DMA (e.g., 20 mM).[12]
-
Slowly add the desired molar equivalent of the SMCC-DM1 solution to the antibody solution while gently stirring. A common molar excess of SMCC-DM1 is 8-fold.[12]
-
Adjust the final concentration of the organic solvent in the reaction mixture (e.g., to 10% v/v).[12]
-
Incubate the reaction mixture at room temperature for 2 hours.[12]
-
To quench any unreacted SMCC-DM1, add an excess of the quenching solution (e.g., 80 molar equivalents of 20 mM glycine) and incubate for an additional hour at room temperature.[12]
-
Purify the resulting ADC from unconjugated SMCC-DM1 and other reaction components using a suitable method such as SEC.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Mechanism of Action and Signaling Pathways
The cytotoxic activity of this compound is mediated by the DM1 payload, which is a potent inhibitor of microtubule polymerization.[13]
dot
Caption: Mechanism of action of a Lys-SMCC-DM1 containing ADC.
Upon release into the cytoplasm, DM1 binds to tubulin, the protein subunit of microtubules.[14] This binding disrupts microtubule dynamics, leading to the inhibition of microtubule assembly and the induction of mitotic arrest at the G2/M phase of the cell cycle.[2][13] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, leading to the elimination of the cancer cell.[14]
Experimental Workflows and Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic potential of this compound or an ADC containing this payload.
Materials:
-
Cancer cell line (e.g., HER2-positive SK-BR-3 or BT-474 for T-DM1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound or ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (this compound or ADC) in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[1]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
dot
Caption: General experimental workflow for ADC synthesis and evaluation.
Quantification of this compound in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for the quantification of this compound and other catabolites in plasma or serum to assess the pharmacokinetics of an ADC.
General LC-MS/MS Method Parameters:
-
Sample Preparation: Protein precipitation of the plasma/serum sample followed by solid-phase extraction (SPE) for cleanup.
-
Chromatographic Separation: Reversed-phase chromatography using a C8 or C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.[15][16]
-
Mass Spectrometry Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Calibration Range: Typical calibration curves range from the low ng/mL to the µg/mL level, for instance, 2.00–1000 ng/mL for Lys-MCC-DM1.[15][16]
Conclusion
This compound is a fundamental component in the field of antibody-drug conjugates, representing the active cytotoxic entity derived from clinically important ADCs like T-DM1. A thorough understanding of its synthesis, conjugation chemistry, mechanism of action, and the analytical methods for its characterization and quantification is paramount for the successful development of novel and effective targeted cancer therapies. The protocols and data presented in this guide offer a solid foundation for researchers and developers working in this exciting area of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Lys-SMCC-DM1 [smolecule.com]
- 6. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lys-SMCC-DM1 | Lys-Nε-MCC-DM1 | HER2 ADC | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simple and Rapid LC–MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
(Rac)-Lys-SMCC-DM1: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth exploration of the structure, properties, and applications of a pivotal linker-payload in antibody-drug conjugates.
This technical guide provides a detailed overview of (Rac)-Lys-SMCC-DM1, a critical component in the field of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, and the underlying mechanism of action of this potent cytotoxic agent. Furthermore, it offers a compilation of detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs incorporating this linker-payload system.
Structure and Physicochemical Properties
This compound is the racemic form of Lys-SMCC-DM1, which is the active metabolite of the highly successful ADC, Trastuzumab emtansine (T-DM1). It is a complex molecule consisting of the potent microtubule-disrupting agent DM1, a derivative of maytansine, connected to a lysine residue via a stable, non-cleavable thioether linker, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The SMCC linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is released only after the ADC is internalized and degraded within the target cancer cell.
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Quantitative physicochemical properties of Lys-SMCC-DM1 are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S | [1][2] |
| Molecular Weight | 1103.71 g/mol | [1][2] |
| Purity | ≥98% | [3] |
| Solubility | DMSO: ≥ 60 mg/mL (54.36 mM) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.5 mg/mL (2.27 mM) | [1][2][3][4][5] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 1 year | [3] |
| IC₅₀ (KPL-4 cells) | 24.8 nM | [2] |
| IC₅₀ (MDA-MB-468 cells) | 40.5 nM | [2] |
Mechanism of Action: Microtubule Disruption and Apoptosis
The cytotoxic activity of Lys-SMCC-DM1 stems from the potent anti-mitotic properties of its DM1 payload. Upon release within the cancer cell, DM1 binds to tubulin, the fundamental protein subunit of microtubules. This binding disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle during cell division. The inhibition of microtubule polymerization and the suppression of microtubule dynamics lead to a prolonged arrest of the cell cycle in the G2/M phase.[6] This mitotic arrest ultimately triggers programmed cell death, or apoptosis, through the activation of caspase-dependent pathways.[7][8]
The signaling pathway leading to apoptosis following DM1-induced microtubule disruption is illustrated below.
Caption: DM1-induced apoptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, characterization, and evaluation of ADCs utilizing the Lys-SMCC-DM1 linker-payload system.
Synthesis of Antibody-SMCC-DM1 Conjugate
This protocol describes a two-step process for the conjugation of SMCC-DM1 to an antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC-DM1
-
Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.25)[9]
-
Quenching solution (e.g., glycine)
-
Ultrafiltration devices (e.g., Amicon-30 kDa) for purification[9]
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 2 mg/mL using the conjugation buffer.[9]
-
SMCC-DM1 Preparation: Dissolve SMCC-DM1 in DMSO or DMA to a stock concentration of 20 mM.[10]
-
Conjugation Reaction:
-
Quenching (Optional but Recommended): Add a quenching solution like glycine to cap any unreacted SMCC linkers.
-
Purification: Remove unreacted SMCC-DM1 and other small molecule byproducts by ultrafiltration.[9] Repeated wash and concentration steps may be necessary.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the resulting ADC is crucial to ensure its quality, consistency, and efficacy.
Key Analytical Techniques:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[12][13][14][15] ADCs with higher drug loads are more hydrophobic and elute later.
-
Size Exclusion Chromatography (SEC): Assesses the presence of aggregates and fragments in the ADC preparation.[12][16][17]
-
Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC and its subunits, confirming the successful conjugation and determining the DAR.[12][13][16][17][18]
-
UV-Vis Spectroscopy: Can be used to estimate the average DAR by measuring the absorbance of the antibody and the drug at their respective characteristic wavelengths.[13][14]
The general workflow for ADC synthesis and characterization is depicted below.
Caption: Experimental workflow for ADC synthesis and characterization.
In Vitro Cytotoxicity Assay
The cytotoxic potential of the ADC is evaluated using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.[19][20][21][22][23]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
Antibody-drug conjugate (ADC)
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[20]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and induction of cell death (typically 48-144 hours).[20]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19][20]
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
This compound is a cornerstone of modern antibody-drug conjugate development. Its well-defined structure, potent mechanism of action, and the stability afforded by the SMCC linker have contributed to the clinical success of ADCs like T-DM1. A thorough understanding of its properties and the application of robust experimental protocols for synthesis and characterization are paramount for the successful development of novel, targeted cancer therapies. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of antibody-drug conjugates.
References
- 1. Lys-SMCC-DM1 | C53H75ClN6O15S | CID 91868910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Lys-SMCC-DM1 | Lys-Nε-MCC-DM1 | HER2 ADC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Crucial Role of (Rac)-Lys-SMCC-DM1 in T-DM1 Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ado-trastuzumab emtansine (T-DM1), marketed as Kadcyla®, is an antibody-drug conjugate (ADC) that has significantly advanced the treatment of HER2-positive breast cancer. Its efficacy hinges on the targeted delivery of the potent cytotoxic agent DM1 to HER2-overexpressing cancer cells. Central to its mechanism of action is the intracellular metabolism of the ADC, which culminates in the release of the active catabolite, (Rac)-Lys-SMCC-DM1. This technical guide provides an in-depth exploration of the metabolic pathway of T-DM1, focusing on the pivotal role of this compound, and offers detailed experimental protocols for its analysis.
T-DM1 Metabolism: A Lysosome-Centric Pathway
The journey of T-DM1 from systemic circulation to intracellular cytotoxicity is a multi-step process orchestrated by cellular uptake and lysosomal degradation.[1][2][3]
-
HER2 Binding and Internalization: T-DM1 first binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[1] This binding triggers receptor-mediated endocytosis, leading to the internalization of the T-DM1-HER2 complex.[1]
-
Lysosomal Trafficking: The endocytic vesicles containing the complex mature and traffic to the lysosomes, the cell's primary degradative organelles.
-
Proteolytic Degradation: Within the acidic environment of the lysosome, the trastuzumab antibody component of T-DM1 is subjected to proteolytic degradation by various lysosomal enzymes.[1]
-
Release of the Active Catabolite: This degradation process cleaves the thioether linker (SMCC) from the antibody, liberating the key cytotoxic catabolite, Lys-SMCC-DM1.[1][4] The "(Rac)" designation indicates that this metabolite is a racemic mixture of isomers.
-
Cytoplasmic Action: Lys-SMCC-DM1 is then transported from the lysosome into the cytoplasm. Here, it binds to tubulin, inhibiting microtubule polymerization.[4] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptotic cell death.[4]
The Central Effector: this compound
This compound is the primary and most potent cytotoxic metabolite of T-DM1. Its formation is a prerequisite for the therapeutic effect of the ADC. The stability of the SMCC linker in the systemic circulation ensures that the release of the DM1 payload is largely confined to the intracellular environment of the target cancer cells, thereby minimizing off-target toxicity.[5]
Quantitative Analysis of T-DM1 and its Metabolites
The quantification of T-DM1 and its catabolites, particularly this compound, is crucial for understanding its pharmacokinetics, efficacy, and resistance mechanisms.
Table 1: Plasma Concentrations of T-DM1 and its Catabolites in Patients
| Analyte | Concentration Range (ng/mL) | Study Population | Dosing Regimen |
| T-DM1 | Dose-dependent | HER2-positive metastatic breast cancer | 0.3 to 4.8 mg/kg every 3 weeks |
| DM1 | < 0.737 - 25 | HER2-positive metastatic breast cancer | 3.6 mg/kg every 3 weeks |
| MCC-DM1 | < 1.90 - 122 | HER2-positive metastatic breast cancer | 3.6 mg/kg every 3 weeks |
| Lys-MCC-DM1 | < 1.08 - 6.4 | HER2-positive metastatic breast cancer | 3.6 mg/kg every 3 weeks |
Data compiled from clinical studies. The concentrations of catabolites are generally low in systemic circulation, highlighting the stability of the ADC.[5]
Table 2: Intracellular Accumulation of Lys-MCC-DM1 in Cell Lines
| Cell Line | Treatment | Time Point (hours) | Relative Lys-MCC-DM1 Level |
| N87 (T-DM1 Sensitive) | 10 µg/mL T-DM1 | 3 | Baseline |
| 9 | Increased | ||
| 24 | ~1.8-fold higher than N87-16-8 | ||
| N87-16-8 (T-DM1 Resistant) | 10 µg/mL T-DM1 | 3 | Baseline |
| 9 | Increased (slower rate) | ||
| 24 | Lower accumulation |
This table illustrates the correlation between the intracellular concentration of the active catabolite and the sensitivity of cancer cells to T-DM1. Resistant cells show a diminished capacity to generate Lys-MCC-DM1.[4]
Experimental Protocols
Quantification of T-DM1 Catabolites by LC-MS/MS
This protocol outlines the general steps for the simultaneous determination of Lys-MCC-DM1, MCC-DM1, and DM1 in biological matrices.[6][7]
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or cell lysate, add 400 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100×2.1mm, 2.6μm) is typically used.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to separate the analytes.
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
Injection Volume: 10 µL.
c. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
d. Calibration and Quantification:
-
Calibration curves are generated by spiking known concentrations of analytical standards into the corresponding biological matrix.
-
The concentration of the analytes in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The calibration curves for each analyte, ranging from 1 to 100 nM, typically show good linearity (r² > 0.995).[7]
Lysosomal Degradation Assay (Conceptual Workflow)
This protocol describes a conceptual workflow for assessing the lysosomal degradation of an ADC, adapted from methods for studying protein degradation.[8]
a. Cell Seeding and Treatment:
-
Seed HER2-positive cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with T-DM1 at a desired concentration.
-
As a negative control, co-treat a set of cells with T-DM1 and a lysosomal acidification inhibitor (e.g., bafilomycin A1) or a pan-cathepsin inhibitor to block lysosomal degradation.
b. Cell Lysis and Fractionation (Optional):
-
After the desired incubation time, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
(Optional) Perform subcellular fractionation to isolate the lysosomal fraction.
c. Analysis of Catabolite Formation:
-
Analyze the cell lysates (or lysosomal fractions) for the presence of Lys-MCC-DM1 using the LC-MS/MS protocol described above.
-
A significant increase in the Lys-MCC-DM1 signal in the T-DM1 treated cells compared to the inhibitor-treated cells would indicate lysosomal degradation.
Visualizing the Pathways and Workflows
Conclusion
The metabolic activation of T-DM1 within the lysosomes of HER2-positive cancer cells, leading to the formation of this compound, is a critical determinant of its therapeutic efficacy. Understanding this pathway and having robust analytical methods to quantify the key catabolites are essential for optimizing ADC therapies, overcoming resistance, and developing next-generation ADCs. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates.
References
- 1. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-Tumor Activity of DM1: A Technical Guide to its Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
The maytansinoid derivative, DM1, is a highly potent microtubule-targeting agent that has garnered significant attention in the field of oncology, primarily as a cytotoxic payload for antibody-drug conjugates (ADCs). Its ability to induce cell cycle arrest and apoptosis at sub-nanomolar concentrations makes it a formidable weapon in the fight against cancer. This technical guide provides an in-depth exploration of the DM1 payload, its mechanisms of action, and its cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Mechanism of Action: Disrupting the Cellular Skeleton
DM1 exerts its cytotoxic effects primarily by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] The canonical pathway for DM1-containing ADCs, such as ado-trastuzumab emtansine (T-DM1), involves a multi-step process that ensures targeted delivery and potent cell killing.[2][3]
HER2-Dependent Pathway of T-DM1
The most well-characterized mechanism of action for DM1 is in the context of HER2-positive cancers, where it is delivered by the monoclonal antibody trastuzumab.
-
Binding and Internalization : The ADC binds to the HER2 receptor on the surface of cancer cells.[2]
-
Lysosomal Trafficking : The ADC-receptor complex is internalized via endocytosis and trafficked to the lysosome.[2]
-
Payload Release : Within the lysosome, proteolytic degradation of the antibody releases the DM1 payload, typically as a lysine-linker-DM1 catabolite.[4]
-
Microtubule Disruption : The released DM1 binds to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[5][6] This binding inhibits the polymerization of tubulin, leading to microtubule depolymerization and suppression of microtubule dynamics.[1][7]
-
Cell Cycle Arrest and Apoptosis : The disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4]
HER2-Independent Cytotoxicity via CKAP5
Recent studies have unveiled a novel, HER2-independent mechanism of DM1-mediated cytotoxicity, which may contribute to off-target toxicities.[8][9] This pathway involves the direct interaction of the DM1 payload with a cell surface protein.
-
CKAP5 Binding : The DM1 component of an ADC can bind to the Cytoskeleton-Associated Protein 5 (CKAP5) on the cell surface, independent of HER2 expression.[8][10]
-
Membrane Damage and Calcium Influx : This binding event leads to damage of the cell membrane, resulting in an influx of calcium ions (Ca2+) into the cell.[8][9]
-
Microtubule Disorganization and Apoptosis : The increased intracellular calcium concentration causes a disorganized microtubule network and ultimately induces apoptosis.[8][9]
Quantitative Analysis of DM1 Cytotoxicity
The cytotoxic potency of DM1 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values for DM1 and DM1-conjugated ADCs can vary depending on the cell line, antigen expression levels, and the specific ADC construct.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |
| SK-BR-3 | Breast Adenocarcinoma | H32-DM1 series | ~0.05 - 0.08 | [9] |
| BT474 | Breast Ductal Carcinoma | H32-DM1 series | ~0.5 - 0.8 | [9] |
| N87 | Gastric Carcinoma | H32-DM1 series | ~0.6 - 0.9 | [9] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | anti-CD30-MCC-DM1 | 0.06 | [11] |
| Various CD30+ | Hematological Malignancies | anti-CD30-MCC-DM1 | < 0.13 | [11] |
| MCF7 | Breast Adenocarcinoma | S-methyl DM1 | 0.33 (mitotic arrest) | [7] |
| MCF7 | Breast Adenocarcinoma | S-methyl DM1 | 0.34 (G2/M arrest) | [7] |
Experimental Protocols for Assessing DM1 Cytotoxicity
A variety of in vitro assays are employed to characterize the cytotoxic effects of DM1 and DM1-containing ADCs. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the DM1-containing compound or control vehicle for a specified duration (e.g., 72 hours).[14]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 1.5 to 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO (e.g., 130 µL), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting early-stage apoptosis in cells.[1]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.[15]
Protocol:
-
Cell Treatment: Treat cells with the DM1-containing compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Annexin V Staining: Add fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]
-
PI Staining: Add propidium iodide to the cell suspension.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[15] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M (4N DNA content).[6]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the DM1 compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.[17]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[17]
-
RNase Treatment: Resuspend the cells in a staining buffer containing RNase A to degrade RNA and ensure that only DNA is stained.[6]
-
PI Staining: Add propidium iodide to the cell suspension and incubate for at least 20 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Experimental Workflow for ADC Cytotoxicity Testing
The evaluation of a DM1-containing ADC typically follows a structured workflow to characterize its efficacy and selectivity.
Conclusion
The DM1 payload is a powerful cytotoxic agent that has been successfully harnessed in the form of antibody-drug conjugates to target and eliminate cancer cells. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The discovery of a HER2-independent pathway involving CKAP5 provides new insights into its biological activity and potential off-target effects. A thorough understanding of its cytotoxic properties, facilitated by the quantitative data and detailed experimental protocols outlined in this guide, is crucial for the continued development of next-generation ADCs with improved efficacy and safety profiles.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SMCC Linker Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][2] Its unique chemical architecture, comprising an N-hydroxysuccinimide (NHS) ester, a maleimide group, and a stabilizing cyclohexane spacer arm, enables the precise and stable covalent linkage of two different biomolecules, typically a protein containing primary amines and another molecule possessing a sulfhydryl group.[1][3] This guide provides a comprehensive technical overview of SMCC chemistry, including its mechanism of action, quantitative properties, and detailed experimental protocols.
Core Structure and Reactivity
The SMCC molecule is characterized by three key functional components:
-
N-hydroxysuccinimide (NHS) Ester: This group is highly reactive toward primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond. The reaction is most efficient in a pH range of 7.0-9.0.[1][4]
-
Maleimide Group: This functional group exhibits high specificity for sulfhydryl (thiol) groups, as found in cysteine residues. It forms a stable thioether bond through a Michael addition reaction, which is optimal at a pH of 6.5-7.5.[1][4]
-
Cyclohexane Spacer Arm: The cyclohexane ring in the spacer arm provides steric hindrance that increases the stability of the maleimide group, particularly against hydrolysis, compared to linear spacer arms.[5] This enhanced stability is advantageous for two-step conjugation procedures, allowing for the isolation and even storage of the maleimide-activated intermediate.[4][5]
Quantitative Data
The physicochemical properties of SMCC and its water-soluble analog, Sulfo-SMCC, are summarized below.
| Property | SMCC | Sulfo-SMCC | Reference(s) |
| Full Chemical Name | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | [6][7] |
| CAS Number | 64987-85-5 | 92921-24-9 | [6][7] |
| Molecular Formula | C₁₆H₁₈N₂O₆ | C₁₆H₁₇N₂O₉SNa | [6][7] |
| Molecular Weight | 334.32 g/mol | 436.37 g/mol | [6][7] |
| Spacer Arm Length | 8.3 Å | 8.3 Å | [6][7] |
| Solubility | Insoluble in water; soluble in organic solvents (DMSO, DMF) | Water-soluble | [4] |
| Amine Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | [4] |
| Sulfhydryl Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | [4] |
Mechanism of Action in Antibody-Drug Conjugates
In the context of ADCs, the SMCC linker is classified as non-cleavable.[8] This means that the release of the cytotoxic payload is not triggered by specific environmental factors like pH or enzymes in the bloodstream but rather relies on the complete degradation of the antibody component within the lysosome of a target cancer cell.[8][9] This process minimizes off-target toxicity and contributes to a favorable safety profile.[9] The clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®), utilizes the SMCC linker to connect the trastuzumab antibody to the cytotoxic agent DM1.[9][10]
Mechanism of action for an SMCC-linked ADC.
Experimental Protocols
The following is a generalized two-step protocol for bioconjugation using SMCC. Optimization is often necessary for specific applications.
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SMCC crosslinker
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Amine-free conjugation buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Desalting column
Step 1: Activation of Amine-Containing Protein
-
Preparation of Reagents:
-
Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a stock solution of SMCC (e.g., 10-20 mM) in anhydrous DMF or DMSO immediately before use.[1][11]
-
Dissolve the amine-containing protein (Protein-NH₂) in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).[11]
-
-
Reaction:
-
Add a 10- to 50-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.[11][12] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1][11]
-
-
Removal of Excess Crosslinker:
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Preparation of Sulfhydryl-Containing Molecule:
-
Ensure the Molecule-SH has a free sulfhydryl group. If necessary, reduce any disulfide bonds with a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.[11]
-
-
Reaction:
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.[12]
-
-
Purification and Characterization:
-
Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted components.
-
Characterize the conjugate to determine the degree of labeling and confirm its integrity.
-
Two-step bioconjugation workflow using SMCC.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 3. cephamls.com [cephamls.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. proteochem.com [proteochem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. What are ADC Linkers? | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (Rac)-Lys-SMCC-DM1 for Antibody-Drug Conjugate Development
This guide provides a comprehensive technical overview of the this compound linker-payload system, a cornerstone in the development of Antibody-Drug Conjugates (ADCs). We will delve into its structure, mechanism of action, key quantitative data, and detailed experimental protocols relevant to its application in targeted cancer therapy. The successful clinical translation of this technology is exemplified by the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1, Kadcyla®).[1][2]
Introduction to the Lys-SMCC-DM1 System
The Lys-SMCC-DM1 is not a pre-formed entity but rather the resulting active catabolite generated after an ADC is internalized and processed by a cancer cell.[3][4] The ADC itself is constructed using three primary components:
-
Monoclonal Antibody (mAb) : Provides specificity by targeting a tumor-associated antigen, such as HER2.[5][6]
-
DM1 Payload : A highly potent cytotoxic agent, DM1 is a derivative of maytansine that inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.[2][]
-
SMCC Linker : Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable thioether linker.[2][] It covalently connects the DM1 payload to lysine residues on the antibody. Its stability in circulation is a key feature, minimizing premature drug release and associated systemic toxicity.[][8]
The term "this compound" refers to the racemic nature of this catabolite, which arises from the conjugation process.[9] Upon lysosomal degradation of the antibody, the linker remains attached to a lysine residue, forming the potent Lys-SMCC-DM1 molecule that ultimately exerts the cytotoxic effect.[2][3][10]
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the SMCC-DM1 system is a multi-step process that relies on targeted delivery and intracellular payload release.
HER2-Dependent Pathway (On-Target Cytotoxicity)
The primary mechanism of action for an ADC like T-DM1 involves a sequence of events initiated by binding to its target antigen on the cancer cell surface.[11]
-
Binding : The antibody component of the ADC specifically binds to its target receptor (e.g., HER2) on the tumor cell surface.[5]
-
Internalization : The ADC-receptor complex is internalized into the cell via receptor-mediated endocytosis.[2][5]
-
Lysosomal Trafficking : The complex is trafficked through endosomes to the lysosome.[10]
-
Degradation and Release : Inside the acidic environment of the lysosome, the antibody portion is proteolytically degraded, releasing the active cytotoxic catabolite, Lys-SMCC-DM1.[2][3][10]
-
Cytotoxicity : Lys-SMCC-DM1 enters the cytoplasm and binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[2][3][12]
The charged nature of the Lys-SMCC-DM1 catabolite results in low membrane permeability, largely confining its cytotoxic activity to the target cell and limiting the "bystander effect" on adjacent antigen-negative cells.[4][5][]
Caption: ADC binding, internalization, and intracellular payload release leading to apoptosis.
HER2-Independent Pathway (Off-Target Toxicity)
Research has identified a potential mechanism for off-target toxicities, particularly hepatotoxicity, that is independent of the target antigen.[11]
-
Binding to CKAP5 : The DM1 payload component of the ADC can directly bind to the Cytoskeleton-Associated Protein 5 (CKAP5) on the surface of normal cells, such as hepatocytes.[11][12]
-
Membrane Damage : This interaction causes damage to the cell's plasma membrane.[12][13]
-
Calcium Influx : The membrane damage leads to an influx of calcium ions (Ca2+) into the cell.[12][13]
-
Cytotoxicity : The increased intracellular calcium concentration disrupts the microtubule network, leading to apoptosis and cell death, which can manifest as off-target toxicity.[11][12][13]
Caption: Off-target toxicity pathway involving ADC payload binding to CKAP5 on normal cells.
Quantitative Data
The performance of ADCs using the Lys-SMCC-DM1 system has been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity Data
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of the cytotoxic components.
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| Lys-SMCC-DM1 | KPL-4 (HER2+) | 24.8 | [3][4] |
| Lys-SMCC-DM1 | MDA-MB-468 (HER2-) | 40.5 | [3][4] |
| SMCC-DM1 | HCC1954 (HER2+) | 17.2 | [14] |
| SMCC-DM1 | MDA-MB-468 (HER2-) | 49.9 | [14] |
| anti-CD33-SMCC-DM1 | MOLM-13 (CD33+) | ~0.1 - 0.3 | [15] |
Table 2: ADC Characteristics
Key characteristics of ADCs, such as the Drug-to-Antibody Ratio (DAR), are critical for efficacy and safety.
| ADC | Average DAR | Target | Reference(s) |
| Ado-trastuzumab emtansine (T-DM1) | ~3.5 | HER2 | [2][16] |
| Generic Maytansinoid ADCs | 3.5 - 4.0 | Various | [8][16] |
Table 3: Pharmacokinetic (PK) Parameters of T-DM1
PK data helps in understanding the absorption, distribution, metabolism, and excretion of the ADC.
| Parameter | Species | Dose | Value | Reference(s) |
| Terminal Half-life (t½) | Rat | N/A | ~3 - 5 days | [17] |
| Terminal Half-life (t½) | Human | 3.6 mg/kg | ~3.5 days | [17] |
| Clearance (CL) | Rat | N/A | 13 - 15 mL/day/kg | [17] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of ADCs.
General Workflow for ADC Development
The development process involves several key stages from initial conjugation to in vivo testing.
Caption: Key stages in the preclinical development and evaluation of an ADC.
Protocol: Lysine-Based Antibody-DM1 Conjugation
This protocol describes a common method for conjugating DM1 to an antibody via its lysine residues using the SMCC linker.[18][19]
-
Antibody Preparation :
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Activation (mAb Modification) :
-
Prepare a stock solution of Sulfo-SMCC linker in an organic solvent like DMSO.
-
Add a molar excess of the Sulfo-SMCC linker to the antibody solution. A typical molar ratio is 4:1 to 8:1 (linker:mAb).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring to allow the NHS ester of the linker to react with the primary amines of lysine residues.
-
-
Removal of Excess Linker :
-
Purify the modified antibody (mAb-SMCC) to remove unreacted linker using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), exchanging the buffer back to the conjugation buffer.[20]
-
-
Conjugation to DM1 :
-
Prepare a stock solution of DM1 in DMSO.
-
Add a molar excess of DM1 to the purified mAb-SMCC solution. The ratio will depend on the desired final DAR.
-
Incubate for 16-20 hours at room temperature or 4°C with gentle stirring to allow the maleimide group on the linker to react with the thiol group on DM1, forming a stable thioether bond.[21]
-
-
Purification of the ADC :
-
Purify the final ADC product to remove unconjugated DM1 and other impurities. This can be achieved using size-exclusion chromatography (SEC), Protein A affinity chromatography, or TFF.[20]
-
The final ADC is then formulated in a stable buffer for storage.
-
Protocol: Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute that can be measured using UV-Vis spectrophotometry.[22]
-
Principle : This method relies on the different absorbance maxima of the antibody (typically at 280 nm) and the DM1 payload (which has a characteristic absorbance at a different wavelength, e.g., 252 nm).
-
Procedure :
-
Measure the absorbance of the purified ADC solution at 280 nm and 252 nm.
-
Measure the absorbance of the unconjugated antibody at the same concentrations and wavelengths to determine its contribution.
-
-
Calculation :
-
Use the Beer-Lambert law (A = εcl) and the known extinction coefficients (ε) for both the antibody and the drug at both wavelengths to solve a set of simultaneous equations for the concentrations of the drug and the antibody.
-
The DAR is calculated as: DAR = [Concentration of Drug] / [Concentration of Antibody].
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the ADC.[21]
-
Cell Plating : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment :
-
Prepare serial dilutions of the ADC, the unconjugated antibody (as a negative control), and free DM1 (as a positive control) in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a defined period (e.g., 72 hours).
-
-
MTT Addition :
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Solubilization : Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis : Plot the cell viability (%) against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The this compound system represents a robust and clinically validated platform for the development of antibody-drug conjugates. Its key features—a potent microtubule-inhibiting payload and a stable, non-cleavable linker—result in an ADC with a favorable pharmacokinetic profile and a well-defined mechanism of action. While its limited bystander effect makes it ideal for certain tumor types, and potential off-target toxicities require careful management, the success of T-DM1 underscores its profound impact on targeted cancer therapy. The protocols and data presented in this guide provide a foundational framework for researchers aiming to harness this powerful technology for the next generation of ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Lys-SMCC-DM1 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Racemic Lys-SMCC-DM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Ado-trastuzumab emtansine (T-DM1), a cornerstone in the treatment of HER2-positive breast cancer, exemplifies the clinical success of this approach. The therapeutic efficacy of T-DM1 is mediated through its active catabolite, Lys-SMCC-DM1, a racemic mixture generated following the internalization and lysosomal degradation of the ADC. This technical guide provides an in-depth exploration of the therapeutic potential of racemic Lys-SMCC-DM1, detailing its synthesis, mechanism of action, and preclinical and clinical significance.
Synthesis and Characterization of Lys-SMCC-DM1
The generation of Lys-SMCC-DM1 is intrinsically linked to the synthesis of the parent ADC, T-DM1. The process involves the covalent attachment of the cytotoxic agent DM1 to the monoclonal antibody trastuzumab via the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Synthesis of T-DM1
The conjugation process typically involves a two-step reaction:
-
Antibody Modification: The lysine residues of trastuzumab are reacted with the NHS-ester functional group of the SMCC linker. This reaction forms a stable amide bond.
-
Drug Conjugation: The thiol group of DM1 then reacts with the maleimide group of the SMCC linker attached to the antibody, forming a stable thioether bond.
The resulting ADC, T-DM1, is a heterogeneous mixture with a distribution of drug-to-antibody ratios (DARs), typically averaging around 3.5. The final product is purified to remove unconjugated antibody, free drug, and other impurities. As the lysine residue is chiral, and the conjugation process does not discriminate between its enantiomers, the resulting Lys-SMCC-DM1 metabolite is a racemate.
Characterization Methods
A suite of analytical techniques is employed to characterize T-DM1 and ensure its quality and consistency:
-
Mass Spectrometry (MS): Used to determine the average DAR and the distribution of different drug-loaded species.[1]
-
Size Exclusion Chromatography (SEC): Assesses the level of aggregation and fragmentation of the ADC.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Quantifies the amount of unconjugated DM1.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Confirms the binding affinity of the ADC to its target antigen, HER2.
Mechanism of Action
The therapeutic effect of Lys-SMCC-DM1 is a multi-step process initiated by the binding of T-DM1 to HER2-overexpressing cancer cells.
Cellular Uptake and Processing
-
HER2 Receptor Binding: T-DM1 binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[2][3]
-
Internalization: The T-DM1/HER2 complex is internalized into the cell via receptor-mediated endocytosis.[3][4]
-
Lysosomal Trafficking: The endocytic vesicle containing the complex traffics to the lysosome.[4]
-
Proteolytic Degradation: Inside the acidic environment of the lysosome, the trastuzumab component of T-DM1 is degraded by proteases.[4]
-
Release of Active Metabolite: This degradation releases the active cytotoxic catabolite, Lys-SMCC-DM1.[4]
Intracellular Cytotoxicity
Once released into the cytoplasm, Lys-SMCC-DM1 exerts its potent anti-cancer effects:
-
Microtubule Disruption: The DM1 component of Lys-SMCC-DM1 binds to tubulin, inhibiting microtubule polymerization.[5] This disruption of the microtubule network leads to:
In addition to the cytotoxic effects of DM1, the trastuzumab backbone of T-DM1 also contributes to its anti-tumor activity by inhibiting HER2-mediated downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, and by mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHA Affects Microtubule Dynamics Through Reduction of Phospho-TCTP Levels and Enhances the Antiproliferative Effect of T-DM1 in Trastuzumab-Resistant HER2-Positive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (Rac)-Lys-SMCC-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis, characterization, and evaluation of antibody-drug conjugates (ADCs) utilizing the (Rac)-Lys-SMCC-DM1 linker-payload system. This information is intended to guide researchers in the development and preclinical assessment of novel ADCs.
This compound is the active catabolite of ado-trastuzumab emtansine (T-DM1), a clinically approved ADC. It consists of the potent anti-tubulin agent DM1 linked to a lysine residue via the non-cleavable SMCC linker.[1][2] Understanding its properties and the methodologies for working with similar ADCs is crucial for advancing the field of targeted cancer therapy.
Data Presentation
Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs
| Cell Line | Cancer Type | HER2 Expression | ADC | Average DAR | IC50 (pmol/L) |
| NCI-N87 | Gastric | High | T-DM1 | ~3.5 | 82 ± 10 |
| HCC1954 | Breast | High | T-DM1 | ~3.5 | 33 ± 20 |
| SK-BR-3 | Breast | High | Trastuzumab-MCC-DM1 | Not Specified | 7-18 (as µg/mL) |
| BT-474 | Breast | High | Trastuzumab-MCC-DM1 | Not Specified | 85-148 (as µg/mL) |
Data compiled from multiple sources.[3][4] Note that IC50 values can vary based on experimental conditions.
Table 2: Influence of Reaction Conditions on Drug-to-Antibody Ratio (DAR)
| Antibody | Linker-Payload | Molar Ratio (Linker-Payload:Ab) | Reaction pH | Reaction Time (hours) | Average DAR |
| Trastuzumab | SMCC-DM1 | 8:1 | 7.5 | 2 | ~3.2 |
| Trastuzumab | SMCC-DM1 | 8:1 | 8.0 | 2-3 | 4-5 |
| Trastuzumab | SMCC-DM1 | 8:1 | 7.0 | 3 | ~1.0 |
| Trastuzumab | SMCC-DM1 | 8:1 | 6.5 | 3 | ~1.0 |
| H32 | SMCC-DM1 | 15:1 | 7.25 | 2 | Not Specified |
| H32 | SMCC-DM1 | 15:1 | 7.25 | 24 | Not Specified |
This table illustrates the impact of pH and reaction time on the final DAR.[5][6] Higher pH and longer incubation times generally lead to higher DARs.
Experimental Protocols
I. Synthesis of Antibody-SMCC-DM1 Conjugate
This protocol describes the conjugation of a thiol-containing payload (DM1) to an antibody via the heterobifunctional linker SMCC. This is a two-step process involving the initial modification of the antibody with the linker, followed by the conjugation of the drug.
Materials:
-
Antibody (e.g., Trastuzumab) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or Sulfo-SMCC
-
DM1 (or other thiol-containing payload)
-
Organic solvent (e.g., DMA or DMSO)
-
Quenching reagent (e.g., Glycine or Tris)
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Protein A chromatography)
-
Reaction buffers (Conjugation Buffer: e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)[7]
Procedure:
-
Antibody Preparation:
-
Antibody-Linker Reaction (Activation):
-
Prepare a stock solution of SMCC-DM1 in an organic solvent like DMA (e.g., 20 mM).[7]
-
Slowly add the desired molar excess of SMCC-DM1 (typically 8-23 molar equivalents) to the antibody solution.[7]
-
If necessary, add additional organic solvent to reach a final concentration of around 10%.[7]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]
-
-
Quenching (for Off-Bead Method):
-
Purification:
-
Remove unreacted SMCC-DM1, quenching reagent, and any aggregates by FPLC using a G25 column or by another suitable purification method like Protein A chromatography.[7]
-
The purified ADC should be buffer exchanged into a suitable storage buffer.
-
II. Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for protein) and a wavelength where the drug has maximum absorbance (e.g., 252 nm for maytansinoids).
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Inject the ADC sample onto a HIC column.
-
Elute with a decreasing salt gradient.
-
Species with different numbers of conjugated drugs will elute at different times due to differences in hydrophobicity.
-
The average DAR can be calculated from the peak areas of the different species.
B. Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): To determine the percentage of monomeric ADC and identify any high molecular weight aggregates.
-
SDS-PAGE: To visualize the purity of the ADC under reducing and non-reducing conditions.
III. In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the potency of the ADC against cancer cell lines.
Materials:
-
Cancer cell lines (HER2-positive and HER2-negative controls)
-
Cell culture medium and supplements
-
Antibody-Drug Conjugate
-
Control antibody (unconjugated)
-
Free drug (DM1)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free drug.
-
Treat the cells with the different concentrations and incubate for a defined period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
IV. In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor activity of the ADC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Antibody-Drug Conjugate
-
Vehicle control
-
Dosing solutions and equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the ADC (e.g., intravenously) at a predetermined dose and schedule (e.g., once every 3 weeks).[9]
-
Administer the vehicle control to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a certain size or after a predefined period.
-
Excise the tumors and measure their weight.
-
Analyze the tumor growth inhibition for each treatment group compared to the control group.
-
Visualizations
Signaling Pathway of a DM1-Containing ADC
Caption: Mechanism of action of a DM1-containing ADC targeting the HER2 receptor.
Experimental Workflow for ADC Synthesis and Characterization
Caption: General workflow for the synthesis, characterization, and evaluation of an ADC.
Logical Relationship of ADC Components and Activity
References
- 1. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of (Rac)-Lys-SMCC-DM1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of (Rac)-Lys-SMCC-DM1, a racemate of Lys-SMCC-DM1, which is an active metabolite of Trastuzumab emtansine (T-DM1).[1] Accurate preparation of this antibody-drug conjugate (ADC) linker-payload is critical for reproducible results in research and development settings.
Compound Specifications
This compound is a complex molecule used in cancer research, particularly in the study of ADCs.[1] Its properties are summarized below.
| Property | Value | Citations |
| Synonyms | (Rac)-Lys-Nε-MCC-DM1 | [1] |
| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S | [1][2][3][4] |
| Molecular Weight | 1103.71 g/mol | [1][2][3][4][5][6][7][8] |
| Appearance | Off-white to light yellow solid | [1][8] |
| Primary In Vitro Solvent | Dimethyl sulfoxide (DMSO) | [1][5][6][7][8] |
| Solubility in DMSO | Up to 100 mg/mL (90.60 mM). Requires sonication for dissolution. | [1][5][8] |
| Solid Storage | Store at 4°C under nitrogen or at -20°C for long-term stability. | [1][5][6][9] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
3.1. Materials and Equipment
-
This compound solid powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
-
Cryogenic storage vials
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
This compound is a potent cytotoxic agent that functions as a tubulin polymerization inhibitor.[1] Handle this compound with extreme care in a designated area, such as a chemical fume hood, to avoid inhalation or skin contact. Dispose of all contaminated materials and waste according to institutional guidelines for cytotoxic compounds.
3.3. Stock Solution Calculation
To prepare a 10 mM stock solution, use the following calculation based on the molecular weight (1103.71 g/mol ):
-
Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 1.10371 (mg/µmol)
Example for 1 mL of 10 mM solution: Mass = 1 mL x 10 mmol/L x 1.10371 mg/µmol = 11.04 mg
3.4. Step-by-Step Procedure
-
Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of the compound (e.g., 11.04 mg for a 1 mL, 10 mM solution) into a suitable vial. For maximum recovery, centrifuge the original vial briefly before opening the cap.[6]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][5][8]
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic water bath until the solution becomes clear.[1][5][7][8] Gentle warming may be applied if necessary to aid dissolution.[1]
-
Visually inspect the solution against a light source to ensure no solid particles remain. If precipitation is observed, repeat the sonication step.
-
-
Aliquoting and Storage:
3.5. Storage Conditions for Stock Solution
Proper storage is essential to maintain the stability and activity of the this compound stock solution.
| Temperature | Duration | Special Conditions | Citations |
| -80°C | 6 months to 1 year | Recommended for long-term storage | [1][5][8][9][10][11] |
| -20°C | 1 month | Suitable for short-term storage | [1][5][8] |
Note: For optimal stability, it is recommended to store the solution under a nitrogen atmosphere.[1][5][8][11] Working solutions for in vivo experiments should be prepared fresh from the stock solution on the day of use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|BLD Pharm [bldpharm.com]
- 3. Buy Lys-SMCC-DM1 [smolecule.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. usbio.net [usbio.net]
- 7. This compound [] | ナミキ商事株式会社 [namiki-s.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lys-SMCC-DM1 | Lys-Nε-MCC-DM1 | HER2 ADC | TargetMol [targetmol.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
(Rac)-Lys-SMCC-DM1: Detailed Application Notes and Protocols for Researchers
(Rac)-Lys-SMCC-DM1 is a key reagent in the development of antibody-drug conjugates (ADCs), serving as a potent microtubule-disrupting payload connected to a linker ready for conjugation to lysine residues on monoclonal antibodies. As the active metabolite of Trastuzumab emtansine (T-DM1), its proper handling and application are critical for successful ADC research and development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the solubility, handling, and application of this compound.
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions and in the design of conjugation reactions and in vitro/in vivo experiments. The following table summarizes the available quantitative solubility data in various solvents. It is important to note that for hygroscopic solvents like DMSO, using a freshly opened bottle is crucial as absorbed water can significantly impact solubility.[1][2]
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 50 - 100 mg/mL[1][2] | 45.3 - 90.6 mM | Sonication is often required for complete dissolution.[3] Use of newly opened, anhydrous DMSO is recommended.[1][2] |
| DMF | ~16 mg/mL | ~14.5 mM | Data for the related compound DM1-SMCC.[4] |
| Methanol | Slightly soluble[5] | Not specified | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[4] | Not specified | To achieve solubility in aqueous buffers, it is recommended to first dissolve in an organic solvent like DMF and then dilute with the aqueous buffer.[4] |
*Data for the closely related compound DM1-SMCC suggests solubility in DMF. This should be considered as an estimate for this compound.
Preparation of Stock Solutions
Proper preparation of stock solutions is essential for accurate and reproducible experimental results. The following protocol outlines the recommended procedure for preparing a high-concentration stock solution of this compound in DMSO.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 1 mg of this compound with a molecular weight of 1103.71 g/mol , add approximately 90.6 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle warming can also aid dissolution.[1]
-
Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
-
Store aliquots of the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
-
When taking a stock solution from the freezer, allow it to thaw completely and equilibrate to room temperature before use.
Experimental Protocols
Protocol 2: General Procedure for Antibody Conjugation
This protocol provides a general workflow for the conjugation of this compound to the lysine residues of a monoclonal antibody. The molar ratio of the drug-linker to the antibody may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution in DMSO
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[6]
-
Quenching solution (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).[7]
-
Reaction Setup: Add the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal reaction time and temperature may need to be determined empirically.
-
Quenching: Quench the reaction by adding a molar excess of an amine-containing reagent like Tris or glycine to react with any unreacted SMCC ester groups.
-
Purification: Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[7]
-
Characterization: Characterize the resulting ADC for parameters such as drug-to-antibody ratio (DAR), monomer content, and binding affinity to its target antigen.
Protocol 3: Preparation of Working Solutions for In Vitro Cell-Based Assays
For in vitro experiments, the DMSO stock solution is typically diluted in cell culture medium to the desired final concentration.
Procedure:
-
Thaw the DMSO stock solution of this compound and bring it to room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Add the diluted this compound solutions to the cells and incubate for the desired period.
Signaling Pathway and Mechanism of Action
This compound is the cytotoxic component of ADCs that, upon internalization by target cells, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Logical Relationships in Experimental Design
Successful application of this compound in research requires careful consideration of several interrelated factors. The following diagram illustrates the logical relationships between key experimental parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lys-SMCC-DM1 | Lys-Nε-MCC-DM1 | HER2 ADC | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugation of (Rac)-Lys-SMCC-DM1 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the cytotoxic drug DM1 to monoclonal antibodies (mAbs) via a (Rac)-Lys-SMCC linker. This method targets the primary amines of lysine residues on the antibody, resulting in a stable antibody-drug conjugate (ADC). The following sections detail the principles of the conjugation chemistry, provide comprehensive experimental protocols, and outline methods for the characterization of the resulting ADC.
Principle of Conjugation
The conjugation of DM1 to an antibody using the SMCC linker is a well-established method that creates a stable thioether bond.[1][2][3] The process can be performed as a one-step or a two-step reaction.[4]
-
Two-Step Conjugation: This is the more traditional approach. First, the antibody is "activated" by reacting it with the heterobifunctional crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1][2] The N-hydroxysuccinimide (NHS) ester of SMCC reacts with the ε-amino groups of lysine residues on the antibody to form a stable amide bond, introducing a maleimide group onto the antibody surface.[1][2] After removing the excess SMCC, the maleimide-activated antibody is then reacted with the thiol group of DM1 to form the final ADC.[2][5][6][7] This sequential process helps to minimize antibody crosslinking.[2]
-
One-Step Conjugation: This method utilizes a pre-formed SMCC-DM1 conjugate, where the linker is already attached to the drug.[4][8] This activated drug-linker complex is then reacted directly with the antibody in a single step.[4][9] This can be a more streamlined process for small-scale and high-throughput conjugations.[8]
The resulting ADC, for instance, Trastuzumab-DM1 (T-DM1 or Kadcyla®), is a heterogeneous mixture of antibody species with a varying number of DM1 molecules conjugated, typically ranging from zero to eight, with an average drug-to-antibody ratio (DAR) of around 3.5.[8][10][11]
Signaling Pathway and Mechanism of Action
Upon administration, the ADC binds to its target antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically via endocytosis.[12] Inside the cell, the ADC is trafficked to lysosomes, where the linker can be cleaved (depending on the linker type) or the antibody is degraded, releasing the cytotoxic payload, DM1.[12][13] DM1 is a potent anti-tubulin agent that inhibits the polymerization of microtubules, leading to mitotic arrest and ultimately, apoptosis of the cancer cell.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. bicellscientific.com [bicellscientific.com]
- 10. Structural characterization of the maytansinoid-monoclonal antibody immunoconjugate, huN901-DM1, by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 12. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Cell-Based Cytotoxicity Assay Using (Rac)-Lys-SMCC-DM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lys-SMCC-DM1 is a critical payload-linker component used in the development of Antibody-Drug Conjugates (ADCs). It comprises the potent microtubule-disrupting agent DM1, a derivative of maytansine, attached to a lysine residue via the stable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1][2] As the active metabolite of ADCs like Trastuzumab emtansine (T-DM1), understanding its cytotoxic activity is paramount for preclinical evaluation.[3][4] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound in cancer cell lines, a crucial step for ADC development.[5][6]
The primary mechanism of action involves the inhibition of tubulin polymerization by DM1, which disrupts microtubule dynamics.[1][3][7][8] This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis or mitotic catastrophe.[1][9] The protocol outlined below utilizes a common colorimetric method, the MTT assay, to quantify cell viability following treatment with this compound.[5]
Signaling Pathway of DM1-Mediated Cytotoxicity
DM1, the cytotoxic payload of this compound, exerts its anti-cancer effects by targeting microtubules. Upon entering the cell, DM1 binds to tubulin, inhibiting its polymerization and suppressing the dynamic instability of microtubules.[7] This disruption of the microtubule network leads to a cascade of events culminating in cell death.
Caption: Mechanism of action of the cytotoxic payload DM1.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line.
Materials:
-
This compound
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 or BT-474 cells, or other appropriate lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-channel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. Note that solutions should be freshly prepared.[10]
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include untreated wells (medium with the same percentage of DMSO as the highest concentration used) as a negative control.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 96 hours at 37°C with 5% CO2. The incubation time may need to be optimized for the specific cell line.[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Target Antigen | This compound IC50 (nM) |
| KPL-4 | HER2+ | 24.8 |
| MDA-MB-468 | HER2- | 40.5 |
| HCC1954 | HER2+ | 17.2 |
| Karpas 299 | CD30+ | 0.06 (for anti-CD30-MCC-DM1) |
Note: The IC50 values presented are examples from the literature for Lys-SMCC-DM1 or related ADCs and may vary depending on experimental conditions.[2][3][11] It is essential to determine these values empirically for each specific assay.
Conclusion
This document provides a detailed protocol for conducting a cell-based cytotoxicity assay using this compound. The provided workflow, signaling pathway diagram, and data presentation format are intended to guide researchers in accurately assessing the in vitro potency of this important ADC component. Adherence to this protocol will enable the generation of reliable and reproducible data crucial for the advancement of ADC drug development programs.
References
- 1. Buy Lys-SMCC-DM1 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Potency Assessment of (Rac)-Lys-SMCC-DM1 Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver highly potent cytotoxic agents specifically to cancer cells, aiming to enhance efficacy while minimizing systemic toxicity.[1][2] An ADC is comprised of a monoclonal antibody targeting a tumor-associated antigen, a cytotoxic payload, and a chemical linker connecting them.[3] This document focuses on ADCs utilizing the (Rac)-Lys-SMCC-DM1 complex. The payload, DM1, is a potent anti-mitotic maytansinoid agent that inhibits tubulin polymerization.[][5] It is connected to the antibody's lysine residues via the non-cleavable succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC) linker.[][6] The active catabolite within the cell is Lys-SMCC-DM1.[7]
Robust and reproducible in vitro potency assays are critical for the development and quality control of ADCs.[8] These assays are essential for screening ADC candidates, predicting in vivo efficacy, and ensuring batch-to-batch consistency for regulatory approval.[8][9][10] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound ADCs using cell-based viability assays.
Mechanism of Action
The therapeutic action of a Lys-SMCC-DM1 ADC begins with the antibody component binding to a specific antigen on the surface of a tumor cell.[11] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[5][11] The complex is then trafficked to lysosomes, where the antibody is degraded, releasing the active cytotoxic payload, Lys-SMCC-DM1.[5]
The released Lys-SMCC-DM1 payload, a potent tubulin inhibitor, then binds to microtubule ends, suppressing their dynamics.[5] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[12] Because the SMCC linker is non-cleavable, the payload is released only after the degradation of the antibody within the target cell, which minimizes premature drug release in circulation.[] The resulting charged Lys-SMCC-DM1 catabolite has limited membrane permeability, which generally results in a reduced "bystander effect"—the killing of adjacent antigen-negative cells.[13]
Experimental Protocols
The cornerstone of in vitro potency evaluation is the cytotoxicity assay, which measures the dose-dependent effect of the ADC on cancer cell viability.[10][14]
Protocol 1: In Vitro Cytotoxicity Monoculture Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of an ADC in an antigen-positive cancer cell line. Tetrazolium-based assays like MTT or XTT, or resazurin-based assays (e.g., CellTiter-Glo®), are commonly used to quantify cell viability.[1][9] The principle of the MTT assay involves the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product, which can be quantified spectrophotometrically.[15]
Materials and Reagents
-
Cell Lines : Select appropriate antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (see Table 1).
-
Culture Medium : Appropriate complete growth medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
ADC : Stock solution of this compound ADC of known concentration.
-
Control Articles : Unconjugated antibody and free DM1 payload.
-
Assay Reagents :
-
For MTT Assay: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[15]
-
-
Equipment : 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Table 1: Example Cell Lines for HER2-Targeted ADCs
| Cell Line | Cancer Type | HER2 Expression | Recommended Use |
| SK-BR-3 | Breast Adenocarcinoma | High | Antigen-Positive (Ag+) |
| NCI-N87 | Gastric Carcinoma | High | Antigen-Positive (Ag+)[16] |
| BT-474 | Breast Ductal Carcinoma | High | Antigen-Positive (Ag+)[17] |
| HCC-1954 | Breast Ductal Carcinoma | High | Antigen-Positive (Ag+)[16] |
| MCF7 | Breast Adenocarcinoma | Low / Negative | Antigen-Negative (Ag-) Control[13][17] |
| MDA-MB-468 | Breast Adenocarcinoma | Negative | Antigen-Negative (Ag-) Control[16] |
Procedure
-
Cell Seeding :
-
ADC Treatment :
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. A typical concentration range for the ADC would be from ~1 pM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted test articles. Include "cells only" (medium) and "blank" (medium only) controls.
-
Incubate the plate for a period determined by the cell doubling time and ADC mechanism (typically 72-120 hours).[10]
-
-
MTT Assay for Viability :
-
Data Acquisition :
Data Analysis
-
Subtract the average absorbance of the "blank" wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.[1]
Protocol 2: Bystander Effect Co-Culture Assay
This assay assesses the ability of an ADC to kill neighboring antigen-negative cells.[13] For ADCs with non-cleavable linkers like SMCC, this effect is expected to be minimal but is important to confirm.[13][18] The assay involves co-culturing Ag+ cells with Ag- cells, where the Ag- cells are engineered to express a fluorescent protein (e.g., GFP) for distinct quantification.[13][19]
Procedure
-
Cell Preparation : Use an Ag+ cell line (e.g., NCI-N87) and an Ag- cell line engineered to express GFP (e.g., MCF7-GFP).
-
Co-Culture Seeding : Seed a mixture of Ag+ and Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1, 1:3). The total cell density should be optimized.
-
Control Wells : Seed monocultures of Ag+ cells and Ag- cells as controls.
-
ADC Treatment : After overnight incubation, treat the cells with serial dilutions of the ADC as described in Protocol 1.
-
Incubation : Incubate for 96-144 hours.
-
Quantification :
-
Use a high-content imaging system to count the number of viable GFP-positive (Ag-) cells in treated wells versus untreated co-culture wells.
-
Alternatively, after the incubation period, lyse the cells and measure GFP fluorescence on a plate reader.
-
-
Data Analysis : Calculate the percent viability of the Ag- cells in the co-culture and compare it to the viability of Ag- cells in monoculture treated with the same ADC concentration. A significant drop in viability in the co-culture indicates a bystander effect.
Table 2: Example Data Summary for Cytotoxicity and Bystander Assays
| Compound | Target Cell Line (Ag+) | IC₅₀ (nM) on Ag+ Monoculture | IC₅₀ (nM) on Ag- Monoculture | IC₅₀ (nM) on Ag- in Co-Culture (1:1 Ratio with Ag+) |
| Test ADC | NCI-N87 | 0.5 | >100 | 25.0 |
| Unconjugated Ab | NCI-N87 | >100 | >100 | >100 |
| Free DM1 Payload | NCI-N87 | 0.01 | 0.02 | 0.02 |
Data are hypothetical and for illustrative purposes only.
Logical Relationships and Components
The efficacy of a this compound ADC is dependent on the successful interplay of its three core components. The antibody provides specificity, the linker ensures stability in circulation and payload release only after internalization, and the DM1 payload provides the potent cell-killing mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Antibody-Drug Conjugate to Treat HER2-positive Metastatic Breast Cancer [lifelinecelltech.com]
- 3. Antibody–Drug Conjugates (ADC) in HER2/neu-Positive Gynecologic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. njbio.com [njbio.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Determining the Drug-to-Antibody Ratio for (Rac)-Lys-SMCC-DM1 Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the (Rac)-Lys-SMCC-DM1 linker-payload system. Accurate DAR characterization is a critical quality attribute (CQA) that directly impacts the efficacy, safety, and pharmacokinetics of an ADC.[1][2][3] The following sections outline the most common analytical techniques for this purpose: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
Introduction to this compound ADCs
Antibody-drug conjugates are a targeted therapeutic class combining a monoclonal antibody's specificity with a potent cytotoxic agent's cell-killing ability.[3] In ADCs utilizing this compound, the maytansinoid derivative DM1 is conjugated to lysine residues on the antibody via the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[4][5] This conjugation results in a heterogeneous mixture of ADC molecules with a varying number of drug molecules per antibody.[1][5] The average number of conjugated drugs is defined as the DAR.
Experimental Workflow Overview
The determination of the DAR for a this compound conjugate involves several key steps, from sample preparation to data analysis. The choice of analytical method depends on the desired level of detail, with UV-Vis spectroscopy providing an average DAR and chromatographic and mass spectrometric methods resolving different drug-loaded species.
Method 1: UV-Vis Spectroscopy for Average DAR Determination
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC sample.[][7][8] This technique relies on the Beer-Lambert law and the distinct UV absorbance maxima of the antibody (around 280 nm) and the DM1 payload (around 252 nm).[][9]
Experimental Protocol
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the naked antibody and the free linker-drug (this compound) at both 280 nm and 252 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample in a suitable, non-interfering buffer (e.g., PBS) to a concentration that provides absorbance readings within the linear range of the spectrophotometer (typically 0.1–1.0 AU).
-
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer with the dilution buffer.
-
Measure the absorbance of the diluted ADC sample at 280 nm (A_280) and 252 nm (A_252).
-
-
Data Analysis:
-
Calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) using the following simultaneous equations:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_252 = (ε_Ab,252 * C_Ab) + (ε_Drug,252 * C_Drug)
-
-
The average DAR is then calculated as the molar ratio:
-
Average DAR = C_Drug / C_Ab
-
-
Data Presentation
| Parameter | Wavelength | Antibody | This compound | ADC Sample |
| Molar Extinction Coefficient (ε) | 280 nm | ε_Ab,280 | ε_Drug,280 | N/A |
| 252 nm | ε_Ab,252 | ε_Drug,252 | N/A | |
| Absorbance (A) | 280 nm | N/A | N/A | A_280 |
| 252 nm | N/A | N/A | A_252 | |
| Calculated Concentration (C) | N/A | C_Ab | C_Drug | N/A |
| Calculated Average DAR | N/A | N/A | N/A | C_Drug / C_Ab |
Method 2: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Hydrophobic Interaction Chromatography (HIC) is a robust method for determining the DAR distribution and calculating the average DAR for ADCs.[10][11][12] The principle of HIC is the separation of molecules based on their hydrophobicity.[13] As the number of hydrophobic DM1 molecules conjugated to the antibody increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column.[12][14] Elution is achieved by a decreasing salt gradient.[14]
Experimental Protocol
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
-
Chromatography Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).[4]
-
Mobile Phase A: 1.5–2.0 M ammonium sulfate in 25–50 mM sodium phosphate, pH 6.5–7.0.
-
Mobile Phase B: 25–50 mM sodium phosphate, pH 6.5–7.0, potentially with a small percentage of isopropanol (e.g., 5-25%).[4]
-
Flow Rate: 0.5–1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR1, DAR2, etc.) in the chromatogram.
-
DAR Distribution: Calculate the percentage of each species relative to the total peak area.
-
Average DAR: Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Area_i * DAR_i) / Σ (% Area_i)
-
Where i corresponds to each DAR species.
-
-
Data Presentation
| HIC Parameter | Typical Conditions |
| Column | TSKgel Butyl-NPR, or equivalent |
| Mobile Phase A | 1.8 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0[4] |
| Mobile Phase B | 75% 25 mM Sodium Phosphate pH 7.0, 25% Isopropanol[4] |
| Gradient | 0-100% B over 12-20 minutes |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-50 µL (corresponding to 10-50 µg) |
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | (e.g., 5.2) | (e.g., 100,000) | (e.g., 5%) |
| DAR1 | (e.g., 6.8) | (e.g., 250,000) | (e.g., 12.5%) |
| DAR2 | (e.g., 8.1) | (e.g., 500,000) | (e.g., 25%) |
| DAR3 | (e.g., 9.3) | (e.g., 650,000) | (e.g., 32.5%) |
| DAR4 | (e.g., 10.5) | (e.g., 400,000) | (e.g., 20%) |
| ... | ... | ... | ... |
| Total | (e.g., 2,000,000) | 100% | |
| Calculated Average DAR | (e.g., 2.7) |
Method 3: Mass Spectrometry (MS) for High-Resolution DAR Analysis
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides the most detailed characterization of ADCs, including precise mass measurements of intact and subunit species, allowing for unambiguous determination of the DAR distribution.[15][16][17]
Experimental Protocol
-
Sample Preparation:
-
Deglycosylation (Optional but Recommended): To simplify the mass spectrum, treat the ADC with an N-glycosidase such as PNGase F.[16][18]
-
Intact Mass Analysis: Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange).
-
Subunit Analysis: Reduce the interchain disulfide bonds of the ADC using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.[3][11]
-
-
LC-MS Conditions:
-
LC System: A UHPLC system is typically used.
-
Column: For intact analysis, a size-exclusion or reversed-phase column is common. For subunit analysis, a reversed-phase column (e.g., C4) is used.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the intact ADC or its subunits.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF is required.[1]
-
-
Data Analysis:
-
Acquire the mass spectrum over an appropriate m/z range.
-
Deconvolute the raw spectrum to obtain the zero-charge mass for each species.
-
Identify the peaks corresponding to the naked antibody and the various drug-loaded forms. The mass difference between adjacent peaks should correspond to the mass of the linker-payload (Lys-SMCC-DM1).
-
Calculate the average DAR based on the relative abundance of each species from the deconvoluted spectrum.
-
Data Presentation
| LC-MS Parameter | Typical Conditions for Intact Mass Analysis |
| LC Column | Reversed-Phase, e.g., Agilent PLRP-S, 1000Å[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Column Temperature | 50-80 °C |
| Mass Spectrometer | ESI-Q-TOF |
| Ionization Mode | Positive |
| Deconvolution Software | Agilent MassHunter BioConfirm, Waters MaxEnt1[1] |
| Identified Species | Observed Mass (Da) | Relative Abundance (%) |
| Antibody (DAR0) | (e.g., 148,000) | (e.g., 6.0) |
| Antibody+1(Drug) | (e.g., 149,080) | (e.g., 13.5) |
| Antibody+2(Drug) | (e.g., 150,160) | (e.g., 24.0) |
| Antibody+3(Drug) | (e.g., 151,240) | (e.g., 30.5) |
| Antibody+4(Drug) | (e.g., 152,320) | (e.g., 21.0) |
| ... | ... | ... |
| Calculated Average DAR | (e.g., 2.8) |
Conclusion
The determination of the drug-to-antibody ratio is a fundamental aspect of the characterization and quality control of this compound ADCs. UV-Vis spectroscopy offers a quick assessment of the average DAR, while HIC provides valuable information on the distribution of different drug-loaded species. For the most comprehensive and accurate analysis, high-resolution LC-MS is the method of choice, capable of resolving individual ADC species and confirming their identities through precise mass measurements. The selection of the appropriate method or combination of methods will depend on the specific requirements of the drug development stage, from early discovery to manufacturing and quality control.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Site Analysis of Lysine-Conjugated ADCs | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Application Note: Protocols for Utilizing (Rac)-Lys-SMCC-DM1 in In Vitro Cytotoxicity Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction (Rac)-Lys-SMCC-DM1 is the racemate of Lys-SMCC-DM1, a critical active metabolite of the antibody-drug conjugate (ADC) Ado-trastuzumab emtansine (T-DM1).[1][2] T-DM1 is a targeted therapy for HER2-positive breast cancer, combining the HER2-targeting antibody trastuzumab with the potent cytotoxic agent DM1.[3] The linker, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), is a non-cleavable thioether linker designed to provide stability in circulation.[][5] Upon internalization of the ADC into a target cancer cell, the antibody portion is degraded in the lysosome, releasing the active catabolite Lys-SMCC-DM1.[3][6][7] This molecule is a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1][6]
The use of this compound in cytotoxicity experiments is essential for studying the intracellular efficacy of the payload, understanding mechanisms of resistance, and evaluating potential bystander effects. This document provides detailed protocols and data presentation guidelines for its application in a research setting.
Mechanism of Action
The cytotoxic effect of this compound is driven by the DM1 payload, a maytansinoid derivative. After its release within the cell, Lys-SMCC-DM1 binds to tubulin, inhibiting the assembly of microtubules. This disruption of the microtubule network is critical as it halts the cell cycle in the G2-M phase, preventing mitosis and ultimately leading to apoptotic cell death.[6][8]
Caption: Mechanism of action for ADCs releasing Lys-SMCC-DM1.
Data Presentation: Cytotoxicity Summary
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a key metric. Below is an example table summarizing cytotoxicity data for DM1-containing ADCs and conjugates in different cancer cell lines. Note that specific IC50 values for this compound must be determined empirically for each cell line.
| Compound | Cell Line | Target Antigen | IC50 Value (nM) | Reference |
| anti-CD30-MCC-DM1 | Karpas 299 | CD30 | 0.06 | [5] |
| T-DM1 (Control ADC) | Karpas 299 | HER2 | 31.02 | [5] |
| SMCC-DM1 | HCC1954 | N/A | 17.2 | [9] |
| SMCC-DM1 | MDA-MB-468 | N/A | 49.9 | [9] |
Experimental Protocols
This section provides a detailed protocol for a typical in vitro cytotoxicity assay using this compound and a colorimetric method like the MTT assay to measure cell viability.[10][11]
Materials and Reagents
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target cancer cell line(s) (e.g., SK-BR-3 for HER2+, MDA-MB-231 for HER2-)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving it in anhydrous DMSO.[12][13]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months).[1][9] For short-term use, a -20°C storage is acceptable for up to one month.[1]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the final desired concentrations for treating the cells. It is crucial to perform serial dilutions to cover a broad concentration range (e.g., from 0.01 nM to 1000 nM) to accurately determine the IC50 value.
Cell Seeding
-
Culture the selected cell lines until they reach approximately 80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the incubation period.[14]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
Cell Treatment
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration wells.
-
Untreated Control: Cells with fresh medium only.
-
-
Incubate the plate for a period relevant to the payload's mechanism of action, typically 72-96 hours for ADCs and their metabolites.[15]
MTT Assay for Cell Viability
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at 37°C for at least 4 hours (or overnight) to ensure complete dissolution.
Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the cell viability (%) against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the key steps in the in vitro cytotoxicity assay protocol.
Caption: Standard workflow for an in vitro cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. selleckchem.com [selleckchem.com]
- 13. SMCC-DM1 | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of (Rac)-Lys-SMCC-DM1 Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic drugs directly to targeted cells, such as cancer cells.[1] A (Rac)-Lys-SMCC-DM1 ADC consists of three main components: a monoclonal antibody that targets a specific antigen, the cytotoxic maytansinoid payload DM1, and the non-cleavable SMCC linker which connects the drug to lysine residues on the antibody.[2] The conjugation to lysine residues results in a heterogeneous mixture of ADC molecules with a varying number of drug molecules per antibody and different conjugation sites.[2]
This heterogeneity presents significant analytical challenges.[1] Thorough characterization of these complex molecules is a critical quality attribute (CQA) to ensure their safety, efficacy, and stability.[1][3] Key parameters that require precise measurement include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation and fragmentation, charge heterogeneity, and the amount of unconjugated ("free") drug.[1][4]
These application notes provide detailed protocols for the primary analytical methods used to characterize this compound ADCs.
Overall Analytical Workflow
A multi-faceted analytical approach is required to fully characterize a lysine-conjugated ADC. Different techniques provide orthogonal data for a comprehensive understanding of the molecule's properties. The general workflow involves assessing the DAR distribution, size and charge variants, and confirming the identity and purity of the conjugate.
Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Application Note
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing ADCs by separating species based on differences in hydrophobicity.[5] The cytotoxic drug DM1 is hydrophobic; therefore, as the number of DM1 molecules conjugated to the antibody increases, the overall hydrophobicity of the ADC molecule also increases.[6] HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.[5][7] This method effectively separates the different drug-loaded species (D0, D1, D2, etc.), allowing for the determination of the drug distribution and the calculation of the average DAR.[8]
Experimental Protocol
Materials:
-
Mobile Phase A: 1.0 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[9]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[9]
-
ADC Sample: this compound ADC at ~1.0 mg/mL in a suitable buffer (e.g., PBS).
-
HPLC System: A bio-inert HPLC system equipped with a UV detector.
-
HIC Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm, or equivalent.
Procedure:
-
System Preparation: Equilibrate the HPLC system and HIC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B) until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the ADC sample to a final concentration of 1.0 mg/mL using Mobile Phase A to promote binding to the column.
-
Injection: Inject 10-20 µL of the prepared ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from high salt (e.g., 80% A) to low salt (e.g., 0% A) over 20-30 minutes. This decrease in salt concentration causes the more hydrophobic species to elute later.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each resolved species (corresponding to different drug loads).
-
Calculate the percentage of each species relative to the total integrated area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of Species * Drug Load of Species) / 100
-
Data Presentation
Table 1: Example HIC Data for a Lys-SMCC-DM1 ADC
| Peak ID (Drug Load) | Retention Time (min) | Peak Area (%) |
| D0 (Unconjugated mAb) | 8.5 | 5.2 |
| D1 | 10.2 | 12.5 |
| D2 | 11.8 | 20.1 |
| D3 | 13.1 | 25.5 |
| D4 | 14.2 | 21.3 |
| D5 | 15.1 | 10.8 |
| D6 | 15.9 | 3.6 |
| D7 | 16.5 | 1.0 |
| D8 | 17.2 | <0.5 |
| Calculated Average DAR | - | 3.45 |
Note: Retention times are illustrative and will vary based on the specific column, gradient, and ADC.
Intact Mass Analysis and DAR by LC-MS
Application Note
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides a precise measurement of the intact mass of the ADC and its different drug-loaded forms.[10] For lysine-linked ADCs like this compound, the intact disulfide bonds keep the antibody chains associated even under denaturing LC-MS conditions.[4][11] This allows for the accurate mass determination of each drug-conjugated variant.[4] To reduce complexity from glycosylation, samples are often treated with an enzyme like PNGase F to remove N-linked glycans prior to analysis.[12][13] The resulting mass spectrum is deconvoluted to yield a zero-charge spectrum, from which the mass of each species and the average DAR can be accurately calculated.[12]
Experimental Protocol
Materials:
-
Enzyme: PNGase F for deglycosylation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LC-MS System: A UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: Reversed-phase column suitable for large proteins (e.g., Agilent, BioResolve RP mAb, 2.1 x 150 mm).[14]
Procedure:
-
Sample Deglycosylation (Optional but Recommended):
-
To 100 µg of ADC sample (at 1 mg/mL), add PNGase F according to the manufacturer's protocol.[12]
-
Incubate at 37°C for 2-4 hours.
-
-
Sample Preparation for LC-MS: Dilute the (deglycosylated) ADC sample to 0.2-0.5 mg/mL with Mobile Phase A.
-
LC Separation:
-
Equilibrate the column with low % Mobile Phase B (e.g., 20% B).
-
Inject 1-5 µg of the sample.
-
Elute the ADC using a shallow gradient of Mobile Phase B (e.g., 20% to 50% B over 15 minutes) at an elevated temperature (e.g., 80°C) to improve peak shape.[15]
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode over an m/z range of 1000-5000.
-
Use electrospray ionization (ESI) with appropriate source parameters for large proteins.
-
-
Data Analysis:
-
Process the raw data using a deconvolution algorithm (e.g., MaxEnt1 or RESPECT) to convert the charge state envelope into a zero-charge mass spectrum.[16]
-
Identify the mass peaks corresponding to the unconjugated mAb and the species with 1, 2, 3... DM1 molecules attached. The mass difference should correspond to the mass of the linker-drug (SMCC-DM1).
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
-
Data Presentation
Table 2: Example Deconvoluted Mass Spectrometry Data for Deglycosylated Lys-SMCC-DM1 ADC
| Species (Drug Load) | Observed Mass (Da) | Relative Abundance (%) |
| D0 | 145,150.5 | 5.5 |
| D1 | 146,125.2 | 12.1 |
| D2 | 147,100.8 | 20.8 |
| D3 | 148,075.1 | 25.0 |
| D4 | 149,050.6 | 21.1 |
| D5 | 150,025.9 | 11.0 |
| D6 | 151,001.3 | 3.5 |
| D7 | 151,976.0 | 1.0 |
| Calculated Average DAR | - | 3.43 |
Note: The mass of SMCC-DM1 is approximately 975 Da. Observed masses are illustrative.
Size Variant Analysis by Size Exclusion Chromatography (SEC)
Application Note
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[17] It is the standard method for quantifying size variants, such as high-molecular-weight species (HMWs or aggregates) and low-molecular-weight species (LMWs or fragments).[4][17] The conjugation of hydrophobic drugs like DM1 can increase the propensity for aggregation, making SEC a critical release and stability-indicating assay.[4][18] The method is performed under non-denaturing conditions, typically using a physiological pH buffer as the mobile phase.
Experimental Protocol
Materials:
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or 150 mM Sodium Phosphate, pH 7.0.
-
HPLC System: HPLC or UPLC system with a UV detector.
-
SEC Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm, or an equivalent sub-2 µm column for higher resolution.[19]
-
ADC Sample: this compound ADC at 1.0 mg/mL.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to 1.0 mg/mL with the mobile phase if needed.
-
Injection: Inject approximately 20 µg of the sample.
-
Chromatographic Separation: Run the mobile phase isocratically for a sufficient time to allow for the elution of the monomer, as well as any aggregate and fragment peaks (typically 20-30 minutes).
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (eluting before the main monomer peak), the monomer, and fragments (eluting after the main monomer peak).
-
Calculate the relative percentage of each species. The main peak should represent the monomeric ADC.
-
Data Presentation
Table 3: Example SEC Data for a Lys-SMCC-DM1 ADC
| Species | Retention Time (min) | Peak Area (%) | Specification |
| Aggregates (HMW) | 12.1 | 1.2 | ≤ 2.0% |
| Monomer | 15.3 | 98.5 | ≥ 97.0% |
| Fragments (LMW) | 18.5 | 0.3 | ≤ 1.0% |
Note: Retention times are illustrative. The majority of the product should be monomeric.
Purity Analysis by Capillary Electrophoresis (CE-SDS)
Application Note
Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) is a high-resolution technique for assessing the purity and size heterogeneity of ADCs under denaturing conditions.[20][21] It separates proteins based on their molecular size in a sieving gel matrix.[22] The analysis can be performed under non-reducing and reducing conditions.
-
Non-reducing CE-SDS: Assesses the purity of the intact ADC, detecting fragmentation or incomplete antibody structures (e.g., 2H1L, 1H1L).[23]
-
Reducing CE-SDS: The ADC is treated with a reducing agent (e.g., DTT or BME) to break the disulfide bonds, separating the heavy chains (HC) and light chains (LC).[22] This allows for the assessment of conjugation on each chain and detection of non-glycosylated heavy chains (NGHC).
Experimental Protocol
Materials:
-
CE System: Capillary electrophoresis system with a UV or PDA detector.
-
CE-SDS Analysis Kit: Commercially available kits (e.g., from SCIEX or Agilent) containing gel buffer, sample buffer, and standards.
-
Reducing Agent: Dithiothreitol (DTT) or β-mercaptoethanol (BME).
-
Alkylating Agent: Iodoacetamide (IAM) for non-reducing analysis.
Procedure:
-
Sample Preparation (Non-Reducing):
-
Mix ~5 µL of ADC sample (at 1-2 mg/mL) with the CE-SDS sample buffer containing IAM.[22]
-
Heat at 70°C for 10 minutes.
-
-
Sample Preparation (Reducing):
-
CE Analysis:
-
Load the prepared samples, standards, and blanks into the CE autosampler.
-
Run the separation according to the instrument and kit manufacturer's instructions. Separation is typically achieved by applying a high voltage across the capillary.
-
-
Detection: Monitor migration by UV absorbance at 220 nm.
-
Data Analysis:
-
Analyze the resulting electropherogram.
-
Identify peaks based on their migration times relative to molecular weight standards.
-
Calculate the corrected peak area percentage for each species to determine purity and the relative amounts of fragments, HC, and LC.
-
Data Presentation
Table 4: Example CE-SDS Data for a Lys-SMCC-DM1 ADC
| Condition | Species | Migration Time (min) | Corrected Area (%) |
| Non-Reducing | Intact ADC (Monomer) | 8.5 | 98.2 |
| Fragments (e.g., 2H1L) | 7.9 | 1.8 | |
| Reducing | Glycosylated Heavy Chain (HC) + Drug | 9.2 | 72.5 |
| Light Chain (LC) + Drug | 6.5 | 24.5 | |
| Non-Glycosylated HC (NGHC) | 8.8 | 3.0 |
Note: Migration times are illustrative and depend on the specific system and conditions.
References
- 1. adcreview.com [adcreview.com]
- 2. Conjugation Site Analysis of Lysine-Conjugated ADCs | Springer Nature Experiments [experiments.springernature.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
- 13. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 20. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 22. nist.gov [nist.gov]
- 23. eag.com [eag.com]
Application Notes and Protocols for Lysine Conjugation with SMCC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker pivotal in bioconjugation, particularly for linking proteins through their lysine residues.[1] It is extensively used in the creation of antibody-drug conjugates (ADCs), immunoconjugates, and various labeled proteins for both research and therapeutic purposes.[1][2] The SMCC molecule features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that targets primary amines, such as the ε-amino group of lysine, and a maleimide group that reacts with sulfhydryl (thiol) groups.[1][3]
The conjugation process is a sequential, two-step reaction. Initially, the NHS ester of SMCC reacts with the primary amine of a lysine residue on the protein to form a stable amide bond. This step results in a maleimide-activated protein.[1] Subsequently, this intermediate is reacted with a molecule containing a sulfhydryl group, leading to the formation of a stable thioether bond.[1] The cyclohexane ring within the SMCC spacer arm enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis and thereby allowing for a controlled, sequential conjugation process.[1][4] This two-step strategy is advantageous as it minimizes the risk of undesirable antibody crosslinking.[2]
This document provides a detailed, step-by-step guide to performing lysine conjugation using SMCC linkers, including experimental protocols, data presentation, and troubleshooting advice.
Chemical Reaction Pathway
The overall chemical reaction for lysine conjugation with SMCC is a two-step process. First, the amine-containing protein is activated with SMCC, followed by the conjugation of a sulfhydryl-containing molecule.
Caption: Chemical reaction pathway of a two-step SMCC conjugation.
Quantitative Data Summary
The success of SMCC conjugation is influenced by several quantitative parameters. The following table summarizes key recommended conditions for achieving efficient conjugation.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL[2][5] | Higher concentrations can drive the reaction forward.[6] |
| SMCC to Protein Molar Excess | 5- to 50-fold[4][7] | Dependent on protein concentration; higher excess is needed for dilute protein solutions to achieve sufficient activation.[1][7] |
| Payload to Maleimide Molar Excess | 1.5- to 5-fold[2] | A molar excess of the sulfhydryl-containing molecule helps to drive the conjugation reaction to completion.[2] |
| pH for Amine Reaction (Step 1) | 7.0 - 9.0[1][7] | Optimal pH for the reaction between the NHS ester and primary amines.[1] |
| pH for Sulfhydryl Reaction (Step 2) | 6.5 - 7.5[1][7] | Optimal pH for the reaction between the maleimide group and sulfhydryl groups.[1] |
| Organic Solvent (for SMCC) | < 10% (e.g., DMSO, DMF)[1][7] | SMCC requires an organic solvent for dissolution; keeping the final concentration low minimizes protein precipitation.[1][7] |
Experimental Protocols
This section provides a detailed step-by-step methodology for lysine conjugation with SMCC linkers.
Materials and Reagents
-
Amine-containing protein (e.g., antibody)
-
Sulfhydryl-containing molecule (e.g., drug, peptide)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-8.0)[2][5]
-
Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, 5 mM EDTA, pH 6.5-7.5)[8]
-
Quenching Reagent (e.g., L-cysteine, N-acetylcysteine)[2][9]
-
Desalting columns (e.g., Sephadex G-25)[2]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))[10]
Note: Buffers must be free of primary amines (e.g., Tris, glycine) and sulfhydryls (e.g., DTT) as they will compete with the intended reaction.[5]
Experimental Workflow
The following diagram illustrates the general experimental workflow for a two-step SMCC conjugation.
Caption: General experimental workflow for a two-step SMCC conjugation.
Step 1: Activation of the Amine-Containing Protein
-
Protein Preparation: Prepare the amine-containing protein solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[2] Ensure the buffer is free from any primary amines.[5]
-
SMCC Preparation: Immediately before use, prepare a stock solution of SMCC in anhydrous DMSO or DMF.[1] For example, dissolve SMCC to a concentration of 10-20 mM.[4]
-
Activation Reaction: Add the calculated amount of the SMCC stock solution to the protein solution to achieve the desired molar excess (refer to the Quantitative Data Summary table).[5] Mix gently and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[7][8]
-
Removal of Excess SMCC: Immediately following incubation, remove the unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer.[2] This step is critical to prevent quenching of the sulfhydryl-containing molecule in the next step.[2][5]
Step 2: Conjugation with the Sulfhydryl-Containing Molecule
-
Molecule Preparation: Dissolve the sulfhydryl-containing molecule in a compatible solvent. If the molecule contains disulfide bonds, they may need to be reduced prior to conjugation using a reducing agent like TCEP or DTT. If a reducing agent is used, it must be removed before proceeding.[1][8]
-
Conjugation Reaction: Add the sulfhydryl-containing molecule solution to the maleimide-activated protein solution.[2] The molar ratio should be optimized for the desired final product, typically with a 1.5 to 5-fold molar excess of the sulfhydryl-containing molecule over the available maleimide groups.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for several hours to overnight at 4°C.[6][7][8]
-
Quenching: After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM.[2][9] Incubate for an additional 15-30 minutes.[2]
Step 3: Purification and Analysis of the Conjugate
-
Purification: Purify the final conjugate to remove unreacted drug, linker species, and any protein aggregates.[2][10] Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are commonly used techniques.[10]
-
Analysis: Characterize the purified conjugate to determine parameters such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.[10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique for assessing purity and determining the average DAR.[10][11]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive SMCC due to hydrolysis. | Use fresh SMCC and ensure it is stored under desiccated conditions.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[1][5] |
| Presence of primary amines or sulfhydryls in the buffer. | Perform buffer exchange of the protein into an appropriate amine- and sulfhydryl-free buffer like PBS.[1][5] | |
| Insufficient molar excess of SMCC. | Increase the molar ratio of SMCC to the protein, especially for dilute protein solutions.[1] | |
| Inaccessible amine groups on the protein. | Consider using a crosslinker with a longer spacer arm to improve accessibility.[5] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%.[1][7] |
| Protein instability under reaction conditions. | Optimize reaction time and temperature. Consider using the water-soluble analog, Sulfo-SMCC.[1] | |
| High Level of Protein Aggregation | Over-conjugation. | Reduce the molar excess of SMCC or the reaction time.[1] |
| Non-specific crosslinking. | Ensure efficient removal of excess SMCC after the activation step.[1] |
Conclusion
The use of the SMCC crosslinker provides a robust and reliable method for the preparation of stable protein conjugates.[2] The two-step conjugation strategy allows for controlled modification of the amine-containing protein and efficient conjugation of the sulfhydryl-containing payload.[2] Careful optimization of reaction conditions, followed by thorough purification and characterization, is essential to produce high-quality conjugates with the desired properties for research and therapeutic applications.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
(Rac)-Lys-SMCC-DM1 stability and storage conditions
Welcome to the technical support center for (Rac)-Lys-SMCC-DM1. This resource is designed to assist researchers, scientists, and drug development professionals with the stable storage, handling, and use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound as a solid or in a stock solution under specific conditions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO.[1] Assistance with dissolution can be achieved through ultrasonication.[1] It is important to use a high-quality, anhydrous grade of solvent to minimize hydrolysis.
Q3: What is the recommended storage for stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at low temperatures. For extended storage, -80°C is recommended, while for shorter periods, -20°C is acceptable.[2] To prevent degradation from atmospheric moisture, it is advisable to store the solutions under an inert gas like nitrogen.[2]
Q4: For how long can I store the stock solutions?
A4: When stored at -80°C under nitrogen, the stock solution is stable for up to 6 months.[2] If stored at -20°C under nitrogen, it should be used within 1 month.[2]
Q5: How stable is this compound in aqueous solutions or biological media?
Data Summary
The following tables summarize the recommended storage conditions for this compound.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Atmosphere | Duration |
| Long-term | -20°C or -80°C | Dry, Inert Gas (e.g., Nitrogen) | > 1 year |
| Short-term | 4°C | Dry, Inert Gas (e.g., Nitrogen) | Weeks to months |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Temperature | Atmosphere | Duration |
| -80°C | Nitrogen | Up to 6 months[2] |
| -20°C | Nitrogen | Up to 1 month[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed in stock solution upon storage at -20°C or -80°C. | The solubility of the compound may have been exceeded, or the solvent may have absorbed water. | Gently warm the solution and vortex or sonicate to redissolve. Ensure the use of anhydrous solvent for preparing the stock solution. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the working solution. | Prepare fresh working solutions in your assay buffer or media immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Loss of compound activity over time in in-vivo studies. | Potential instability in the formulation or in systemic circulation. | While the SMCC linker is relatively stable, some degradation can occur. It is crucial to use a validated formulation and analytical methods to assess the stability of the compound in the chosen vehicle and to monitor its levels in biological samples. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffered Solution
This protocol outlines a general method to evaluate the stability of this compound in a specific buffer at a set temperature.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Preparation of Working Solution: Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for your analytical method (e.g., 10 µM).
-
Incubation: Incubate the working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.
-
Sample Quenching (if necessary): Stop any further degradation by adding an organic solvent like acetonitrile or by freezing the sample immediately at -80°C.
-
Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation kinetics.
Analytical Method: LC-MS/MS for Quantification
A common method for quantifying Lys-SMCC-DM1 and related catabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
-
Chromatographic Separation: A reverse-phase column, such as a Phenomenex Kinetex C18, is often used.[5]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed to achieve good separation.[5]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for sensitive and specific detection.[5]
Visualizations
Caption: A flowchart outlining the key steps for conducting a stability study of this compound.
Caption: A diagram illustrating the potential chemical degradation pathways for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Lys-SMCC-DM1 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Lys-SMCC-DM1 conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the conjugation of DM1 to antibodies via the SMCC linker, targeting lysine residues.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Q1: My final antibody-drug conjugate (ADC) has a lower than expected Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I improve it?
A1: A low DAR is a common issue that can stem from several factors throughout the conjugation process. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Conditions: The efficiency of the NHS ester reaction with lysine residues is highly dependent on the reaction environment.
-
pH: The optimal pH for the reaction between the SMCC's NHS ester and the antibody's primary amines is typically between 7.2 and 9.0.[1][2][3] If the pH is too low, the lysine amino groups will be protonated and less nucleophilic, leading to lower reactivity. Conversely, a pH above 9.0 can accelerate the hydrolysis of the NHS ester.
-
Molar Excess of SMCC-DM1: An insufficient molar excess of the SMCC-DM1 linker-payload over the antibody will result in incomplete conjugation. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the amine-containing protein.[1] For lysine-based conjugation of SMCC-DM1 to trastuzumab, an 8-fold molar equivalent has been used.[4][5]
-
Reaction Time and Temperature: The conjugation reaction may not have proceeded to completion. Incubation times of 1-2 hours at room temperature are typical.[4][5] Extending the reaction time or slightly increasing the temperature (e.g., to 32°C or 37°C) could improve the DAR, but must be balanced against the risk of antibody aggregation and degradation.[6][7]
-
-
Reagent Quality and Handling:
-
SMCC-DM1 Instability: SMCC is moisture-sensitive and the NHS ester can hydrolyze over time, especially in aqueous solutions.[1][3] Ensure that the this compound is stored under desiccated conditions at -20°C and that stock solutions in anhydrous solvents like DMSO or DMF are freshly prepared before use.[1][8]
-
Antibody Quality: The antibody should be of high purity and free from amine-containing contaminants like Tris or glycine, which will compete for reaction with the SMCC linker.[1][3] Dialyze or desalt the antibody into an amine-free buffer (e.g., PBS) before starting the conjugation.[9]
-
-
Process-Related Issues:
-
Inefficient Removal of Excess Reagents: If a two-step conjugation is performed (activating the antibody with SMCC first), incomplete removal of excess SMCC before adding the DM1 can lead to side reactions.[9] Similarly, proper purification is necessary to separate the ADC from unconjugated antibody.[10]
-
Troubleshooting Action Plan for Low DAR:
-
Verify Reagent Quality: Use fresh, properly stored this compound. Confirm the purity and concentration of your antibody stock.
-
Optimize Reaction Buffer: Ensure the pH of your conjugation buffer is within the optimal range (7.2-9.0). Use a non-amine, non-sulfhydryl buffer like PBS.[1]
-
Adjust Molar Ratio: Incrementally increase the molar excess of this compound to antibody.
-
Modify Incubation Conditions: Increase the reaction time or consider a modest increase in temperature, while monitoring for aggregation.
-
Purification: Utilize size-exclusion chromatography (SEC) or tangential flow filtration (TFF) for effective purification of the final ADC.[10]
Issue 2: ADC Aggregation
Q2: I'm observing significant aggregation of my ADC product during or after the conjugation reaction. What causes this and how can I prevent it?
A2: ADC aggregation is a critical issue that can affect the stability, efficacy, and safety of the final product.[11][12] The increased hydrophobicity from the attached linker-drug is a primary driver of aggregation.[13][14][15]
-
High Drug Loading (High DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[14] Achieving a high DAR might not always be desirable, as an average DAR of 2 to 4 is often considered optimal.[]
-
Hydrophobic Nature of SMCC-DM1: Both the SMCC linker, with its cyclohexane ring, and the DM1 payload are hydrophobic.[14][17] Their attachment to the antibody surface creates hydrophobic patches that can interact and lead to aggregation.[13]
-
Improper Buffer Conditions:
-
pH near Isoelectric Point (pI): If the buffer pH is close to the antibody's pI, its solubility will be at its lowest, increasing the likelihood of aggregation.[13]
-
Organic Co-solvents: While organic solvents like DMSO or DMF are necessary to dissolve the SMCC-DM1, their concentration in the final reaction mixture should be kept low (typically <10%) as they can disrupt the antibody's structure and promote aggregation.[10][13]
-
-
Physical Stress: Factors like vigorous mixing, repeated freeze-thaw cycles, and exposure to high temperatures can denature the antibody and lead to aggregation.[15]
Strategies to Mitigate Aggregation:
-
Control the DAR: Aim for a lower, more controlled DAR by optimizing the molar ratio of SMCC-DM1 to antibody and other reaction parameters.
-
Optimize Buffer Composition:
-
Gentle Handling: Avoid vigorous vortexing or shaking. Use gentle mixing methods.
-
Storage Conditions: Store the final ADC product under recommended conditions, often at 4°C for short-term and -80°C for long-term storage, and avoid multiple freeze-thaw cycles.[18]
-
Purification: Use size-exclusion chromatography (SEC) to remove aggregates from the final product.[19]
Issue 3: Product Instability and Linker-Drug Loss
Q3: My purified ADC seems to be losing its drug payload over time. What could be causing this instability?
A3: The stability of the bond between the linker and the antibody is crucial. While the amide bond formed between the SMCC linker and lysine is generally stable, the overall stability of the ADC can be compromised.
-
Linker Instability: The SMCC linker itself can be susceptible to degradation. For instance, it has been reported that SMCC-containing ADCs can show a decrease in DAR over time in plasma due to retro-Michael elimination reactions.[20][21]
-
Hydrolysis of Maleimide (if applicable in a two-step process): If a two-step conjugation is performed where the antibody is first activated with SMCC, the maleimide group can be prone to hydrolysis at pH values above 7.5, rendering it unreactive towards a thiol-containing drug.[8] While this is less of a concern for the one-step Lys-SMCC-DM1 conjugation, it highlights the importance of pH control in maleimide chemistry.
-
General Protein Degradation: The conjugation process itself can introduce subtle changes to the antibody's structure, potentially making it more susceptible to degradation over time, especially under suboptimal storage conditions.[7]
Measures to Enhance ADC Stability:
-
pH Control During Conjugation: Maintain the recommended pH throughout the reaction to minimize side reactions.
-
Proper Purification: Ensure all unreacted components are removed, as they could potentially contribute to instability.
-
Optimized Formulation: The final storage buffer for the ADC is critical. It should be optimized for pH and may include stabilizers.
-
Strict Storage Conditions: Adhere to recommended storage temperatures and protect from light to prevent degradation.[11]
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for Lysine-Targeted SMCC Conjugation
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 7.2 - 9.0 | Optimal for the reaction of NHS esters with primary amines (lysine).[1][2][3] |
| Molar Excess of SMCC-DM1 | 8x to 50x over antibody | A sufficient excess is needed to drive the reaction to completion. The optimal ratio is antibody-dependent.[1][4][5] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can favor the reaction kinetics but may also increase the risk of aggregation.[9][14] |
| Organic Solvent (e.g., DMSO) | < 10% (v/v) in final mixture | Required to dissolve the hydrophobic linker-drug, but high concentrations can denature the antibody.[3][10] |
| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction rate and antibody stability.[4][5] Some protocols may use up to 37°C.[22] |
| Reaction Time | 1 - 2 hours | Typically sufficient for the reaction to proceed to a reasonable level of completion.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Antibody
This protocol outlines a general one-step procedure. Optimization will be required for specific antibodies and desired DARs.
-
Antibody Preparation:
-
SMCC-DM1 Preparation:
-
Conjugation Reaction:
-
Slowly add the calculated volume of the SMCC-DM1 stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should be below 10%.[4][5]
-
The molar ratio of SMCC-DM1 to antibody should be determined based on the desired DAR (e.g., an 8:1 molar ratio is a common starting point).[4][5]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[4][5]
-
-
Quenching (Optional but Recommended):
-
Purification:
-
Purify the ADC from unreacted SMCC-DM1, quenching reagent, and any aggregates.
-
Size-exclusion chromatography (SEC) using a column like Sephadex G-25 or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (e.g., 30 kDa) are effective methods.[5][10]
-
The ADC should be buffer-exchanged into a suitable storage buffer (e.g., histidine-based buffer).[4]
-
-
Characterization:
-
DAR Determination: Use UV/Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific for DM1.[10] Hydrophobic Interaction Chromatography (HIC) and mass spectrometry can also be used for more detailed characterization.[19][24]
-
Aggregation Analysis: Analyze the purified ADC for aggregates using size-exclusion chromatography (SEC).[19]
-
Confirmation of Conjugation: SDS-PAGE analysis under reducing and non-reducing conditions can confirm the covalent attachment of the drug-linker to the antibody chains.[24]
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Lys-SMCC-DM1 [smolecule.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. broadpharm.com [broadpharm.com]
- 19. ppd.com [ppd.com]
- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
issues with (Rac)-Lys-SMCC-DM1 solubility and aggregation
Welcome to the technical support center for (Rac)-Lys-SMCC-DM1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and aggregation of this antibody-drug conjugate (ADC) linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADC development?
A1: this compound is a linker-payload combination used for developing Antibody-Drug Conjugates. It consists of:
-
DM1: A potent cytotoxic maytansinoid that kills target cells by inhibiting tubulin polymerization.[1][2]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that connects the DM1 payload to the antibody.[3]
-
Lys (Lysine): The amino acid residue on the antibody to which the SMCC linker is attached. The "(Rac)" indicates that it is a racemic mixture.
This combination is used to create ADCs that can deliver the cytotoxic DM1 payload specifically to cancer cells targeted by the antibody.
Q2: What are the primary causes of solubility and aggregation issues with ADCs containing Lys-SMCC-DM1?
A2: The primary causes of solubility and aggregation issues with ADCs, including those with Lys-SMCC-DM1, are:
-
Hydrophobicity: The DM1 payload is highly hydrophobic. Attaching multiple DM1 molecules to an antibody increases its overall hydrophobicity, which can lead to aggregation in aqueous solutions.[][5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more DM1 molecules per antibody, increases the hydrophobicity and the propensity for aggregation.[][6] This can negatively impact stability and pharmacokinetics.[7]
-
Conjugation Chemistry: Traditional lysine conjugation results in a heterogeneous mixture of ADC species, with varying DAR and conjugation sites. This heterogeneity can contribute to instability and aggregation.[3][]
-
Buffer Conditions: Unfavorable buffer conditions, such as pH near the antibody's isoelectric point or low ionic strength, can promote aggregation.[6][8]
-
Environmental Stress: Exposure to thermal stress, freeze-thaw cycles, and mechanical stress can denature the antibody portion of the ADC, leading to aggregation.[5][6]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the properties of an ADC with this compound?
A3: The DAR is a critical quality attribute that significantly impacts an ADC's performance:
-
Efficacy: A higher DAR can increase the potency of the ADC.
-
Solubility and Stability: As the DAR increases, the ADC becomes more hydrophobic, which can lead to decreased solubility and increased aggregation.[][6]
-
Pharmacokinetics: ADCs with a high DAR may be cleared more rapidly from circulation.[7]
-
Heterogeneity: Lysine conjugation leads to a distribution of species with different DARs.[3]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound Linker-Payload
Symptom: You observe precipitation or difficulty dissolving the this compound linker-payload powder.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inherent Hydrophobicity | The linker-payload is known to be hydrophobic. Use an appropriate organic solvent for initial dissolution. |
| Inappropriate Solvent | The choice of solvent is critical for solubility. |
| Low Temperature | Dissolution may be slower at lower temperatures. |
Experimental Protocol: Solubilization of this compound
-
Solvent Selection: Start with a water-miscible organic solvent such as DMSO, DMA, or DMF. A common starting concentration is 10-20 mg/mL.
-
Dissolution:
-
Add the selected solvent to the vial containing the this compound powder.
-
Vortex or sonicate the mixture to aid dissolution. Gentle heating may also be applied if necessary, but monitor for any signs of degradation.
-
-
Stock Solution Preparation: For conjugation, the stock solution of the linker-payload in the organic solvent is typically added to the antibody solution in an aqueous buffer. Ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically <10%) to avoid antibody denaturation.
Issue 2: Aggregation of the ADC During or After Conjugation
Symptom: Your ADC solution appears cloudy, or size exclusion chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High DAR | Reduce the molar ratio of this compound to the antibody during the conjugation reaction to achieve a lower, more soluble DAR. |
| Unfavorable Buffer Conditions | Optimize the conjugation and formulation buffer. Maintain a pH that is not close to the antibody's isoelectric point and ensure adequate ionic strength (e.g., 150 mM NaCl).[6][8] |
| Presence of Organic Solvent | Minimize the percentage of organic solvent in the final reaction mixture. |
| Sub-optimal Temperature | Perform the conjugation reaction at a controlled, lower temperature (e.g., 4°C or room temperature) to minimize antibody denaturation. |
| Mechanical Stress | Avoid vigorous shaking or stirring during conjugation and handling. |
Experimental Protocol: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.[6]
-
Methodology:
-
Column: Use a size exclusion column suitable for separating monoclonal antibodies and their aggregates.
-
Mobile Phase: A typical mobile phase would be a phosphate or histidine buffer at a physiological pH (e.g., pH 7.4) with around 150 mM NaCl.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Detection: Inject a defined volume of the sample and monitor the eluent at a UV wavelength of 280 nm.[6]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[6]
-
Quantitative Data Summary: Typical SEC Results
| Sample | % Monomer | % Aggregate (HMWS) | % Fragment (LMWS) |
| Unconjugated Antibody | >98% | <2% | <0.5% |
| ADC (Low DAR, Optimized Buffer) | 95-98% | 2-5% | <1% |
| ADC (High DAR, Sub-optimal Buffer) | <85% | >15% | <1% |
Issue 3: Inconsistent Conjugation Results
Symptom: You observe significant batch-to-batch variability in the average DAR and aggregation levels.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Heterogeneity of Lysine Conjugation | Lysine conjugation is inherently heterogeneous. While difficult to control completely, maintaining consistent reaction conditions is crucial. |
| Inaccurate Reagent Concentrations | Precisely determine the concentrations of the antibody and the this compound stock solution before each conjugation. |
| Variability in Reaction Time and Temperature | Strictly control the incubation time and temperature for the conjugation reaction. |
| Inefficient Quenching | Ensure the quenching step (e.g., addition of glycine or lysine) is effective in stopping the reaction. |
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC) for DAR Measurement
-
Objective: To determine the drug-to-antibody ratio (DAR) distribution of the ADC.
-
Methodology:
-
Column: Use a HIC column suitable for separating proteins based on hydrophobicity.
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., sodium phosphate with 1.5 M ammonium sulfate).
-
Mobile Phase B: A low salt buffer (e.g., sodium phosphate).
-
-
Gradient: Run a gradient from high to low salt concentration to elute the different ADC species. The more hydrophobic, higher DAR species will elute later.
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis: The different peaks correspond to species with different numbers of conjugated DM1 molecules. The weighted average of the peak areas can be used to calculate the average DAR.
-
Visualizations
Caption: ADC Conjugation and Analysis Workflow.
Caption: Troubleshooting Logic for ADC Aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with (Rac)-Lys-SMCC-DM1
Welcome to the technical support center for optimizing your antibody-drug conjugates (ADCs) using (Rac)-Lys-SMCC-DM1. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of this compound to your antibody, focusing on achieving the desired drug-to-antibody ratio (DAR).
Issue 1: Low Drug-to-Antibody Ratio (DAR)
You've completed your conjugation reaction and subsequent analysis, but the calculated DAR is consistently lower than your target.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Molar Ratio of Drug-Linker to Antibody | Increase the molar excess of this compound. | Systematically increase the molar equivalents of the this compound complex relative to the antibody. It is recommended to perform a series of small-scale reactions with varying molar ratios (e.g., 5:1, 10:1, 15:1) to empirically determine the optimal ratio for your specific antibody and desired DAR.[1][2] |
| Hydrolysis of SMCC Linker | Ensure timely use of the activated linker. | The N-hydroxysuccinimide (NHS) ester on the SMCC linker is susceptible to hydrolysis in aqueous buffers. Prepare the this compound solution immediately before adding it to the antibody solution. Minimize the time the activated linker is in an aqueous environment before the reaction. |
| Presence of Primary Amines in Antibody Buffer | Use an amine-free buffer for conjugation. | Buffers containing primary amines, such as Tris, will compete with the lysine residues on the antibody for reaction with the NHS ester of SMCC. Exchange the antibody into an amine-free buffer like phosphate-buffered saline (PBS) at a pH of 7.2-7.4 prior to conjugation.[3] |
| Low Antibody Concentration | Concentrate the antibody solution. | For efficient conjugation, a higher antibody concentration can favor the reaction kinetics. If your antibody solution is too dilute, consider concentrating it before initiating the conjugation reaction. |
| Inaccurate Quantification of Antibody or Drug-Linker | Verify the concentrations of all reactants. | Use reliable methods to determine the concentrations of your antibody stock and the this compound solution. For the antibody, a UV-Vis spectrophotometer reading at 280 nm is common. For the drug-linker, a calibrated standard curve using a known concentration may be necessary. |
Issue 2: High Levels of Aggregation in the Final ADC Product
After purification, you observe a significant amount of aggregated ADC, which can impact efficacy and safety.
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | Optimize the molar ratio for a lower DAR. | A high DAR increases the hydrophobicity of the ADC, which can promote aggregation.[4][5] If you are targeting a very high DAR and observing aggregation, consider if a lower, more therapeutically viable DAR could be sufficient. |
| Hydrophobic Nature of the DM1 and SMCC Linker | Include excipients in the formulation. | The cytotoxic drug DM1 and the SMCC linker are hydrophobic. During and after conjugation, the addition of stabilizing excipients to the buffer, such as polysorbate 20 or sucrose, can help to prevent aggregation. |
| Improper Buffer Conditions During and After Conjugation | Optimize buffer pH and ionic strength. | The stability of your ADC can be sensitive to the pH and salt concentration of the buffer. Screen a range of buffer conditions post-purification to find the optimal formulation for long-term stability. |
| Inefficient Removal of Unreacted Drug-Linker | Enhance the purification process. | Residual, unreacted this compound can contribute to aggregation. Ensure your purification method, such as size exclusion chromatography (SEC) or tangential flow filtration (TFF), is adequately resolving the ADC from small molecule impurities.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using SMCC for ADC preparation?
The preparation of an ADC using the heterobifunctional crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) involves a two-step reaction.[3] First, the NHS ester of SMCC reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond.[7] The second step involves the maleimide group of the SMCC-modified antibody reacting with a sulfhydryl (thiol) group on the cytotoxic payload.[3] However, in the case of this compound, the DM1 is already attached to the SMCC linker via the lysine, so the conjugation is a one-step addition of the entire drug-linker complex to the antibody's lysine residues.
Q2: How do I determine the Drug-to-Antibody Ratio (DAR) of my final product?
Several analytical methods can be used to determine the DAR of your ADC.[8] The choice of method depends on the required accuracy and the information needed (e.g., average DAR vs. distribution of drug-loaded species).
| Method | Principle | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug) and uses the Beer-Lambert law to calculate the concentrations of both components.[8][] | Quick, simple, and requires common laboratory equipment.[10] | Provides an average DAR and cannot give information on the distribution of different DAR species.[10] Less accurate than other methods.[10] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the difference in hydrophobicity conferred by the conjugated drug molecules.[8] The weighted average DAR is calculated from the peak areas of the different species.[8] | Provides information on the distribution of ADCs with different numbers of conjugated drugs.[] It is a widely used method for DAR analysis.[10] | Requires specialized chromatography equipment and method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the different ADC species by liquid chromatography and then determines their mass using a mass spectrometer. The DAR is calculated based on the mass difference between the conjugated and unconjugated antibody.[][10] | Highly accurate and provides detailed information on DAR distribution, drug load, and the presence of unconjugated antibody or free drug-linker.[] | Requires sophisticated instrumentation and expertise in data analysis.[11] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Can be used to determine DAR, particularly at the light and heavy chain levels after antibody reduction.[10] | Provides detailed analysis of drug load distribution.[10] | May require denaturation of the ADC, which can be a drawback for some analyses. |
Q3: What is a typical experimental protocol for conjugation?
The following is a generalized protocol for conjugating this compound to an antibody. This protocol should be optimized for your specific antibody and desired DAR.
Experimental Protocol: Antibody Conjugation with this compound
1. Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2[1]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column, TFF system)
-
Analytical instruments for DAR determination (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)
2. Procedure:
-
Antibody Preparation:
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the antibody solution to achieve the desired molar excess.
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 2-4 hours).[1] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
(Optional but recommended) To stop the reaction, add a quenching reagent like Tris-HCl to a final concentration that will consume any unreacted NHS esters.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other byproducts. Size exclusion chromatography (SEC) is a common method for this step.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC (e.g., by UV-Vis at 280 nm).
-
Determine the average DAR and drug distribution using an appropriate analytical method such as HIC or LC-MS.[][10]
-
Assess the level of aggregation using SEC.
-
Visualizing the Workflow and Concepts
To aid in understanding the experimental process and the principles of ADC characterization, the following diagrams have been generated.
Caption: Experimental workflow for ADC conjugation and characterization.
Caption: Overview of methods for DAR determination.
References
- 1. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Key Points of Antibody–Drug Conjugates (ADCs) Development | ACROBiosystems [acrobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Navigating the Complexities of Racemic ADC Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when working with racemic Antibody-Drug Conjugate (ADC) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are racemic ADC metabolites and why are they a concern?
A: Antibody-Drug Conjugates (ADCs) are complex therapeutics that combine a monoclonal antibody with a potent cytotoxic payload.[1][2] After administration, the ADC undergoes metabolism, leading to the formation of various catabolites, including the released payload or payload-linker constructs. If the payload or a resulting metabolite is chiral and exists as a mixture of enantiomers (non-superimposable mirror images), it is referred to as a racemic metabolite.
This is a significant concern because enantiomers can have different pharmacological and toxicological profiles. One enantiomer might be therapeutically active (the eutomer), while the other could be less active, inactive, or even contribute to off-target toxicity (the distomer). Therefore, treating a racemic mixture as a single entity can lead to an inaccurate understanding of the ADC's efficacy and safety.
Q2: How do I know if my ADC payload will lead to racemic metabolites?
A: The potential for racemic metabolites arises from the stereochemistry of the payload itself. Many ADC payloads are complex natural products or their synthetic analogs, which often contain multiple chiral centers. For example, maytansinoids (like DM1 and DM4) and auristatins (like MMAE and MMAF) are common ADC payloads with inherent chirality.[2][3]
Metabolic processes can also introduce chirality. If a metabolite is formed through a process that creates a new chiral center in a non-stereoselective manner, a racemic mixture will be produced. A thorough understanding of the payload's structure and its metabolic pathways is crucial to anticipate the formation of racemic metabolites.
Q3: What are the primary challenges in analyzing racemic ADC metabolites?
A: The main challenges stem from the fact that enantiomers have identical physical and chemical properties in an achiral environment. This makes their separation and quantification difficult. Key challenges include:
-
Co-elution in standard chromatography: Enantiomers will not separate on standard reversed-phase HPLC columns.
-
Method development for chiral separations: Developing a robust chiral separation method can be time-consuming and requires screening of various chiral stationary phases (CSPs) and mobile phase conditions.
-
Low abundance in complex matrices: ADC metabolites are often present at very low concentrations in biological samples (e.g., plasma, tumor tissue), making their detection and accurate quantification challenging.[]
-
Lack of reference standards: Pure enantiomeric standards for each metabolite may not be readily available, complicating peak identification and absolute quantification.
Q4: What is the potential impact of ignoring the stereochemistry of ADC metabolites?
A: Overlooking the stereochemistry of ADC metabolites can have significant consequences for drug development:
-
Inaccurate Pharmacokinetic (PK) Profiling: If one enantiomer is cleared from the body faster than the other, measuring only the total concentration of the racemic mixture will give a misleading picture of the drug's exposure over time.
-
Misinterpretation of Efficacy and Potency: The observed biological activity of a racemic mixture is a composite of the activities of both enantiomers. This can mask the true potency of the active enantiomer.
-
Underestimation of Toxicity: The toxicity profile of the ADC could be incorrectly attributed to the parent drug or the racemic mixture as a whole, while only one enantiomer might be responsible for the adverse effects.[][5]
-
Flawed Structure-Activity Relationship (SAR) Studies: Without understanding the contribution of each stereoisomer, efforts to optimize the payload structure could be misguided.
Troubleshooting Guides
Issue: Poor or no separation of enantiomeric metabolites on HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptides). The choice of CSP is the most critical factor in chiral separations. |
| Incorrect Mobile Phase Composition | Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). For reversed-phase, alter the aqueous-organic ratio and the pH. |
| Suboptimal Temperature | Temperature can significantly impact chiral recognition. Experiment with a range of column temperatures (e.g., 10°C to 40°C) as this can improve resolution in some cases. |
| Low Concentration of Analyte | The concentration of the metabolite in the sample may be below the limit of detection. Concentrate the sample or use a more sensitive detector (e.g., mass spectrometry). |
Issue: Inconsistent quantification of enantiomeric metabolites.
| Possible Cause | Troubleshooting Step |
| Racemization During Sample Preparation or Storage | Investigate the stability of the enantiomers under your sample handling and storage conditions. This can be done by analyzing a pure enantiomeric standard that has been subjected to the same procedures. |
| Matrix Effects in Biological Samples | The complex nature of biological matrices can interfere with the ionization of the analytes in mass spectrometry, leading to inaccurate quantification. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), or use a stable isotope-labeled internal standard for each enantiomer if available. |
| Non-linear Detector Response | Ensure that the concentrations of your calibration standards are within the linear dynamic range of the detector. |
Quantitative Data Summary
The following table provides a hypothetical comparison of the in vitro cytotoxicity of the R and S enantiomers of an ADC metabolite against a cancer cell line. This illustrates the importance of stereoselective analysis.
| Metabolite Enantiomer | IC50 (nM) |
| (R)-Metabolite | 1.5 |
| (S)-Metabolite | 85.2 |
| Racemic Mixture | 32.7 |
As shown in the table, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. Analyzing only the racemic mixture would lead to a gross underestimation of the potency of the active component.
Experimental Protocols
Protocol: Chiral HPLC Method Development for Racemic ADC Metabolites
1. Objective: To develop a robust HPLC method for the separation and quantification of enantiomeric ADC metabolites.
2. Materials:
-
Racemic metabolite standard
-
Chiral HPLC columns (e.g., Daicel Chiralpak series, Phenomenex Lux series)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
3. Method:
-
Column Screening:
-
Begin with a column screening process using a set of 3-5 different chiral stationary phases.
-
For each column, test a standard set of mobile phases (e.g., for normal phase: hexane/isopropanol, hexane/ethanol; for reversed-phase: acetonitrile/water, methanol/water).
-
Run a gradient elution to determine the approximate retention time of the metabolite.
-
-
Mobile Phase Optimization:
-
Once a column showing partial separation is identified, optimize the mobile phase composition.
-
For normal phase, systematically vary the percentage of the alcohol modifier in 1-2% increments.
-
For reversed-phase, adjust the organic solvent percentage and the pH of the aqueous phase. Small changes can have a large impact on chiral resolution.
-
-
Flow Rate and Temperature Optimization:
-
Evaluate the effect of flow rate on the separation. Lower flow rates often improve resolution but increase run time.
-
Assess the impact of column temperature. Both sub-ambient and elevated temperatures can enhance separation, depending on the analyte and CSP.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for linearity, accuracy, precision, and limit of quantification (LOQ) according to relevant guidelines.
-
Visualizations
Caption: Workflow for the analysis of racemic ADC metabolites.
Caption: Decision tree for troubleshooting chiral HPLC separations.
References
Technical Support Center: Preventing Payload Loss from SMCC-Linked ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to payload loss from Antibody-Drug Conjugates (ADCs) utilizing Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linkers.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the stability of your SMCC-linked ADCs.
| Observation / Issue | Potential Cause | Recommended Action |
| Decrease in Drug-to-Antibody Ratio (DAR) over time during storage. | Retro-Michael reaction leading to deconjugation of the thiol-maleimide linkage.[1] | - Hydrolyze the succinimide ring to a more stable ring-opened form. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8-9) for a short period.[1]- Evaluate alternative linker chemistries with enhanced stability.[2] |
| Presence of free payload in plasma stability assays. | Premature payload release in circulation due to linker instability.[3][4] | - Confirm the integrity of the thiosuccinimide linkage using mass spectrometry (MS).- Perform in vitro plasma stability assays at 37°C and analyze samples at multiple time points using methods like LC-MS/MS to quantify free payload.[3][5] |
| High off-target toxicity observed in in vivo studies. | Systemic release of the cytotoxic payload.[6] | - Assess the biodistribution of the ADC and free payload.- Consider linker modifications, such as incorporating hydrophilic spacers (e.g., PEG), which can sometimes improve stability and pharmacokinetic profiles.[7][8] |
| Inconsistent results between ADC batches. | Heterogeneity in conjugation, leading to varying stability profiles.[7] | - Characterize the ADC preparation thoroughly, including determination of DAR and identification of conjugation sites.- Implement site-specific conjugation techniques to produce more homogeneous ADCs.[7] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of payload loss from SMCC-linked ADCs?
The primary mechanism of payload loss from ADCs conjugated via a thiol-maleimide linkage (as with the SMCC linker) is a retro-Michael reaction.[1] This reaction results in the cleavage of the bond between the thiol group (from a cysteine residue on the antibody) and the maleimide group of the linker, leading to the premature release of the payload.[1] This deconjugation can compromise the efficacy and safety of the ADC.[3]
2. How can I improve the stability of my SMCC-linked ADC?
A common strategy to enhance the stability of the thiol-maleimide linkage is to hydrolyze the succinimide ring of the linker.[1] This is typically achieved by incubating the ADC in a slightly basic buffer (e.g., pH 8-9). The ring-opening hydrolysis converts the succinimide to a succinamic acid, which is less susceptible to the retro-Michael reaction, thereby stabilizing the ADC.[1]
3. What analytical methods are recommended for detecting and quantifying payload loss?
A combination of analytical techniques is often employed to assess ADC stability and quantify payload loss:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying free payload in biological matrices like plasma.[5][9]
-
Size Exclusion Chromatography (SEC): SEC can be used to monitor the aggregation and fragmentation of the ADC, which can sometimes be related to linker instability.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC is useful for determining the drug-to-antibody ratio (DAR) and can reveal changes in the ADC population over time.
-
Ligand-Binding Assays (LBAs): LBAs can measure the concentration of total antibody and intact ADC.[5]
4. Can the choice of payload affect the stability of an SMCC-linked ADC?
While the primary instability lies within the thiol-maleimide linkage, the physicochemical properties of the payload, such as its hydrophobicity, can influence the overall properties of the ADC, including its propensity to aggregate.[7] Highly hydrophobic payloads may require the use of more hydrophilic linkers to maintain solubility and stability.[7]
5. What is the "bystander effect" and how does the SMCC linker influence it?
The "bystander effect" refers to the ability of a released payload to kill neighboring antigen-negative tumor cells.[10] SMCC is a non-cleavable linker, meaning the payload is released after the antibody is degraded within the lysosome of the target cell.[10] The released payload is typically attached to the linker and an amino acid residue, making it charged and membrane-impermeable.[6][10] Consequently, SMCC-linked ADCs generally do not exhibit a significant bystander effect.[10]
Experimental Protocols
Protocol 1: Succinimide Ring Hydrolysis for ADC Stabilization
Objective: To increase the stability of an SMCC-linked ADC by hydrolyzing the succinimide ring.
Methodology:
-
Purify the freshly prepared SMCC-linked ADC to remove any unreacted payload and other impurities.
-
Exchange the buffer of the purified ADC to a buffer with a slightly alkaline pH, such as a phosphate or borate buffer at pH 8.0-9.0.
-
Incubate the ADC solution at room temperature or 37°C for a defined period (e.g., 1-4 hours). The optimal time and pH should be determined empirically for each specific ADC.
-
After incubation, exchange the buffer back to a neutral formulation buffer (e.g., pH 6.0-7.4) for storage.
-
Characterize the hydrolyzed ADC using appropriate analytical methods (e.g., MS to confirm ring opening, HIC to assess DAR) to ensure the integrity of the antibody and payload.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and the rate of payload release in plasma.
Methodology:
-
Thaw plasma (e.g., human, mouse) at 37°C.
-
Spike the ADC into the plasma at a predetermined concentration (e.g., 100 µg/mL).[3]
-
Incubate the plasma-ADC mixture in a 37°C water bath.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[3]
-
Immediately process the aliquots to stop any further degradation. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the free payload from the plasma proteins and ADC.[9]
-
Analyze the supernatant containing the free payload using a validated LC-MS/MS method to quantify the amount of released payload at each time point.[5]
-
The rate of payload release can then be calculated to determine the plasma stability of the ADC.
Visualizations
Caption: Mechanism of payload loss via retro-Michael reaction.
Caption: Troubleshooting workflow for ADC payload loss.
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Heterogeneity in Lysine-Conjugated ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the heterogeneity of lysine-conjugated Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is heterogeneity in the context of lysine-conjugated ADCs?
A1: Heterogeneity in lysine-conjugated ADCs refers to the variation within an ADC preparation. An immunoglobulin G (IgG) antibody has numerous lysine residues (typically around 80-100) that are accessible for conjugation.[1][2] During the conjugation process, the drug-linker can attach to any of these available sites. This results in a mixture of ADC molecules with:
-
Varying Drug-to-Antibody Ratios (DARs): Different antibody molecules will have a different number of drugs attached.[3]
-
Different Positional Isomers: Even for ADCs with the same DAR, the drug-linker may be attached to different lysine residues on the antibody surface.[4]
This heterogeneity can impact the ADC's stability, efficacy, pharmacokinetics, and safety profile.[3][5]
Q2: Why is it important to control the heterogeneity of lysine-conjugated ADCs?
A2: Controlling heterogeneity is crucial for ensuring the quality, consistency, and therapeutic efficacy of an ADC. A heterogeneous mixture can lead to:
-
Suboptimal Efficacy: A low DAR may reduce the potency of the ADC, while a very high DAR can negatively affect its pharmacokinetic properties.[6]
-
Increased Toxicity: Uncontrolled conjugation can lead to off-target toxicity.[3]
-
Manufacturing Inconsistency: Batch-to-batch variability makes it difficult to ensure a consistent product.
-
Analytical Challenges: Characterizing a highly heterogeneous mixture is complex and resource-intensive.[7]
Q3: What are the primary chemical strategies for lysine conjugation?
A3: The two main strategies for conjugating drugs to lysine residues on an antibody are:
-
Amide Bond Formation: This is the most common method and typically uses N-hydroxysuccinimide (NHS) esters of the drug-linker, which react with the ε-amino group of lysine residues.[1][3]
-
Amidine Bond Formation: This approach involves reagents like 2-iminothiolane (Traut's reagent) to introduce sulfhydryl groups onto the antibody by reacting with lysine residues, which can then be used for conjugation. This method preserves the positive charge of the amino group.[1]
Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
A4: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[8] It is a critical quality attribute (CQA) because it directly influences the ADC's:
-
Potency: A higher DAR generally leads to increased cytotoxicity.
-
Pharmacokinetics (PK): High DAR values can increase clearance and reduce exposure.
-
Safety: A higher DAR can also lead to increased off-target toxicity.[9]
-
Stability: ADCs with high DARs can be more prone to aggregation.[10]
Therefore, achieving a consistent and optimal DAR is a key goal in ADC development.
Troubleshooting Guides
Issue 1: High Heterogeneity and Broad DAR Distribution
Symptom: Your analytical results (e.g., from HIC or LC-MS) show a wide distribution of DAR species and a high degree of positional isomers.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization |
| Non-optimal reaction conditions | Optimize pH: The pH of the conjugation reaction affects the reactivity of lysine residues. A higher pH (typically 7.5-8.0) can increase the reaction rate, but may also lead to less selectivity. Perform small-scale experiments to find the optimal pH for your specific antibody and linker.[6] Control Temperature and Reaction Time: Monitor the reaction over time to determine the optimal duration to achieve the target DAR without excessive heterogeneity. Lowering the temperature can slow down the reaction, allowing for better control. |
| High molar excess of linker-drug | Titrate the linker-drug: Systematically vary the molar ratio of the linker-drug to the antibody to find the optimal ratio that yields the desired average DAR with a narrower distribution. |
| Inherent reactivity of lysine residues | Consider site-specific conjugation methods: If controlling heterogeneity with traditional lysine conjugation proves too challenging, explore site-specific conjugation technologies. These methods involve engineering the antibody to introduce specific conjugation sites, resulting in a more homogeneous product.[5][11] |
Issue 2: ADC Aggregation
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (aggregates) after conjugation or during storage.[10]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization |
| Increased hydrophobicity due to high DAR | Optimize DAR: A higher number of conjugated hydrophobic drug-linkers increases the overall hydrophobicity of the ADC, promoting aggregation.[10][12] Aim for the lowest DAR that still provides the desired efficacy. |
| Unfavorable buffer conditions | Optimize formulation buffer: Screen different buffer systems, pH levels, and excipients. The pH should be chosen to avoid the isoelectric point (pI) of the antibody where solubility is minimal.[12] Adding stabilizing excipients like polysorbates can help prevent aggregation.[10] Optimize ionic strength: Adjust the salt concentration (e.g., NaCl) to minimize charge-charge interactions that can lead to aggregation. A common starting point is 150 mM NaCl.[10] |
| Environmental Stress | Avoid freeze-thaw cycles: Aliquot your ADC into single-use volumes to prevent damage from repeated freezing and thawing.[10] Control temperature: Store the ADC at the recommended temperature to minimize thermal stress. Protect from light: If the payload is photosensitive, protect the ADC from light exposure during handling and storage.[10] |
| Conjugation chemistry | Evaluate linker chemistry: The choice of linker can influence the stability of the ADC. Some chemistries may be more prone to inducing conformational changes that lead to aggregation.[10] |
Workflow for Troubleshooting ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Key Experimental Protocols
Protocol 1: General Procedure for Lysine Conjugation using an NHS-Ester
This protocol describes a general method for conjugating a drug-linker containing an N-hydroxysuccinimide (NHS) ester to an antibody.[1][2]
Materials:
-
Target antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)
-
NHS-ester of the drug-linker dissolved in an organic solvent (e.g., DMSO or DMA)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)[1]
-
Quenching solution (e.g., glycine or Tris buffer)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in the conjugation buffer.
-
Linker-Drug Addition: Slowly add the desired molar excess of the NHS-ester drug-linker solution to the antibody solution while gently stirring. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours). The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching agent to react with any unreacted NHS-ester.
-
Purification: Remove unconjugated drug-linker, quenching agent, and any aggregates by SEC or TFF. The buffer should be exchanged into a suitable formulation buffer for storage.
-
Characterization: Analyze the purified ADC for DAR, aggregation, and other quality attributes.
Protocol 2: Determination of Average DAR and Drug Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for characterizing the heterogeneity of ADCs, particularly for cysteine-linked ADCs, but it can also provide information for lysine-conjugated ADCs, although often with less resolution.[8][13][14]
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its hydrophobicity. ADCs with different numbers of drugs will have different hydrophobicities and will elute at different times from the HIC column.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species.
-
Calculate the relative percentage of each species from the peak areas.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Data Presentation: Example HIC Data for a Lysine-Conjugated ADC
| Peak | Retention Time (min) | Species | Relative Area (%) |
| 1 | 5.2 | Unconjugated Antibody (DAR=0) | 10 |
| 2 | 8.5 | DAR=2 species | 25 |
| 3 | 10.1 | DAR=4 species | 40 |
| 4 | 11.8 | DAR=6 species | 20 |
| 5 | 13.2 | DAR=8 species | 5 |
| Weighted Average DAR | 4.0 |
Logical Relationship of ADC Heterogeneity and its Impact
Caption: The impact of the lysine conjugation process on ADC heterogeneity and its consequences.
References
- 1. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 2. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 4. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. DAR and Payload Distribution Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. veranova.com [veranova.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Stability of Thiol-Maleimide Linkages in ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of thiol-maleimide linkages in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for thiol-maleimide linkages in ADCs?
A1: The thiosuccinimide linkage formed between a thiol and a maleimide group is susceptible to two main degradation pathways in vivo:
-
Retro-Michael Reaction: This is a reversible process where the linkage breaks, reverting to the original thiol and maleimide. This can lead to premature release of the drug-linker from the antibody. The released drug-linker can then react with other thiol-containing molecules in the bloodstream, such as albumin or glutathione, leading to off-target toxicity and reduced therapeutic efficacy.[1]
-
Hydrolysis: The succinimide ring can undergo hydrolysis, which opens the ring to form a stable maleamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage. However, the rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively compete with the retro-Michael reaction under physiological conditions.[1]
Q2: How does the choice of maleimide derivative impact the stability of the ADC?
A2: The stability of the thiol-maleimide linkage is highly dependent on the substituent on the maleimide nitrogen. Next-generation maleimides have been developed to enhance stability by promoting the hydrolysis of the thiosuccinimide ring.
-
N-Aryl Maleimides: Substituting the N-alkyl group with an N-aryl group (e.g., N-phenyl) can significantly accelerate the rate of thiosuccinimide hydrolysis. This is due to the electron-withdrawing nature of the aryl group, which makes the carbonyl carbons of the succinimide ring more susceptible to nucleophilic attack by water.[2][3][4] ADCs prepared with N-aryl maleimides show significantly less deconjugation in serum compared to those with N-alkyl maleimides.[2][3]
-
Self-Hydrolyzing Maleimides: These are maleimides engineered with neighboring groups that act as intramolecular catalysts to speed up the hydrolysis of the thiosuccinimide ring. For example, incorporating a basic amino group adjacent to the maleimide can lead to rapid hydrolysis at neutral pH.[5]
Q3: What is the impact of premature drug release on the ADC's therapeutic index?
A3: Premature release of the cytotoxic payload from an ADC has significant negative consequences for its therapeutic index:
-
Reduced Efficacy: Less drug reaches the target tumor cells, leading to a decrease in the ADC's anti-cancer activity.
-
Increased Off-Target Toxicity: The released, highly potent cytotoxic drug can circulate freely and be taken up by healthy tissues, leading to systemic toxicity.[6][7] Common off-target toxicities include neutropenia and thrombocytopenia.[7][8] The payload itself, being a cytotoxic agent, can disrupt essential cellular processes like mitosis in rapidly dividing healthy cells.[9]
Troubleshooting Guides
Issue 1: Significant Payload Loss Observed in Plasma Stability Assays
-
Symptom: LC-MS analysis of an ADC incubated in plasma shows a rapid decrease in the average drug-to-antibody ratio (DAR) over time.
-
Possible Cause: The thiol-maleimide linkage is undergoing a retro-Michael reaction, leading to deconjugation. This is more common with traditional N-alkyl maleimide linkers.
-
Troubleshooting Steps:
-
Confirm Deconjugation Mechanism: Perform a thiol exchange assay by incubating the ADC with an excess of a small molecule thiol like glutathione. Monitor the transfer of the payload from the ADC to the small molecule thiol over time using HPLC or LC-MS. This will confirm the susceptibility of the linker to thiol exchange.
-
Switch to a More Stable Linker: If using an N-alkyl maleimide, consider re-synthesizing the ADC with an N-aryl maleimide or a self-hydrolyzing maleimide to promote rapid conversion to the stable, ring-opened form.
-
Post-Conjugation Hydrolysis: For existing ADC batches with N-alkyl maleimides, you can attempt to force the hydrolysis of the succinimide ring by incubating the ADC at a slightly basic pH (e.g., pH 8-9) for a controlled period.[10] However, this must be carefully optimized to avoid antibody aggregation or degradation.
-
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
-
Symptom: Different batches of the same ADC preparation show significant variability in the average DAR as determined by HIC-HPLC or LC-MS.
-
Possible Cause: Incomplete or inconsistent antibody reduction, or suboptimal conjugation reaction conditions.
-
Troubleshooting Steps:
-
Optimize Antibody Reduction:
-
Reducing Agent Concentration: Ensure precise control over the concentration of the reducing agent (e.g., TCEP or DTT). Perform small-scale titrations to determine the optimal molar excess needed for consistent reduction of the interchain disulfide bonds.[11]
-
Reaction Time and Temperature: Standardize the incubation time and temperature for the reduction step to ensure reproducibility.[11][12]
-
-
Control Conjugation Reaction Parameters:
-
pH: Maintain a consistent pH between 6.5 and 7.5 for the conjugation reaction to ensure chemoselectivity for thiols over amines.[13]
-
Stoichiometry: Carefully control the molar ratio of the drug-linker to the antibody. While a molar excess of the drug-linker is needed, large excesses can lead to non-specific conjugation.[14]
-
-
Purification: Employ a robust purification method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted drug-linker and to potentially isolate ADC species with a more defined DAR.[11]
-
Data Presentation
Table 1: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide ADCs
| Maleimide Type | Condition | Deconjugation after 7 days (%) | Reference |
| N-Alkyl Maleimide | Thiol-containing buffer | 35 - 67 | [2][3] |
| N-Aryl Maleimide | Thiol-containing buffer | < 20 | [2][3] |
| N-Alkyl Maleimide | Mouse Serum | ~50 | [15] |
| N-Aryl Maleimide | Mouse Serum | < 20 | [2] |
Table 2: Half-life of Thiosuccinimide Ring Hydrolysis for Different Maleimide Derivatives
| Maleimide Derivative | Condition | Half-life of Hydrolysis | Reference |
| Unprotected Maleimide (adjacent amino group) | pH 7.0, 25°C | ~0.5 hours | [5][16] |
| Nγ-Boc-mDap (carbamate protected amine) | pH 7.0, 25°C | > 8 hours (40% remaining) | [5][16] |
| Carboxylic Acid Analogue | pH 7.0, 25°C | > 8 hours (90% remaining) | [5][16] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general procedure for assessing the stability of an ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time.
-
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for intact protein analysis
-
-
Procedure:
-
Incubation: Dilute the ADC into plasma to a final concentration of 100 µg/mL. Prepare a control sample by diluting the ADC in PBS to the same concentration. Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immunoaffinity Capture: Add the plasma aliquot to pre-washed Protein A/G magnetic beads and incubate to capture the ADC.[17]
-
Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads using the elution buffer.
-
Neutralization: Immediately neutralize the eluted ADC with the neutralization buffer.
-
LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species.[18][19]
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the zero-charge mass of the different ADC species (e.g., antibody with 0, 2, 4, 6, 8 drugs).
-
Calculate the relative abundance of each DAR species at each time point.
-
Calculate the average DAR at each time point.
-
Plot the average DAR versus time to determine the stability profile of the ADC in plasma.
-
Protocol 2: Thiol Exchange Assay
This protocol is designed to assess the susceptibility of a thiol-maleimide linkage to exchange with another thiol.
-
Materials:
-
Purified ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-Glutathione (GSH)
-
HPLC system with a size-exclusion (SEC) or hydrophobic interaction (HIC) column
-
-
Procedure:
-
Sample Preparation: Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL. Prepare a concentrated stock solution of GSH in PBS.
-
Reaction: Add GSH to the ADC solution to a final concentration of 10 mM. As a control, prepare a sample of the ADC in PBS without GSH.
-
Incubation: Incubate both samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction.
-
HPLC Analysis: Analyze the aliquots by SEC-HPLC or HIC-HPLC to monitor the decrease in the peak corresponding to the intact ADC and the potential appearance of new peaks corresponding to the ADC that has lost its payload or the payload attached to GSH.
-
-
Data Analysis:
-
Integrate the peak areas for the intact ADC at each time point.
-
Calculate the percentage of intact ADC remaining relative to the t=0 time point.
-
Plot the percentage of intact ADC versus time to assess the rate of thiol exchange.
-
Visualizations
Caption: Competing pathways for a thiol-maleimide linkage in an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. dls.com [dls.com]
- 8. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 15. kinampark.com [kinampark.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Racemic Mixtures on ADC Efficacy and Consistency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of using racemic mixtures in the payload or linker of Antibody-Drug Conjugates (ADCs) on their efficacy and consistency.
Frequently Asked Questions (FAQs)
Q1: What is a racemic mixture and how is it relevant to ADC development?
A racemic mixture contains equal amounts of two enantiomers, which are chiral molecules that are non-superimposable mirror images of each other. In the context of ADCs, either the cytotoxic payload or components of the linker can be chiral and may be used as a racemic mixture. The stereochemistry of these components can significantly influence the ADC's biological activity, stability, and overall therapeutic index.[][2][3] Regulatory bodies emphasize the need to characterize and control chiral impurities in both the linker and the payload.[][3]
Q2: How can a racemic payload affect the efficacy of an ADC?
The use of a racemic payload can introduce significant variability in ADC efficacy. The two enantiomers in the mixture can have different pharmacological properties:
-
Differential Cytotoxicity: One enantiomer (the eutomer) may be significantly more potent in killing target cancer cells than the other (the distomer). In some cases, the distomer may be inactive. This means that using a racemic mixture effectively dilutes the concentration of the active payload.[4]
-
Target Interaction: The binding affinity and mechanism of action of the payload with its intracellular target (e.g., tubulin, DNA) can be stereospecific. One enantiomer may bind with high affinity and elicit the desired cytotoxic effect, while the other may bind weakly or not at all.
-
Inconsistent Product: The resulting ADC will be a heterogeneous mixture of conjugates with different payload stereoisomers, which can lead to batch-to-batch variability in potency.
Q3: What are the potential impacts of a racemic payload on ADC safety and toxicity?
The presence of a racemic payload can lead to a complex and potentially unfavorable toxicity profile:
-
Off-Target Toxicity: The "inactive" enantiomer is not necessarily inert. It may interact with other cellular components, leading to off-target toxicities that are independent of the ADC's intended mechanism of action.[5][6][7] These off-target effects contribute to a narrowing of the therapeutic window.[]
-
Differential Metabolism: The two enantiomers can be metabolized at different rates, leading to different pharmacokinetic profiles and potentially the formation of unique metabolites with their own toxicities.
-
Increased Immunogenicity: While less common for small molecule payloads, any modification to the antibody can potentially increase the risk of an immune response. The presence of different stereoisomers could contribute to this risk.[4]
Q4: How does the stereochemistry of the linker affect ADC performance?
The stereochemistry of the linker, particularly in peptide-based cleavable linkers, can have a profound impact on the ADC's stability and tolerability. Studies have shown that altering the stereochemistry of amino acids within the linker can:
-
Influence Stability: The susceptibility of the linker to enzymatic cleavage can be highly dependent on the stereochemistry of its components. This affects the rate of payload release in the tumor microenvironment versus systemic circulation.
-
Impact Tolerability: In some cases, incorporating a D-amino acid in a dipeptide linker, as opposed to the natural L-amino acid, has been shown to improve the in vivo tolerability of the ADC without sacrificing anti-tumor activity.[][2]
Q5: What are the key analytical challenges when working with racemic mixtures in ADCs?
Characterizing an ADC with a racemic component presents several analytical hurdles:
-
Heterogeneity: The final ADC product is a complex mixture of species with varying drug-to-antibody ratios (DARs), different conjugation sites, and, in this case, different payload or linker stereoisomers.[9]
-
Chiral Separation: Developing and validating analytical methods to separate and quantify the different stereoisomers within the payload-linker, and on the conjugated ADC, is crucial. This often requires specialized chiral chromatography techniques (e.g., chiral HPLC).[2][10]
-
Quantification of Chiral Impurities: It is essential to quantify the levels of any unwanted stereoisomers (chiral impurities) to ensure product consistency and safety. Regulatory guidelines often require the characterization of impurities present at levels greater than 0.1%.[]
Troubleshooting Guides
Issue 1: Inconsistent ADC Efficacy or Potency Across Batches
-
Question: My ADC, which uses a racemic payload, shows significant variability in in vitro cytotoxicity and in vivo efficacy between different production batches, even with a consistent average DAR. What could be the cause?
-
Answer: Inconsistent efficacy with a racemic payload, despite a consistent average DAR, often points to variability in the ratio of the payload enantiomers between batches.
-
Root Cause Analysis Workflow:
Caption: Troubleshooting workflow for inconsistent ADC efficacy.
-
Troubleshooting Steps:
-
Chiral Purity Analysis of Starting Material: Analyze the raw payload material to ensure a consistent 1:1 racemic mixture. Variations in the synthesis of the payload can lead to batch-to-batch differences in the enantiomeric ratio.
-
Analysis of Released Payload: Develop a validated chiral HPLC method to analyze the payload after it has been cleaved from the antibody. This will confirm the enantiomeric ratio of the conjugated payload.
-
Evaluate Impact of Individual Enantiomers: If possible, synthesize or procure enantiomerically pure versions of the payload. Create ADCs with each pure enantiomer and compare their in vitro cytotoxicity. This will confirm if one enantiomer is significantly more potent.
-
-
Issue 2: Unexpected or High Off-Target Toxicity in Preclinical Studies
-
Question: My ADC is showing toxicity in preclinical models that is not explained by the on-target activity. Could the racemic nature of the payload be responsible?
-
Answer: Yes, unexpected off-target toxicity is a potential consequence of using a racemic payload. The "inactive" enantiomer may be interacting with other biological targets.
-
Toxicity Investigation Workflow:
Caption: Investigating the source of off-target ADC toxicity.
-
Troubleshooting Steps:
-
In Vitro Profiling of Enantiomers: Test the individual, unconjugated enantiomers in a panel of in vitro safety assays to identify any off-target activities.
-
Compare Toxicity of Enantiomerically Pure ADCs: If feasible, create ADCs with each pure enantiomer and compare their toxicity profiles in preclinical models. This can provide definitive evidence of distomer-associated toxicity.
-
Literature Review: Conduct a thorough literature search on the payload and similar chemical structures to identify any known off-target interactions of either enantiomer.
-
-
Data Presentation
Table 1: Hypothetical Comparison of ADC Efficacy with Racemic vs. Enantiomerically Pure Payloads
| ADC Configuration | Average DAR | In Vitro IC50 (Target Cells) | In Vivo Tumor Growth Inhibition |
| ADC with Racemic Payload | 3.8 | 10.2 nM | 45% |
| ADC with Eutomer (S-enantiomer) | 3.9 | 2.5 nM | 85% |
| ADC with Distomer (R-enantiomer) | 3.7 | > 1 µM | 5% |
Table 2: Hypothetical Comparison of ADC Tolerability with Different Linker Stereochemistries
| Linker Dipeptide | Maximum Tolerated Dose (MTD) in Mice | Anti-Tumor Efficacy at MTD |
| L-Ala-L-Ala | 10 mg/kg | +++ |
| D-Ala-L-Ala | 20 mg/kg | +++ |
| L-Ala-D-Ala | 15 mg/kg | ++ |
| D-Ala-D-Ala | > 20 mg/kg | + |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of a Released ADC Payload
-
Objective: To determine the enantiomeric ratio of a payload after cleavage from the ADC.
-
Methodology:
-
Payload Cleavage: Treat the ADC sample with an appropriate cleaving agent (e.g., an enzyme for an enzyme-cleavable linker, or a reducing agent for a disulfide linker) under optimized conditions to release the payload.
-
Sample Preparation: Precipitate the antibody and other proteins from the reaction mixture using a suitable organic solvent (e.g., acetonitrile). Centrifuge the sample and collect the supernatant containing the released payload.
-
Chromatographic Separation:
-
Column: Use a chiral stationary phase (CSP) column known to be effective for the class of compound being analyzed (e.g., a polysaccharide-based or Pirkle-type column).
-
Mobile Phase: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the two enantiomers.
-
Detection: Use a UV detector set to the maximum absorbance wavelength of the payload.
-
-
Data Analysis: Integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.
-
Protocol 2: Comparative In Vitro Cytotoxicity Assay
-
Objective: To compare the potency of ADCs conjugated with a racemic payload versus enantiomerically pure payloads.
-
Methodology:
-
Cell Culture: Plate target cancer cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the different ADC constructs (racemic, eutomer-only, distomer-only) in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
Viability Assay: After the incubation period, measure cell viability using a standard method such as an MTS or resazurin-based assay.
-
Data Analysis: Plot the cell viability data against the ADC concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value for each ADC construct.
-
Signaling Pathways and Workflows
Caption: Impact of a racemic payload on ADC mechanism of action.
References
- 2. adcreview.com [adcreview.com]
- 3. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 4. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 9. veranova.com [veranova.com]
- 10. casss.org [casss.org]
Validation & Comparative
A Comparative Analysis of (Rac)-Lys-SMCC-DM1 and Lys-SMCC-DM1 in Antibody-Drug Conjugate Research
Executive Summary
Lys-SMCC-DM1 is a key active catabolite of the FDA-approved ADC, Trastuzumab emtansine (T-DM1), generated after the ADC is internalized by target cells and the antibody portion is degraded in the lysosome. The stereochemistry of the lysine component can potentially influence its interaction with intracellular targets and transporters, thereby affecting its overall cytotoxic activity and pharmacokinetic profile. While both (Rac)-Lys-SMCC-DM1 and Lys-SMCC-DM1 are used in research settings, the single enantiomer corresponding to the natural L-lysine is the biologically relevant form derived from ADCs. It is generally expected that the L-enantiomer would exhibit higher specific activity due to the stereospecificity of biological systems.
Structural and Functional Comparison
The core difference between this compound and Lys-SMCC-DM1 lies in the stereochemistry of the lysine amino acid. The racemic mixture contains both the D- and L-enantiomers of lysine, whereas Lys-SMCC-DM1 refers to the single, biologically relevant L-enantiomer.
Comparative Activity Data
Direct head-to-head experimental data comparing the cytotoxic activity of the racemic mixture versus the pure L-enantiomer of Lys-SMCC-DM1 is not available in the public domain. However, studies on other ADC linker-payloads have consistently demonstrated the critical role of stereochemistry in determining the therapeutic index. For instance, research on ADCs with dipeptide linkers has shown that configurations with natural L-amino acids, such as L-Ala-L-Ala, often provide the highest therapeutic index, balancing antitumor activity and toxicity.
Based on these principles, it is hypothesized that the L-enantiomer of Lys-SMCC-DM1 is the primary contributor to the cytotoxic effect of the racemic mixture. The D-enantiomer is expected to have significantly lower or no activity due to the stereospecific nature of its intracellular target, tubulin, and potentially different interactions with cellular efflux pumps.
Table 1: Inferred and Reported Activity of Lys-SMCC-DM1
| Parameter | This compound | Lys-SMCC-DM1 (L-enantiomer) | Reference |
| Composition | 1:1 mixture of D- and L-enantiomers | Pure L-enantiomer | N/A |
| Expected Primary Active Component | L-enantiomer | L-enantiomer | General Stereochemical Principles |
| In Vitro Cytotoxicity (IC50) | Not Reported | 24.8 nM (KPL-4 cells), 40.5 nM (MDA-MB-468 cells) | [1][2] |
| In Vivo Efficacy | Not Reported | Contributes to the in vivo efficacy of T-DM1 | Inferred from T-DM1 mechanism |
| Mechanism of Action | Tubulin Polymerization Inhibition | Tubulin Polymerization Inhibition | [2][3][4][5] |
Note: The IC50 values are for the active metabolite Lys-SMCC-DM1, which is the L-enantiomer derived from T-DM1.
Experimental Protocols
While a direct comparative study is unavailable, a typical experimental workflow to evaluate and compare the activity of the two compounds would involve the following steps:
In Vitro Cytotoxicity Assay Protocol
-
Cell Culture: Plate cancer cell lines with varying levels of the target antigen (e.g., HER2 for T-DM1-derived catabolites) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Lys-SMCC-DM1 in the appropriate cell culture medium.
-
Treatment: Treat the cells with the different concentrations of the compounds and incubate for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
For researchers investigating the mechanisms of ADC catabolism and activity, utilizing the stereochemically pure Lys-SMCC-DM1 (L-enantiomer) is crucial for obtaining biologically relevant and accurate data. The use of the racemic mixture, This compound , may introduce ambiguity, as only half of the compound is expected to be fully active, potentially leading to an underestimation of potency. While direct comparative studies are lacking, the foundational principles of stereochemistry in drug action strongly suggest that the L-enantiomer is the significantly more active, if not the sole active, component. Future studies directly comparing the activity of the racemic mixture and the individual enantiomers would be highly valuable to the ADC research community.
References
- 1. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: SMCC and Alternative Linkers for DM1 Conjugation in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) design, the choice of a linker to connect the cytotoxic payload to the monoclonal antibody is a critical determinant of therapeutic success. This guide provides an objective comparison of the widely used non-cleavable linker, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), with other prominent linker technologies for the conjugation of the potent microtubule inhibitor, DM1.
This comparison summarizes key performance metrics, presents detailed experimental methodologies, and visualizes critical processes to aid in the rational selection of a linker for your DM1-based ADC development.
Performance Data Summary: SMCC vs. Alternative DM1 Linkers
The following tables summarize quantitative data from various studies, offering a comparative overview of ADCs constructed with SMCC and other linkers.
| Linker Type | Linker Example | Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50) | Plasma Stability | Key Findings |
| Non-cleavable | SMCC | ~3.5 | Potent in HER2-positive cells | High | T-DM1 (Kadcyla®) utilizes this linker, demonstrating its clinical validation. Slower clearance in vivo compared to some cleavable linkers.[1][2] |
| Cleavable (Disulfide) | SPP | ~3.5 | High potency, comparable to T-DM1 in some cell lines | Moderate | Faster plasma clearance than T-DM1.[1] Demonstrates efficacy in various xenograft models.[3] |
| Cleavable (Peptide) | CX (triglycyl) | Not specified | Significantly improved in vitro cytotoxicity compared to SMCC-DM1 ADCs.[4] | High, comparable to SMCC-DM1 ADCs in mouse plasma.[4] | Showed higher in vivo activity at lower doses compared to SMCC-DM1 ADCs.[4] |
| Site-Specific (Engineered Cysteine) | Protease-cleavable | Homogeneous (e.g., DAR=2) | Potency scales with total DM1 delivered. | Comparable to lysine-linked ADCs.[5] | Lysine-linked conjugate showed superior in vivo activity in one model.[5] Activity can be site-dependent.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different linker technologies.
DM1 Conjugation to an Antibody via SMCC Linker (Two-Step Method)
This protocol describes the conjugation of DM1 to a monoclonal antibody (mAb) using the heterobifunctional SMCC linker, targeting lysine residues.[6][7]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5)
-
SMCC linker dissolved in an organic solvent (e.g., DMA or DMSO)
-
DM1
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25)[6]
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb in the conjugation buffer.
-
Linker Activation of Antibody: Add the SMCC linker solution to the antibody solution. The molar ratio of SMCC to mAb will influence the subsequent drug-to-antibody ratio (DAR). Incubate the reaction at a controlled temperature (e.g., 32°C) for a defined period (e.g., 2-24 hours) to form the mAb-MCC intermediate.[6]
-
Removal of Excess Linker: Purify the mAb-MCC intermediate to remove unreacted SMCC using SEC or TFF.
-
DM1 Conjugation: Add the DM1 solution to the purified mAb-MCC intermediate. The maleimide groups on the MCC linker react with the thiol group on DM1.
-
Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted maleimide groups.
-
Purification of ADC: Purify the final ADC to remove unconjugated DM1 and other reaction byproducts using SEC or TFF.
-
Characterization: Characterize the ADC for DAR, purity, aggregation, and endotoxin levels.
ADC Characterization: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[8]
Method: UV-Vis Spectroscopy [9][10]
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has significant absorbance but the antibody has minimal absorbance (e.g., 252 nm for maytansinoids).
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
Method: Hydrophobic Interaction Chromatography (HIC) [10][]
-
HIC separates ADC species based on their hydrophobicity. As the number of conjugated DM1 molecules increases, the hydrophobicity of the ADC increases.
-
A salt gradient is used to elute the different ADC species (unconjugated mAb, DAR=1, DAR=2, etc.) from the HIC column.
-
The area of each peak is integrated to determine the relative abundance of each species, and the average DAR is calculated.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma, measuring the premature release of the payload.[12]
Procedure:
-
Incubate the ADC in plasma (e.g., human or mouse) at 37°C for various time points.
-
At each time point, analyze the samples to quantify the amount of intact ADC and/or released payload.
-
Quantification of Intact ADC (ELISA-based):
-
Coat a microplate with an antigen that binds to the mAb portion of the ADC.
-
Add the plasma samples.
-
Detect the bound ADC using a secondary antibody that recognizes the payload (DM1).
-
-
Quantification of Released Payload (LC-MS/MS-based):
-
Precipitate the proteins from the plasma sample.
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of free DM1.
-
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Caption: Workflow for the two-step conjugation of DM1 to a monoclonal antibody using the SMCC linker.
Caption: Mechanism of action of a DM1-containing ADC (e.g., T-DM1).[13][14][15][16]
Caption: Decision tree for selecting a linker for DM1 conjugation based on key project requirements.
References
- 1. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ppd.com [ppd.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Rac)-Lys-SMCC-DM1 and Vc-MMAE Antibody-Drug Conjugates in Oncology Research
A detailed analysis of two prominent antibody-drug conjugate (ADC) platforms, evaluating their efficacy, mechanisms of action, and experimental considerations for researchers in drug development.
The field of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the various linker-payload systems developed, those based on the maytansinoid derivative DM1 and the auristatin analog monomethyl auristatin E (MMAE) are among the most clinically and preclinically validated. This guide provides a comprehensive comparison of two widely utilized ADC formats: (Rac)-Lys-SMCC-DM1, featuring a non-cleavable linker, and Vc-MMAE, which employs a cleavable linker.
At a Glance: Key Differences and Efficacy Summary
| Feature | This compound | Vc-MMAE |
| Linker Type | Non-cleavable (SMCC) | Cleavable (Valine-Citrulline) |
| Payload | DM1 (Maytansinoid) | MMAE (Auristatin) |
| Release Mechanism | Lysosomal degradation of the antibody | Enzymatic cleavage (e.g., by Cathepsin B) |
| Bystander Effect | Minimal to none | Pronounced |
| Plasma Stability | Generally high | Can be susceptible to premature cleavage in some preclinical models |
| Primary Application | Tumors with homogenous antigen expression | Heterogeneous tumors where bystander killing is advantageous |
Quantitative Efficacy Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the in vitro potency of an ADC. The following table summarizes representative IC50 values for ADCs utilizing the Lys-SMCC-DM1 and Vc-MMAE platforms against various cancer cell lines. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, cell line, and assay methodology.
| ADC Platform | Antibody | Target | Cell Line | IC50 (ng/mL) | Citation |
| hertuzumab-vcMMAE | hertuzumab | HER2 | NCI-N87 (Gastric Cancer) | 95.3 | [1] |
| trastuzumab-DM1 | trastuzumab | HER2 | NCI-N87 (Gastric Cancer) | 568.2 | [1] |
| trastuzumab-vcMMAE | trastuzumab | HER2 | SK-BR-3 (Breast Cancer) | ~10.8 (151 pM) | [2] |
| trastuzumab-vcMMAE | trastuzumab | HER2 | MDA-MB-453 (Breast Cancer) | Not specified, but significant cell death observed | [3] |
| This compound | trastuzumab | HER2 | JIMT-1 (Trastuzumab-resistant Breast Cancer) | Less effective than a novel ADC in this model | [4] |
Note: The IC50 value for trastuzumab-vcMMAE in SK-BR-3 cells was converted from pM to ng/mL assuming a molecular weight of approximately 150 kDa for the ADC.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical xenograft models are instrumental in evaluating the in vivo anti-tumor activity of ADCs. The data below showcases the efficacy of ADCs with DM1 and MMAE payloads in mouse models. Direct comparisons are limited due to differing experimental setups.
| ADC Platform | Antibody | Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| hertuzumab-vcMMAE | hertuzumab | HER2 | NCI-N87 | Single dose of 5 or 10 mg/kg | High potency and sustained tumor inhibitory effect. At 5 mg/kg, all tumors disappeared completely. | [1] |
| trastuzumab-DM1 (T-DM1) | trastuzumab | HER2 | JIMT-1 | Not specified | Significantly less effective than a novel ADC (ARX-788) in inducing tumor regression. | [4] |
| trastuzumab-MMAU (MMAE prodrug) | trastuzumab | HER2 | NCI-N87 | Single dose of 3 or 10 mg/kg | Durable complete response up to 80 days post-injection. | [5][6] |
| trastuzumab-vc-MMAE | trastuzumab | HER2 | NCI-N87 | Single dose | Less effective than a trastuzumab-MMAU ADC with an optimized linker. | [5][6] |
Mechanisms of Action and Signaling Pathways
Both DM1 and MMAE are potent tubulin inhibitors that induce cell cycle arrest and apoptosis. However, the nature of their linkers dictates how and where the payload is released, which in turn influences their broader mechanism of action, particularly concerning the bystander effect.
This compound: The non-cleavable SMCC linker ensures that the DM1 payload is only released after the antibody is fully degraded within the lysosome of the target cancer cell. The resulting active metabolite, Lys-SMCC-DM1, is charged and membrane-impermeable, thus preventing it from diffusing out of the cell to kill neighboring antigen-negative cells. This localized action minimizes the bystander effect.
Vc-MMAE: The valine-citrulline (Vc) linker is designed to be cleaved by proteases, such as cathepsin B, which are highly active in the lysosomal compartment. Upon cleavage, the unmodified and membrane-permeable MMAE payload is released. This allows MMAE to diffuse out of the target cell and kill adjacent cells, a phenomenon known as the bystander effect.[7] This is particularly advantageous in treating tumors with heterogeneous antigen expression.
Caption: Comparative mechanisms of action for this compound and Vc-MMAE ADCs.
Signaling Pathway of Tubulin Inhibition
Both DM1 and MMAE exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This interference leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.
Caption: Signaling pathway of tubulin inhibition by DM1 and MMAE payloads.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a general method for determining the IC50 of an ADC in a cancer cell line.
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., NCI-N87, SK-BR-3) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor efficacy of an ADC in a mouse model.
Caption: General workflow for an in vivo ADC efficacy study.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., NCI-N87) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the growth of tumors using calipers.
-
Group Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, control antibody, and vehicle control to the respective groups, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses over a period of time.
-
Efficacy Assessment: Measure tumor volumes and mouse body weights regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group to determine the in vivo efficacy of the ADC.
Conclusion
The choice between a this compound and a Vc-MMAE ADC platform is a critical decision in the drug development process, with significant implications for therapeutic efficacy and safety.
-
Vc-MMAE ADCs have demonstrated superior potency in some head-to-head in vitro comparisons and offer the distinct advantage of a bystander effect, making them a compelling choice for treating heterogeneous tumors.[1] The cleavable linker allows for the release of the highly potent, unmodified MMAE payload, which can eradicate antigen-negative cancer cells in the vicinity of antigen-positive cells.
-
This compound ADCs , exemplified by the clinically approved T-DM1, provide a highly stable and well-tolerated profile. The non-cleavable linker minimizes off-target toxicity by ensuring the payload is only released within the target cell, making this platform particularly suitable for tumors with high and uniform antigen expression where a bystander effect is less critical.
Ultimately, the optimal linker-payload combination is context-dependent and should be empirically determined through rigorous preclinical in vitro and in vivo evaluation, taking into account the specific tumor biology, antigen expression levels, and desired therapeutic window.
References
- 1. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HER2 Directed Antibody-Drug-Conjugates beyond T-DM1 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
In Vitro Catabolite Analysis: A Comparative Guide to T-DM1 and Next-Generation Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the in vitro catabolism of antibody-drug conjugates (ADCs) is critical for predicting their efficacy, stability, and potential off-target toxicities. This guide provides a comparative analysis of the in vitro catabolites of the pioneering ADC, Trastuzumab Emtansine (T-DM1), against two next-generation ADCs, Trastuzumab Deruxtecan (DS-8201a) and Trastuzumab Duocarmazine (SYD985). The following sections detail the experimental data on their catabolic profiles and cytotoxicity, alongside the methodologies employed in these pivotal in vitro studies.
Comparative Analysis of In Vitro Catabolism and Cytotoxicity
The in vitro catabolism of ADCs is a key determinant of their therapeutic window. Upon binding to the target receptor on cancer cells, ADCs are internalized and trafficked to lysosomes, where they are degraded, releasing their cytotoxic payload. The nature and quantity of the released catabolites directly influence the ADC's potency and potential for bystander killing effects.
T-DM1 (Ado-Trastuzumab Emtansine)
T-DM1 utilizes a non-cleavable thioether linker (MCC) to conjugate the microtubule inhibitor DM1 to trastuzumab. In vitro studies consistently show that upon internalization into HER2-positive cancer cells, T-DM1 is degraded within the lysosomes. The primary catabolite generated is Lysine-MCC-DM1, which consists of the DM1 payload attached to the linker and a single lysine residue from the degraded antibody.[1] This catabolite is a potent microtubule-disrupting agent. Other minor catabolites, such as MCC-DM1 and DM1, have also been detected at lower levels in in vitro assays.[2][3]
Alternative ADCs: Trastuzumab Deruxtecan and Trastuzumab Duocarmazine
Trastuzumab Deruxtecan (DS-8201a, Enhertu®) is a next-generation ADC that employs a cleavable, peptide-based linker to attach a potent topoisomerase I inhibitor, DXd.[4][5] In vitro, after internalization and lysosomal trafficking, the linker is cleaved by lysosomal enzymes, such as cathepsins, which are often overexpressed in tumor cells, releasing the membrane-permeable DXd payload.[5] This bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a key differentiator from T-DM1.
Trastuzumab Duocarmazine (SYD985) is another advanced ADC that utilizes a cleavable linker to deliver a duocarmycin-based DNA alkylating agent.[6][7] Similar to DS-8201a, upon lysosomal processing in vitro, the linker is cleaved, releasing the potent cytotoxic payload which can then exert its DNA-damaging effects.[3][7] The released duocarmycin payload is also membrane-permeable, enabling a bystander killing effect.[6]
Quantitative Data Presentation
The following tables summarize the quantitative data from in vitro studies, comparing the cytotoxicity of T-DM1, Trastuzumab Deruxtecan, and Trastuzumab Duocarmazine across various HER2-positive breast cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50, ng/mL) of T-DM1 and Trastuzumab Duocarmazine (SYD985)
| Cell Line | HER2 Status | T-DM1 IC50 (ng/mL) | SYD985 IC50 (ng/mL) |
| SK-BR-3 | 3+ | >1000 | 18 |
| BT-474 | 3+ | 15 | 10 |
| NCI-N87 | 3+ | 6 | 9 |
| JIMT-1 | 2+ | >1000 | 23 |
| MDA-MB-453 | 2+ | >1000 | 25 |
| MCF-7/HER2 | 1+ | >1000 | 30 |
Table 2: Comparative In Vitro Cytotoxicity (IC50, µg/mL) of T-DM1 and Trastuzumab Deruxtecan (DS-8201a)
| Cell Line | HER2 Status | T-DM1 IC50 (µg/mL) | DS-8201a IC50 (µg/mL) |
| SK-BR-3 | 3+ | 0.003 | 0.002 |
| NCI-N87 | 3+ | 0.001 | 0.001 |
| JIMT-1 | 2+ | 0.3 | 0.004 |
| KPL-4 | 2+ | 0.004 | 0.002 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro catabolism studies. Below are generalized protocols for key experiments cited in the analysis of T-DM1 and its alternatives.
In Vitro ADC Catabolism Assay Using LC-MS/MS
This assay is designed to identify and quantify the catabolites of ADCs generated within cancer cells.
a. Cell Culture and ADC Treatment:
-
Plate HER2-positive cancer cells (e.g., SK-BR-3, BT-474) in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with the ADC (e.g., T-DM1, DS-8201a, or SYD985) at a predetermined concentration (e.g., 1-10 µg/mL) for various time points (e.g., 6, 24, 48 hours).
b. Cell Lysis and Protein Precipitation:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound ADC.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Precipitate the proteins from the cell lysate by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the small-molecule catabolites.
c. LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a suitable chromatography column (e.g., C18) and a gradient elution method to separate the catabolites.
-
Utilize a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target catabolites (e.g., Lysine-MCC-DM1 for T-DM1, DXd for DS-8201a).
-
Use analytical standards of the expected catabolites to generate calibration curves for accurate quantification.
In Vitro Cytotoxicity Assay (IC50 Determination)
This assay measures the concentration of an ADC required to inhibit the growth of cancer cells by 50%.
a. Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
b. ADC Treatment:
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Remove the existing medium from the wells and add the ADC dilutions. Include a vehicle control (medium without ADC).
-
Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
c. Cell Viability Assessment:
-
After the incubation period, assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Measure the absorbance or fluorescence using a plate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the In Vitro Catabolism Workflow
The following diagram illustrates the general workflow for analyzing ADC catabolites in vitro.
Caption: Workflow for in vitro ADC catabolite analysis.
Signaling Pathway of ADC Internalization and Payload Release
The following diagram illustrates the key steps involved in the internalization and lysosomal degradation of an antibody-drug conjugate.
Caption: ADC internalization and payload release pathway.
References
- 1. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
A Comparative Guide to the Cytotoxicity of (Rac)-Lys-SMCC-DM1 and Other Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of (Rac)-Lys-SMCC-DM1, the active metabolite of the antibody-drug conjugate (ADC) ado-trastuzumab emtansine (T-DM1), with other commonly used ADC payloads. The information presented herein is supported by experimental data to aid in the evaluation and selection of cytotoxic agents for ADC development.
Introduction to this compound
This compound is the racemic mixture of Lys-SMCC-DM1, a potent anti-tubulin agent.[1][2] It is a derivative of maytansine, a natural product that inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.[3][4] In the context of an ADC such as T-DM1, the monoclonal antibody directs the conjugate to tumor cells expressing the target antigen. Following internalization, the ADC is trafficked to the lysosome where the antibody is degraded, releasing the active metabolite, Lys-SMCC-DM1, into the cytoplasm to exert its cytotoxic effect.[5][6][7] The SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable thioether linker that ensures stability in circulation and release of the payload only after lysosomal degradation of the antibody.[7]
Mechanism of Action
The primary mechanism of action of DM1 and its metabolites is the inhibition of tubulin polymerization.[4] Maytansinoids bind to the maytansine site on tubulin, disrupting microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[8][9] This interference with microtubule function leads to a halt in the G2/M phase of the cell cycle and ultimately induces programmed cell death (apoptosis).[10] This mechanism is distinct from that of another major class of ADC payloads, the auristatins (e.g., MMAE, MMAF), which bind to the vinca alkaloid site on tubulin but also lead to microtubule depolymerization and cell cycle arrest.[3][8]
Figure 1. Signaling pathway of Lys-SMCC-DM1 induced cytotoxicity.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of ADC payloads is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of available IC50 values for Lys-SMCC-DM1 and other common ADC payloads. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay methodologies.
| Payload/Metabolite | Linker | Cell Line | IC50 (nM) |
| Lys-SMCC-DM1 | SMCC | KPL-4 | 24.8[4][5][6] |
| Lys-SMCC-DM1 | SMCC | MDA-MB-468 | 40.5[4][5][6] |
| MMAE (free drug) | - | NCI-N87 | ~1-10 |
| MMAF (free drug) | - | NCI-N87 | >100 |
| DM4 (in ADC) | SPDB | MOLM-14 | ~1-10 |
| DM4 (in ADC) | SPDB | MV-4-11 | ~1-10 |
Note on this compound: this compound is a racemic mixture, meaning it contains both the active and a potentially inactive enantiomer of Lys-SMCC-DM1.[1][2] In the absence of specific cytotoxicity data for the racemic mixture, it can be reasonably inferred that its potency would be approximately half that of the pure, active Lys-SMCC-DM1 enantiomer, assuming the other enantiomer is inactive.
Comparison with Other ADC Payloads
The selection of a cytotoxic payload for an ADC is a critical decision that influences its therapeutic index. Maytansinoids (DM1, DM4) and auristatins (MMAE, MMAF) are two of the most widely used classes of payloads.[10]
-
Maytansinoids (DM1, DM4): These are highly potent tubulin inhibitors.[] ADCs utilizing DM1 with a non-cleavable linker, like T-DM1, have shown significant clinical efficacy.[12] The resulting metabolite, Lys-SMCC-DM1, is charged and has low cell permeability, which is thought to minimize the "bystander effect" where the payload diffuses out of the target cell and kills neighboring antigen-negative cells.[7] This can be advantageous in reducing off-target toxicity.
-
Auristatins (MMAE, MMAF): These are also potent tubulin inhibitors.[] MMAE is cell-permeable and can induce a bystander effect, which can be beneficial in treating heterogeneous tumors where not all cells express the target antigen.[13] In contrast, MMAF is less permeable and generally requires a cleavable linker to exert its bystander effect. The choice between MMAE and MMAF often depends on the desired level of bystander activity and the specific tumor microenvironment.[13]
Experimental Protocols
The following is a generalized protocol for an in vitro cytotoxicity assay to determine the IC50 value of an ADC payload. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or other ADC payloads
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the ADC payload in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the payload to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the payload).
-
Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Figure 2. Experimental workflow for an in vitro cytotoxicity assay.
Conclusion
This compound is a potent cytotoxic agent that plays a crucial role in the efficacy of ADCs like T-DM1. Its mechanism of action, centered on the disruption of microtubule dynamics, is a well-validated strategy for cancer therapy. When comparing this compound to other ADC payloads, factors such as cell permeability, the potential for a bystander effect, and the specific characteristics of the target cancer should be considered. The provided experimental protocol offers a standardized method for the in vitro evaluation of the cytotoxicity of this compound and other ADC payloads, enabling researchers to make informed decisions in the development of next-generation antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Oncology [pharmacology2000.com]
- 4. Buy Lys-SMCC-DM1 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
On-Bead vs. In-Solution: A Comparative Analysis of Antibody-Drug Conjugate (ADC) Conjugation Strategies
The method of conjugating a cytotoxic payload to a monoclonal antibody is a critical determinant of the final Antibody-Drug Conjugate's (ADC) efficacy, stability, and homogeneity. Two predominant strategies, on-bead and in-solution conjugation, offer distinct advantages and disadvantages. This guide provides a comparative study of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their ADC development pipeline.
Performance Comparison: On-Bead vs. In-Solution Conjugation
The choice between on-bead and in-solution conjugation significantly impacts several key quality attributes of an ADC. The following table summarizes the quantitative and qualitative differences observed between the two methods.
| Parameter | On-Bead Conjugation | In-Solution Conjugation | Key Considerations |
| Conjugation Efficiency & Site Distribution | Potential for altered lysine reactivity due to steric hindrance from the solid support (e.g., Protein A). For instance, a study showed a nearly 40% reduction in conjugation at a specific lysine residue (H65) when performed on-bead compared to in-solution.[1] | Generally allows for conjugation at a wider range of accessible sites, leading to a different heterogeneity profile. | The choice of solid support and its binding site on the antibody can influence which conjugation sites are accessible. |
| Aggregation | Significantly reduces aggregation by immobilizing the antibody, thus preventing intermolecular interactions between hydrophobic payload-conjugated antibodies.[2][3] | Prone to aggregation, especially with hydrophobic payloads, as the modified antibodies are free in solution and can interact.[2][4][5] | Aggregation is a critical quality attribute that can impact immunogenicity and efficacy.[2] |
| Drug-to-Antibody Ratio (DAR) Distribution | Can potentially lead to a more defined or altered DAR distribution due to controlled access to conjugation sites. | Often results in a heterogeneous mixture of species with varying DARs (e.g., DAR0, DAR2, DAR4, etc.).[6][7] | A well-defined and consistent DAR is crucial for the therapeutic window of an ADC.[7] |
| Process Time & Complexity | Simplifies the overall process by eliminating the need for intermediate buffer exchange and purification steps.[1][8] Washing and reagent removal are streamlined.[9] | Typically involves multiple buffer exchange and purification steps (e.g., chromatography) to remove excess reagents, which can be time-consuming.[3][] | On-bead methods can offer higher throughput for small-scale and parallel conjugations.[1] |
| Purity & Yield | Can lead to higher purity of the final product due to simplified and more efficient removal of unconjugated reagents. | May require extensive purification to remove aggregates and unconjugated drugs/linkers, potentially leading to lower overall yields.[2] | The efficiency of purification steps is critical for the safety and efficacy of the final ADC. |
Experimental Workflows
The procedural differences between on-bead and in-solution conjugation are significant. The following diagrams illustrate the typical experimental workflows for each method.
Detailed Experimental Protocols
The following are generalized protocols for on-bead and in-solution conjugation based on commonly used chemistries, such as cysteine-maleimide conjugation.
On-Bead Cysteine-Specific Conjugation Protocol
This protocol is designed for the site-specific conjugation to engineered cysteines on an antibody immobilized on Protein A agarose beads.
Materials:
-
Protein A agarose beads
-
Human IgG1 with engineered cysteines
-
Reducing Buffer: DPBS with 2.22 mM TCEP and 5 mM EDTA, pH 7.4
-
Reoxidation Buffer: DPBS with 0.85 mM dehydroascorbic acid (DHA)
-
Maleimide-linker-drug solution (5 mM)
-
Wash Buffer: 10% DMSO in DPBS
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.0
-
Neutralization Buffer: 100 mM Tris buffer, pH 8.0
Procedure:
-
Antibody Immobilization:
-
Equilibrate Protein A agarose beads to room temperature.
-
Bind 1 mg of the antibody to the beads by incubation.
-
Wash the beads multiple times with DPBS to remove unbound antibody.
-
-
Reduction:
-
Add fresh reducing buffer to the antibody-bound beads and incubate to reduce the interchain disulfides and expose the engineered cysteines.
-
Remove the reducing buffer.
-
-
Reoxidation:
-
Add fresh reoxidation buffer to selectively re-form the native interchain disulfide bonds while leaving the engineered cysteines free.
-
Remove the reoxidation buffer and wash the beads with DPBS.
-
-
Conjugation:
-
Add the maleimide-linker-drug solution to the beads and incubate at room temperature for 2 hours with gentle shaking.[11]
-
-
Washing:
-
Remove the conjugation solution.
-
Wash the beads extensively with the Wash Buffer to remove unreacted linker-drug.[11]
-
Perform additional washes with DPBS.
-
-
Elution:
-
Add Elution Buffer to the beads to release the conjugated ADC.
-
Immediately neutralize the eluted ADC with Neutralization Buffer.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like LC-MS.[11]
-
In-Solution Thiol-Maleimide Conjugation Protocol
This protocol describes a typical in-solution conjugation to cysteine residues.
Materials:
-
Antibody solution (1-2 mg/mL in PBS)
-
TCEP (tris(2-carboxyethyl)phosphine) solution (10 mM)
-
Maleimide-activated payload solution (10 mM in DMSO)
-
Cysteine solution (10 mM) for quenching
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Add TCEP solution to the antibody solution at a specific molar ratio (e.g., 10:1 TCEP:antibody) and incubate for 30 minutes at room temperature to partially or fully reduce the interchain disulfide bonds.[]
-
-
Purification:
-
Remove excess TCEP using a desalting column to prevent interference with the subsequent conjugation step.[]
-
-
Conjugation:
-
Add the maleimide-activated payload solution to the reduced antibody solution at a defined molar ratio (e.g., 5:1 dye:antibody).[]
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.[]
-
-
Quenching:
-
Terminate the reaction by adding an excess of cysteine solution to cap any unreacted maleimide groups.[]
-
-
Purification:
-
Purify the ADC from excess payload, unconjugated antibody, and reaction byproducts using size-exclusion chromatography (SEC) or other chromatographic techniques like Hydrophobic Interaction Chromatography (HIC).[2][]
-
-
Characterization:
-
Analyze the purified ADC for DAR, aggregation, and purity using methods such as UV/Vis spectroscopy, HIC, and mass spectrometry.[7]
-
Conclusion
The choice between on-bead and in-solution ADC conjugation is multifaceted and depends on the specific antibody, payload characteristics, desired scale, and the critical quality attributes of the final product. On-bead conjugation offers a streamlined workflow with significant advantages in reducing aggregation, particularly for hydrophobic payloads, and simplifying purification. However, it may introduce limitations on accessible conjugation sites. In-solution conjugation is a more traditional and widely established method but often requires extensive process development to control aggregation and achieve a desirable DAR distribution. A thorough evaluation of both methods is recommended during the early stages of ADC development to identify the most robust and efficient manufacturing process.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. adcreview.com [adcreview.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 11. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the LC-MS/MS Analysis of (Rac)-Lys-SMCC-DM1 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the antibody-drug conjugate (ADC) catabolite (Rac)-Lys-SMCC-DM1 and its related metabolites, DM1 and MCC-DM1. This document outlines the performance of LC-MS/MS, offers detailed experimental protocols, and briefly discusses alternative analytical methodologies.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics. The ADC Trastuzumab emtansine (T-DM1) is composed of the monoclonal antibody Trastuzumab linked to the cytotoxic agent DM1 via the non-cleavable linker SMCC. Upon internalization and lysosomal degradation of the antibody, the key catabolite generated is Lys-SMCC-DM1, along with other related metabolites such as MCC-DM1 and DM1.[1][2] Accurate and sensitive quantification of these metabolites is crucial for pharmacokinetic (PK) studies, understanding the metabolic fate of the ADC, and assessing its efficacy and safety.[3]
LC-MS/MS has emerged as the gold standard for the bioanalysis of small-molecule drug metabolites due to its high selectivity, sensitivity, and ability to quantify multiple analytes simultaneously.[4] This guide focuses on the application of LC-MS/MS for the analysis of this compound and its metabolites and compares its performance with other analytical techniques.
Quantitative Performance Data
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the simultaneous determination of DM1, MCC-DM1, and Lys-MCC-DM1 in biological matrices. For comparison, performance data for an alternative method, an Enzyme-Linked Immunosorbent Assay (ELISA) for intact DM1-conjugated ADCs, is also presented.
Table 1: LC-MS/MS Method Performance for this compound and its Metabolites [5]
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| DM1 | 0.500 - 200 | 0.500 | <15 | <15 | 99.2 - 110.9 |
| MCC-DM1 | 1.00 - 500 | 1.00 | <15 | <15 | 99.2 - 110.9 |
| Lys-MCC-DM1 | 2.00 - 1000 | 2.00 | <15 | <15 | 99.2 - 110.9 |
Table 2: Alternative Method Performance - Intact DM1 ADC ELISA [6]
| Analyte | Dynamic Range (ng/mL) | LOQ (ng/mL) |
| Intact DM1-conjugated ADC | 0.1 - 390 | 10 |
Method Comparison: LC-MS/MS vs. ELISA
| Feature | LC-MS/MS | ELISA |
| Specificity | High, based on mass-to-charge ratio and fragmentation pattern. Can distinguish between structurally similar metabolites. | Can be variable. Cross-reactivity with related structures is possible. |
| Multiplexing | Excellent. Can simultaneously quantify multiple analytes in a single run. | Typically measures a single analyte or a group of related structures. |
| Method Development | Generally faster, as it does not require the generation of specific antibody reagents.[4] | Can be lengthy and resource-intensive due to the need for specific antibody development and validation.[4] |
| Sensitivity | High, often reaching sub-ng/mL levels. | Can be very high, but may have a narrower dynamic range. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from matrix components, requiring careful sample preparation and internal standards. | Can be affected by non-specific binding and matrix interference. |
| Information Provided | Provides quantitative data and structural confirmation. | Provides quantitative data based on antibody-antigen binding. |
Experimental Protocols
LC-MS/MS Method for this compound and Metabolites[5]
This protocol is for the simultaneous quantification of DM1, MCC-DM1, and Lys-MCC-DM1 in serum.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of serum sample, add 200 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: Phenomenex C8 (50 x 2.0 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Injection Volume: 10 µL
-
Run Time: 4.0 minutes
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Metabolic pathway of Trastuzumab Emtansine (T-DM1).
Conclusion
LC-MS/MS provides a robust, sensitive, and specific platform for the simultaneous quantification of this compound and its metabolites, DM1 and MCC-DM1. Its ability to distinguish between structurally similar analytes and its relatively rapid method development cycle make it a superior choice for in-depth pharmacokinetic and metabolism studies of antibody-drug conjugates. While alternative methods like ELISA can be useful for high-throughput screening of the intact ADC, they lack the specificity and multiplexing capabilities of LC-MS/MS for detailed metabolite analysis. The choice of analytical platform should be guided by the specific requirements of the study, with LC-MS/MS being the recommended approach for obtaining comprehensive and accurate quantitative data on ADC catabolites.
References
- 1. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody-drug conjugate in development for the treatment of HER2-positive cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance characteristics of an ELISA screening assay for urinary synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Metabolites of antibody-maytansinoid conjugates: characteristics and in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of (Rac)-Lys-SMCC-DM1 ADCs
For researchers, scientists, and drug development professionals, the in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an objective comparison of (Rac)-Lys-SMCC-DM1 ADCs, a cornerstone of ADC technology, with alternative linker-payload strategies, supported by experimental data to inform rational drug design.
The pioneering success of ADCs, such as ado-trastuzumab emtansine (Kadcyla®), has solidified the utility of the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker for conjugating the potent maytansinoid derivative, DM1, to lysine residues on a monoclonal antibody. However, the inherent reactivity of the maleimide moiety within the SMCC linker has prompted the development of next-generation technologies aimed at enhancing in vivo stability and improving therapeutic outcomes. This guide delves into the comparative performance of these ADCs, presenting key data, detailed experimental protocols, and visual workflows to aid in the evaluation and selection of optimal ADC constructs.
Comparative In Vivo Stability: A Data-Driven Overview
The stability of an ADC in systemic circulation is paramount to its efficacy and safety. Premature payload release can lead to off-target toxicity, while an overly stable linker may hinder efficient drug delivery within the target cell. The following tables summarize quantitative data from various studies to provide a comparative perspective on the in vivo stability of different ADC linker technologies.
Table 1: In Vivo Stability Comparison of a Self-Stabilizing Maleimide ADC vs. a Conventional Maleimide ADC in Rats
| Linker Type | ADC Construct | Time Point | % Payload Loss | Reference |
| Self-Stabilizing Maleimide | anti-CD30-DPR-MMAE | 7 days | < 5% | [1] |
| Conventional Maleimide (mc) | anti-CD30-mc-MMAE | 7 days | ~40% | [1] |
This data highlights the significant improvement in payload retention with a self-stabilizing maleimide linker compared to a conventional maleimidocaproyl (mc) linker, which is structurally analogous to the reactive portion of SMCC.[1]
Table 2: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings | Reference |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases. | [2] |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can show instability in circulation. | [2] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Shows greater stability and efficacy in vivo compared to some peptide linkers. | [2] |
This table provides a qualitative and quantitative overview of the stability of different classes of cleavable linkers, which represent an alternative strategy to the non-cleavable SMCC linker.[2]
Experimental Protocols for In Vivo Stability Assessment
Accurate evaluation of ADC stability in vivo is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vivo ADC Stability Assay in a Mouse Model
Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC by measuring the concentration of total antibody and intact ADC in plasma over time.
Materials:
-
Test ADC and control antibody
-
Female athymic nude mice (6-8 weeks old)
-
Sterile PBS
-
Blood collection supplies (e.g., retro-orbital sinus capillary tubes, EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice. A separate cohort receives the unconjugated antibody as a control.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from 3-4 mice per time point via the retro-orbital sinus at predefined intervals (e.g., 0, 1, 6, 24, 48, 96, 168, and 336 hours post-injection).
-
Plasma Preparation: Immediately transfer the blood into EDTA-coated microcentrifuge tubes and place on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store at -80°C until analysis.
-
Bioanalysis: Quantify the total antibody and intact ADC concentrations in the plasma samples using validated ELISA or LC-MS/MS methods.
Plasma Stability Assessment by LC-MS for DAR Monitoring
Objective: To determine the change in the drug-to-antibody ratio (DAR) of an ADC over time when incubated in plasma.
Materials:
-
Test ADC
-
Human, rat, or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immuno-affinity capture beads (e.g., Protein A/G)
-
Wash and elution buffers
-
Reducing agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Sample Preparation: Spike the ADC into plasma at a final concentration of 100 µg/mL. Prepare a control sample in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Collection: At various time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a portion of the incubation mixture and freeze at -80°C.
-
Immuno-affinity Capture: Thaw the plasma samples and incubate with Protein A/G beads to capture the ADC.
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.
-
Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds using a reducing agent like DTT to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the reduced samples by LC-MS to determine the mass of the light and heavy chains and the distribution of drug-conjugated species.
-
DAR Calculation: Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded antibody fragments.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in the action and evaluation of this compound ADCs, the following diagrams illustrate the key signaling pathway and experimental workflow.
Mechanism of action for a this compound ADC.
Experimental workflow for in vivo ADC stability assessment.
References
A Comparative Guide to Maytansinoid Payloads: Benchmarking (Rac)-Lys-SMCC-DM1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the maytansinoid payload (Rac)-Lys-SMCC-DM1 against other common maytansinoid derivatives, such as DM1 and DM4, used in the development of antibody-drug conjugates (ADCs). By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to equip researchers with the necessary information to make informed decisions in the selection of cytotoxic payloads for their ADC candidates.
Introduction to Maytansinoid Payloads in ADCs
Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Their high cytotoxicity makes them ideal payloads for ADCs, which are designed to selectively deliver these potent agents to tumor cells, thereby minimizing systemic toxicity.[3][4] Maytansine and its derivatives, including DM1 and DM4, have been successfully incorporated into several ADCs currently in clinical development or already approved for cancer therapy.[4][5]
This compound is the racemate of Lys-SMCC-DM1, a key active metabolite of the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1).[6][7] In this ADC, the payload DM1 is conjugated to the antibody via a non-cleavable SMCC linker. Following internalization of the ADC by the target cancer cell, proteolytic degradation of the antibody in the lysosome releases Lys-SMCC-DM1, which then exerts its cytotoxic effect.[6][8] Understanding the performance of this metabolite in comparison to other maytansinoid payloads is crucial for the rational design of next-generation ADCs.
Mechanism of Action
The primary mechanism of action for maytansinoids is the inhibition of tubulin polymerization.[1][9] By binding to tubulin at or near the vinca alkaloid binding site, they disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and ultimately, apoptosis.[1][2]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of this compound and other maytansinoid payloads against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). It is important to note that the cytotoxicity of Lys-SMCC-DM1, when added exogenously, is influenced by its lower cell permeability compared to more lipophilic maytansinoids like DM1 and DM4.[6]
| Payload | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Lys-SMCC-DM1 | KPL-4 | Breast Cancer | 24.8 | [10][11] |
| Lys-SMCC-DM1 | MDA-MB-468 | Breast Cancer | 40.5 | [10][11] |
| huC242-SMCC-DM1 (ADC) | COLO 205 (antigen-positive) | Colon Cancer | ~3 x 10⁻³ | [8] |
| huC242-SPDB-DM4 (ADC) | COLO 205 (antigen-positive) | Colon Cancer | ~1 x 10⁻³ | [8] |
| DM1-SMe | COLO 205 | Colon Cancer | ~1 x 10⁻² | [8] |
Note: Data for this compound specifically is limited; the table presents data for Lys-SMCC-DM1, its active form. The ADC data provides context for payload potency once internalized.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of ADCs and their payloads on cultured cancer cells.[1][9][12]
Materials:
-
Target cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compounds: this compound, DM1, DM4, and control ADCs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 144 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for each compound.
In Vivo Efficacy Study (Mouse Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADCs in a preclinical mouse model.[3][13]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
Test ADCs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping and Dosing: Randomize the tumor-bearing mice into treatment and control groups. Administer the test ADCs and vehicle control intravenously at specified doses and schedules.
-
Tumor Measurement and Body Weight: Measure the tumor volume and body weight of each mouse two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: Continue the study until the tumors in the control group reach a specified endpoint. The primary efficacy endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be performed to determine the significance of the anti-tumor effects.
Comparative Analysis
Efficacy
ADCs with non-cleavable linkers, like the SMCC linker that gives rise to Lys-SMCC-DM1, are thought to have a reduced bystander effect compared to those with cleavable linkers.[16] This is because the charged nature of the lysine-linker-payload metabolite limits its ability to diffuse across cell membranes and kill neighboring antigen-negative tumor cells.[6][16] In contrast, some cleavable linkers can release more membrane-permeable payloads, potentially leading to a more potent bystander effect.
Toxicity
The toxicity profile of maytansinoid-based ADCs is largely dependent on the payload and the linker. Common toxicities associated with DM1- and DM4-containing ADCs include thrombocytopenia, hepatotoxicity, and peripheral neuropathy.[16][17] The use of a non-cleavable linker, as in the case of T-DM1, can influence the toxicity profile. The resulting charged metabolite, Lys-SMCC-DM1, has limited systemic exposure, which may contribute to a different safety profile compared to ADCs that release more permeable and potent metabolites.[17]
Pharmacokinetics
The pharmacokinetics of an ADC are primarily governed by the antibody component. However, the linker and payload can also influence the clearance and stability of the conjugate.[15][18] Studies with T-DM1 have shown that the ADC has a slightly faster clearance than the total antibody, suggesting some loss of the maytansinoid payload over time.[18] The pharmacokinetic properties of the released payload are also critical. The charged and less permeable nature of Lys-SMCC-DM1 likely results in a different distribution and elimination profile compared to more lipophilic maytansinoid derivatives.[6]
Conclusion
This compound, as the active metabolite of the successful ADC T-DM1, represents a clinically validated maytansinoid payload. Its performance is intrinsically linked to the non-cleavable SMCC linker, which dictates its formation and influences its properties. When compared to other maytansinoid payloads like DM1 and DM4, which are often used with cleavable linkers, key differences arise in terms of cell permeability, potential for a bystander effect, and potentially the toxicity profile.
The choice of a maytansinoid payload and linker system for a novel ADC should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the desired mechanism of action. While direct head-to-head comparisons of this compound with other payloads in a consistent ADC format are limited, the extensive data available for T-DM1 provides a strong foundation for understanding its therapeutic potential. Further studies directly comparing ADCs constructed with this compound against those with other maytansinoids using various linker technologies will be invaluable in further elucidating the optimal design for future cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. njbio.com [njbio.com]
- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (Rac)-Lys-SMCC-DM1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent cytotoxic compounds like (Rac)-Lys-SMCC-DM1. This ADC linker-payload, a key component in the development of antibody-drug conjugates (ADCs), requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
This compound is a racemate of Lys-SMCC-DM1, which is an active metabolite of the ADC, T-DM1.[1][2][3] The DM1 component is a potent microtubule-disrupting agent, classifying this compound as hazardous.[4][5][6] Adherence to proper disposal protocols is therefore not just a matter of compliance, but a critical aspect of responsible research.
Disposal Protocol: A Step-by-Step Guide
The following procedures are based on established safety guidelines for cytotoxic and hazardous materials. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) provided by the manufacturer.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory. Double-gloving is recommended.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a respirator is required.
Step 2: Segregation of Waste
All materials that come into contact with this compound must be considered hazardous waste. This includes:
-
Empty vials and containers
-
Contaminated PPE (gloves, disposable lab coats)
-
Pipette tips and other disposable labware
-
Spill cleanup materials
These items should be placed in a clearly labeled, leak-proof hazardous waste container designated for cytotoxic compounds.
Step 3: Chemical Inactivation (Recommended)
Due to the cytotoxic nature of DM1, chemical inactivation is the preferred method before final disposal. This process breaks down the hazardous components into less toxic substances.
Inactivation Protocol for Maytansinoids (like DM1):
A common method for inactivating maytansinoids involves treatment with a bleach solution (sodium hypochlorite).
-
Prepare a 10% bleach solution: Carefully dilute household bleach (typically 5-6% sodium hypochlorite) with water to achieve a final concentration of at least 1% sodium hypochlorite.
-
Treat liquid waste: For liquid waste containing this compound, add the 10% bleach solution to achieve a final bleach concentration of at least 1%. Allow the mixture to react for a minimum of 30 minutes.
-
Treat solid waste: For contaminated solid waste, immerse it in the 10% bleach solution for at least 30 minutes.
-
Neutralization: After inactivation, the bleach solution should be neutralized before disposal down the drain. This can be done by adding a reducing agent like sodium bisulfite or sodium thiosulfate until the solution no longer tests positive for active chlorine (using potassium iodide-starch paper).
Always perform inactivation procedures within a certified chemical fume hood.
Step 4: Final Disposal
-
Inactivated Waste: Once chemically inactivated and neutralized, the liquid waste can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Inactivated solid waste should be placed in the designated cytotoxic waste stream.
-
Non-Inactivated Waste: If chemical inactivation is not feasible, all waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal service. The waste must be packaged and labeled according to all applicable local, state, and federal regulations.
Quantitative Data Summary
| Parameter | Value | Source |
| Inactivation Agent | Sodium Hypochlorite (Bleach) | Standard laboratory safety protocols |
| Working Concentration | ≥ 1% Sodium Hypochlorite (10% bleach solution) | Standard laboratory safety protocols |
| Minimum Contact Time | 30 minutes | Standard laboratory safety protocols |
| Neutralizing Agents | Sodium Bisulfite or Sodium Thiosulfate | Standard laboratory safety protocols |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, fostering a safe research environment and ensuring regulatory compliance. Building a culture of safety is integral to scientific advancement, and the proper handling and disposal of hazardous materials are cornerstones of this principle.
References
Essential Safety and Operational Guide for Handling (Rac)-Lys-SMCC-DM1
For researchers, scientists, and drug development professionals, the safe and effective handling of highly potent compounds like (Rac)-Lys-SMCC-DM1 is paramount. This guide provides immediate, essential safety protocols, logistical information, and disposal plans to ensure the protection of laboratory personnel and the integrity of your research.
This compound is a crucial component in the development of Antibody-Drug Conjugates (ADCs), serving as a linker-payload combination. The payload, DM1 (a derivative of maytansine), is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization.[1][2] Due to its hazardous nature, stringent safety measures and handling protocols are necessary to minimize exposure risks.
Quantitative Safety Data
A clear understanding of the quantitative safety parameters of this compound and its components is fundamental for a comprehensive risk assessment. The following table summarizes key data points for safe handling and storage.
| Parameter | Value | Source(s) |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
| Occupational Exposure Limit (OEL) for related ADC (ado-trastuzumab emtansine) | 0.0003 mg/m³ (Internal OEL) | [3] |
| Hazard Classifications for DM1 (Mertansine) | Acute Toxicity (Oral, Dermal), Skin Corrosion, Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity, Specific Target Organ Toxicity | [4][5][6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The following diagram outlines the essential PPE ensemble.
Caption: Diagram 1 outlines the essential personal protective equipment for handling this compound.
Detailed Experimental Protocol for Safe Handling
This step-by-step protocol provides guidance for all stages of working with this compound, from receipt to disposal. Adherence to these procedures is critical for minimizing risk.
1. Receiving and Unpacking
-
Confirm the package integrity upon arrival.
-
Transport the unopened package to a designated containment area, such as a chemical fume hood.
-
Don all required PPE as outlined in Diagram 1 before opening the package.
-
Carefully inspect the primary container for any signs of damage or leakage. If compromised, initiate spill response procedures immediately.
2. Storage
-
Store the compound in its original, tightly sealed container.
-
Follow the recommended storage conditions: -20°C for the powder form.[3]
-
The storage location should be a designated, clearly labeled, and access-restricted area for highly potent compounds.
3. Preparation of Stock Solutions
-
All manipulations of the solid compound and preparation of solutions must be performed within a certified chemical fume hood or a glove box.
-
Use a dedicated set of calibrated equipment (pipettes, spatulas, etc.) for handling the compound.
-
To minimize the generation of airborne particles, avoid pouring the powder. Use a spatula for transfers.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Clearly label the solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store stock solutions at -80°C for long-term stability.[3]
4. Use in Experiments
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Utilize disposable bench protectors to contain any potential minor spills.
-
After use, decontaminate all non-disposable equipment that has come into contact with the compound. A suitable decontamination solution (e.g., a solution of bleach followed by a rinse with water and then a neutralizing agent) should be used.
5. Spill Response
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing the full PPE ensemble, contain the spill using a chemotherapy spill kit.
-
For liquid spills, use absorbent pads to soak up the material.
-
For solid spills, gently cover with damp absorbent material to avoid raising dust, then carefully collect the material.
-
Clean the spill area thoroughly with a decontamination solution.
-
All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
6. Waste Disposal
-
All disposable items that have been in contact with this compound (e.g., gloves, gowns, pipette tips, vials) are considered cytotoxic waste.
-
Segregate cytotoxic waste into clearly labeled, sealed, and puncture-resistant containers.
-
Dispose of cytotoxic waste in accordance with institutional and local regulations for hazardous chemical waste. Do not mix with general laboratory or biohazardous waste.
-
Liquid waste containing the compound should be collected in a designated, sealed container and disposed of as hazardous chemical waste.
Safe Handling and Disposal Workflow
The following diagram provides a visual representation of the key steps and decision points in the safe handling and disposal of this compound.
Caption: Diagram 2 illustrates the procedural flow for safely managing this compound in a laboratory setting.
By implementing these safety measures and adhering to the detailed protocols, researchers can mitigate the risks associated with this potent compound, ensuring a safe laboratory environment while advancing critical drug development research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
